(S)-Dimethyl 2-hydroxysuccinate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
dimethyl (2S)-2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-10-5(8)3-4(7)6(9)11-2/h4,7H,3H2,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEKNCXYRGKTBJ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50892497 | |
| Record name | (S)-(-)-Dimethyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-55-0 | |
| Record name | (S)-(-)-Dimethyl malate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, hydroxy-, dimethyl ester, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(-)-Dimethyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl (2S)-2-hydroxysuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-dimethyl (2S)-2-hydroxybutanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Role of Chiral Building Blocks in Modern Synthesis
An In-depth Technical Guide to (S)-Dimethyl 2-hydroxysuccinate
In the landscape of contemporary drug discovery and materials science, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms within a molecule can dictate its biological activity, toxicity, and physical properties. This compound, also known as Dimethyl L-(-)-malate, represents a quintessential chiral building block—a versatile and readily accessible starting material that provides a gateway to complex, stereochemically defined target molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers and scientists who leverage such synthons to innovate in their respective fields.
Chemical Identity and Molecular Architecture
This compound is the dimethyl ester of L-malic acid. Its structure is characterized by a four-carbon succinate backbone, functionalized with a hydroxyl group at the C2 position and two methyl ester groups at C1 and C4. The "(S)" designation denotes the specific stereoconfiguration at the chiral center (C2), which is crucial for its utility in asymmetric synthesis.
Key Identifiers:
-
IUPAC Name: Dimethyl (2S)-2-hydroxybutanedioate
-
Synonyms: Dimethyl L-(-)-malate, L-(-)-Malic Acid Dimethyl Ester[1], (S)-(-)-Dimethyl malate[2]
-
Molecular Formula: C₆H₁₀O₅[1]
-
InChI Key: YSEKNCXYRGKTBJ-BYPYZUCNSA-N[2]
-
Canonical SMILES: COC(=O)C--INVALID-LINK--C(=O)OC[1]
The presence of a hydroxyl group, two ester functionalities, and a defined stereocenter makes this molecule a highly valuable synthon for introducing chirality and versatile functional handles into larger molecules.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are fundamental for the identification, handling, and application of any chemical compound.
Physical Properties
The macroscopic properties of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and appropriate storage protocols.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 104-108 °C @ 1 mm Hg | [2] |
| Density | 1.232 g/mL at 20 °C | [2] |
| Refractive Index (n20/D) | 1.435 - 1.441 | [2] |
| Optical Rotation ([α]20/D) | -6.5° (neat) | [2] |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol | [2] |
| Storage Temperature | 2-8°C | [2] |
Causality Insight: The negative sign of the optical rotation (levorotatory) is a direct consequence of the (S)-configuration at the chiral center and how it interacts with plane-polarized light.[3] The relatively high boiling point and density are attributable to the polar ester and hydroxyl groups, which lead to significant intermolecular dipole-dipole interactions.
Computational Data
Computational models provide valuable predictions of a molecule's behavior in various chemical and biological systems.
| Descriptor | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 72.83 Ų | [1] |
| LogP (Octanol-Water Partition Coeff.) | -0.9166 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bonds | 3 | [1] |
Expertise Note: The low LogP value indicates a high degree of hydrophilicity, consistent with its polar functional groups. The TPSA is a key predictor of drug transport properties, suggesting this molecule and its derivatives may have moderate cell permeability.
Synthesis Protocol: Fischer Esterification of L-Malic Acid
The most common and efficient synthesis of this compound is the direct Fischer esterification of its parent carboxylic acid, L-malic acid. This reaction utilizes an excess of methanol as both a reagent and a solvent, with a strong acid catalyst. Thionyl chloride is often preferred as it reacts with methanol to generate HCl in situ, avoiding the addition of water, and its byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[2]
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Methodology
Self-Validating Protocol: This protocol includes an in-process control (TLC monitoring) to ensure the reaction proceeds to completion before initiating the work-up, thereby maximizing yield and purity.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve L-malic acid (e.g., 59.9 g, 0.45 mol) in methanol (400 mL). Cool the solution in an ice-water bath.[2]
-
Reagent Addition: Slowly add thionyl chloride (117 g, 0.98 mol) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
Causality: The slow addition is critical to control the exothermic reaction between thionyl chloride and methanol.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25°C) overnight.[2]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate:methanol (10:1) mobile phase until the starting material (L-malic acid) is no longer visible.[2]
-
Solvent Removal: Once the reaction is complete, remove the excess methanol and volatile byproducts under reduced pressure using a rotary evaporator.[2]
-
Aqueous Work-up: To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (200 mL) to neutralize any remaining acid.
-
Trustworthiness: This neutralization step is crucial to prevent acid-catalyzed hydrolysis of the ester product during extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).[2]
-
Washing: Combine the organic layers and wash sequentially with water (3 x 80 mL) and saturated brine (3 x 80 mL) to remove any remaining inorganic salts and water-soluble impurities.[2]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the final product, this compound, as a light yellow oil. A typical reported yield is around 98%.[2]
Applications in Asymmetric Synthesis
The true value of this compound lies in its application as a chiral precursor. Its functional groups can be selectively manipulated to build complex molecular frameworks with high stereochemical control.
-
Chiral Synthon: It serves as a versatile C4 building block. The stereocenter is already set, allowing chemists to elaborate the rest of the molecule without the need for a separate asymmetric induction step.
-
Pharmaceutical Intermediates: This chiral synthon has been instrumental in preparing key intermediates for biologically active molecules. Notable examples include the synthesis of cytochrome P450 metabolites of arachidonic acid and the development of cyclic sulfolanes that exhibit potential as HIV-1 protease inhibitors.[2]
Logical Relationship of Functional Groups to Applications
Caption: Utility of functional groups in this compound.
Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when working with any chemical reagent.
-
GHS Hazard Classification:
-
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including safety glasses with side-shields or goggles, nitrile rubber gloves, and a lab coat.[4][5]
-
Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]
-
Keep away from heat, sparks, and open flames.[5]
-
-
Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
-
References
- 1. chemscene.com [chemscene.com]
- 2. Dimethyl malate | 617-55-0 [chemicalbook.com]
- 3. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Dimethyl succinate CAS#: 106-65-0 [m.chemicalbook.com]
Section 1: Core Molecular Profile and Characterization
An In-Depth Technical Guide to (S)-Dimethyl 2-hydroxysuccinate (CAS 617-55-0) for Advanced Synthesis and Application
Prepared for: Researchers, Scientists, and Drug Development Professionals Core Focus: Strategic use as a chiral building block in asymmetric synthesis.
This guide provides a comprehensive technical overview of this compound, a versatile chiral synthon derived from the natural chiral pool. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this molecule's full potential in complex synthetic challenges.
This compound, also known as Dimethyl L-(-)-malate, is the dimethyl ester of L-malic acid.[1][2] Its value stems from the C2 stereocenter with a defined (S)-configuration, which is derived from an inexpensive and readily available natural starting material.[3] This molecule features three key functional groups: a secondary hydroxyl group and two methyl esters, providing multiple reaction sites for synthetic transformations.[2]
Its appearance is typically a colorless to pale yellow liquid, and it is soluble in water and various organic solvents, making it adaptable to a wide range of reaction conditions.[2]
Table 1: Physicochemical and Spectroscopic Identifiers
| Property | Value | Source(s) |
| CAS Number | 617-55-0 | [1][4] |
| Molecular Formula | C₆H₁₀O₅ | [1] |
| Molecular Weight | 162.14 g/mol | [1][4] |
| IUPAC Name | Dimethyl (2S)-2-hydroxybutanedioate | [2][5] |
| Synonyms | Dimethyl (S)-(-)-malate, L-(-)-Malic Acid Dimethyl Ester | [1][2][4] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Density | 1.223 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.435 | [4] |
| Optical Rotation ([α]20/D) | -6.5° (neat) | [4] |
| SMILES | COC(=O)C--INVALID-LINK--C(=O)OC | [4] |
| InChI Key | YSEKNCXYRGKTBJ-BYPYZUCNSA-N | [2][4] |
Structural Elucidation and Quality Control
The identity and purity of this compound are confirmed using a standard suite of analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the molecular backbone and the presence of key functional groups.
-
FTIR Spectroscopy: Identifies characteristic vibrational frequencies, such as the broad O-H stretch for the hydroxyl group (~3400 cm⁻¹) and the strong C=O stretch for the ester groups (~1730 cm⁻¹).
-
Mass Spectrometry: Verifies the molecular weight and provides fragmentation patterns for structural confirmation.[5]
-
Chiral HPLC/GC: Essential for determining enantiomeric purity (enantiomeric excess, e.e.), ensuring the stereochemical integrity of the material.
-
Polarimetry: Measures the specific optical rotation, providing a quick and reliable confirmation of the correct enantiomer.[4]
Section 2: Synthesis and Purification: A Validated Protocol
The most direct and economically viable synthesis of this compound is the Fischer esterification of L-malic acid. This method leverages inexpensive starting materials and a well-understood reaction mechanism.
Causality of the Experimental Design: The protocol below is designed as a self-validating system. The use of excess methanol is crucial as it serves as both a reagent and a solvent, driving the equilibrium towards the product side according to Le Châtelier's principle. The acid catalyst protonates the carbonyl oxygen of the carboxylic acids, rendering them more electrophilic and susceptible to nucleophilic attack by methanol. The final purification by vacuum distillation is selected due to the compound's relatively high boiling point and to prevent thermal decomposition that might occur at atmospheric pressure.[6]
Caption: General workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-malic acid (1.0 eq) and an excess of anhydrous methanol (10-20 eq).
-
Catalysis: Carefully add concentrated sulfuric acid (0.05-0.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Solvent Removal: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization & Extraction: Dilute the residue with ethyl acetate. Carefully add saturated aqueous sodium bicarbonate solution portion-wise until CO₂ evolution ceases and the aqueous layer is neutral or slightly basic (pH 7-8). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation (a reported boiling point is 104-108 °C at 1 mmHg) to yield this compound as a colorless oil.[6]
Section 3: Applications in Asymmetric Synthesis and Drug Development
The primary utility of this compound is as a versatile chiral building block. Its predefined stereochemistry allows for the efficient construction of complex, enantiomerically pure molecules, a critical requirement in modern drug development.
The Chiral Synthon Paradigm
By incorporating this molecule, chemists can transfer its existing stereocenter into a target molecule. This strategy is often more efficient and cost-effective than establishing chirality through asymmetric catalysis or resolving a racemic mixture later in a synthetic sequence. The hydroxyl and ester functionalities serve as handles for a variety of transformations, including nucleophilic substitution, oxidation, reduction, and acylation.
Caption: Strategic applications of this compound as a versatile chiral building block.
Case Study: Synthesis of HIV-1 Protease Inhibitors
This compound has been utilized as a chiral synthon in the development of novel inhibitors targeting HIV-1 protease.[4][6] In these syntheses, the molecule serves as a central scaffold. The hydroxyl group can be converted into other functionalities or used as an anchor point, while the esters can be hydrolyzed and coupled with other fragments. The inherent (S)-stereochemistry at the C2 position is critical for achieving the correct three-dimensional orientation required for potent binding to the enzyme's active site.
Application in Biodegradable Polymers
Derivatives of (S)-malic acid are valuable for creating biodegradable and biocompatible polyesters, such as poly(malic acid) (PMLA).[3] this compound is a direct precursor in this field. Through transesterification or polycondensation reactions, it can be polymerized with various diols to create chiral polyesters. These materials are of significant interest for advanced applications in:
-
Drug Delivery Systems: Encapsulating therapeutic agents for controlled release.
-
Tissue Engineering: Serving as biocompatible scaffolds for cell growth.
The chirality and functionality of the resulting polymers can influence their physical properties, degradation rates, and interaction with biological systems.[3]
Section 4: Handling, Storage, and Safety
Proper handling and storage are critical to maintain the high purity and stereochemical integrity of this compound.
Table 2: Safety and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Minimizes potential degradation and side reactions.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Prevents slow oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, appropriate for chemical storage | Prevents contamination and hydrolysis from ambient moisture. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, reducing agents | Can react exothermically or lead to decomposition.[7] |
| Primary Hazard | Causes serious eye irritation (H319) | Appropriate personal protective equipment (PPE), including safety glasses or goggles, is mandatory.[8] |
Conclusion
This compound (CAS 617-55-0) is more than a simple chemical reagent; it is a strategic tool for the efficient construction of complex chiral molecules. Its derivation from the natural chiral pool provides an economical and reliable source of stereochemistry. For researchers in drug discovery, medicinal chemistry, and materials science, a thorough understanding of its properties, synthesis, and reactive potential is key to unlocking innovative solutions for asymmetric synthesis challenges.
References
- 1. chemscene.com [chemscene.com]
- 2. CAS 617-55-0: (S)-(-)-Dimethyl malate | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl (S)-(-)-malate 98 617-55-0 [sigmaaldrich.com]
- 5. Dimethyl malate | C6H10O5 | CID 12674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl malate | 617-55-0 [chemicalbook.com]
- 7. Dimethyl succinate | 106-65-0 [chemicalbook.com]
- 8. merckmillipore.com [merckmillipore.com]
L-(-)-Malic Acid Dimethyl Ester structure
An In-Depth Technical Guide to the Structure, Properties, and Applications of L-(-)-Malic Acid Dimethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-(-)-Malic Acid Dimethyl Ester, a chiral molecule derived from the naturally occurring L-Malic acid, serves as a versatile synthon in modern organic chemistry. Its unique stereochemistry and functional groups make it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and key applications, with a focus on its role in drug development. Detailed experimental protocols and analytical methodologies are presented to provide a practical resource for researchers in the field.
Introduction: The Significance of Chirality and L-(-)-Malic Acid Dimethyl Ester
In the realm of drug development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The ability to synthesize enantiomerically pure compounds is therefore a cornerstone of modern pharmaceutical science.[1][2]
L-(-)-Malic Acid Dimethyl Ester, also known as Dimethyl L-(-)-Malate, emerges from the "chiral pool," a collection of readily available, inexpensive, and enantiomerically pure natural products.[1] Its parent compound, L-Malic acid, is a key intermediate in the citric acid cycle, a fundamental metabolic pathway in all living organisms.[3][4][5] The esterification of L-Malic acid to its dimethyl ester derivative provides a more versatile and reactive intermediate for organic synthesis, protecting the carboxylic acid groups while leaving the hydroxyl group available for further transformations. This guide will delve into the technical details of this important chiral building block.
Physicochemical Properties and Structural Elucidation
The utility of L-(-)-Malic Acid Dimethyl Ester in synthesis is largely dictated by its physical and chemical properties. A thorough understanding of these characteristics is essential for its effective handling, reaction design, and purification.
Chemical Structure
The molecular structure of L-(-)-Malic Acid Dimethyl Ester is characterized by a four-carbon backbone with two methyl ester groups and a hydroxyl group at the C2 position. The "L" designation and the "(-)" sign in its name refer to its levorotatory optical activity, a direct consequence of the (S)-configuration at the chiral center.
IUPAC Name: Dimethyl (2S)-2-hydroxybutanedioate[6] Synonyms: L-(-)-Apple Acid Dimethyl Ester, L-(-)-Malic Acid Dimethyl Ester[7]
Physical and Chemical Data
A summary of the key physicochemical properties of L-(-)-Malic Acid Dimethyl Ester is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₅ | [8][9] |
| Molar Mass | 162.14 g/mol | [8][9] |
| Appearance | Colorless to almost colorless clear liquid | [7] |
| Density | 1.232 g/mL at 20°C | [8] |
| Boiling Point | 104-108°C at 1 mm Hg | [8] |
| Flash Point | >230°F (>110°C) | [8] |
| Solubility | Soluble in water | [6][10] |
| Purity (GC) | >98.0% | [7] |
| CAS Number | 617-55-0 | [7] |
Synthesis and Purification: From Natural Acid to Chiral Synthon
The most common and efficient method for the preparation of L-(-)-Malic Acid Dimethyl Ester is the direct esterification of L-Malic acid. This process, often catalyzed by an acid, is a straightforward yet critical transformation for unlocking the synthetic potential of the parent molecule.
Fischer Esterification: A Reliable Synthetic Route
The Fischer esterification reaction provides a high-yield pathway to L-(-)-Malic Acid Dimethyl Ester. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol.
Reaction Scheme: HOOC-CH(OH)-CH₂-COOH + 2 CH₃OH --[H⁺]--> CH₃OOC-CH(OH)-CH₂-COOCH₃ + 2 H₂O
A detailed, field-proven protocol for this synthesis is provided below.
Experimental Protocol: Synthesis of L-(-)-Malic Acid Dimethyl Ester
Materials:
-
L-Malic acid (1.0 eq)
-
Methanol (excess, solvent)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-water bath
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-Malic acid in an excess of methanol. Place the flask in an ice-water bath to control the initial exothermic reaction.
-
Catalyst Addition: Slowly add a catalytic amount of thionyl chloride or concentrated sulfuric acid to the cooled solution while stirring. The use of thionyl chloride is often preferred as it reacts with any water present and drives the equilibrium towards the product.[11]
-
Reaction: Remove the ice-water bath and allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]
-
Work-up: After the reaction is complete, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: To the residue, add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Extract the aqueous layer with ethyl acetate (3x).[11]
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.[11]
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude L-(-)-Malic Acid Dimethyl Ester as an oil.
Purification Strategies
For most applications, the crude product obtained from the synthesis is of sufficient purity. However, for high-purity requirements, such as in the synthesis of active pharmaceutical ingredients (APIs), further purification may be necessary.
-
Vacuum Distillation: This is the most common method for purifying L-(-)-Malic Acid Dimethyl Ester, taking advantage of its relatively high boiling point.
-
Flash Chromatography: For smaller scales or to remove closely related impurities, flash column chromatography on silica gel can be employed.
A generalized workflow for the synthesis and purification is depicted in the following diagram.
Caption: Generalized workflow for the synthesis and purification of L-(-)-Malic Acid Dimethyl Ester.
Applications in Drug Development and Organic Synthesis
The presence of a stereocenter and multiple functional groups makes L-(-)-Malic Acid Dimethyl Ester a highly valuable chiral building block in asymmetric synthesis.
Chiral Auxiliary and Building Block
L-(-)-Malic Acid Dimethyl Ester can be used directly as a chiral building block, where its carbon skeleton is incorporated into the final target molecule.[1] Alternatively, it can be modified to act as a chiral auxiliary, a temporary functional group that directs the stereochemical outcome of a reaction on a prochiral substrate before being cleaved.[12]
Synthesis of Bioactive Molecules
This chiral synthon has been instrumental in the synthesis of a variety of biologically active compounds. For instance, it has been utilized in the preparation of cytochrome P450 metabolites of arachidonic acid and in the development of cyclic sulfolanes with potential HIV-1 protease inhibition activity.[11]
Nanoconjugate Platforms for Drug Delivery
Recent research has explored the use of polymers derived from malic acid and its esters in drug delivery systems.[13] Copolymers of poly(β,L-malic acid) methyl esters have been shown to form nanoconjugate platforms capable of delivering drugs to intracellular targets. These polymers are biodegradable and biocompatible, making them promising candidates for advanced therapeutic applications.[13]
The following diagram illustrates a simplified mechanistic pathway for a representative synthetic transformation involving L-(-)-Malic Acid Dimethyl Ester.
Caption: A representative synthetic transformation of L-(-)-Malic Acid Dimethyl Ester.
Analytical Techniques for Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of L-(-)-Malic Acid Dimethyl Ester is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the compound.[14][15]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and C-O ester linkages can be observed.[16]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[17]
Chromatographic Methods
-
Gas Chromatography (GC): GC is often used to determine the purity of L-(-)-Malic Acid Dimethyl Ester.[7]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound. This is particularly important in pharmaceutical applications where even small amounts of the undesired enantiomer can have significant consequences.[18]
Safety and Handling
L-(-)-Malic Acid Dimethyl Ester is generally considered to be of low toxicity, but appropriate safety precautions should always be taken when handling any chemical.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[19][20]
-
Handling: Avoid contact with skin and eyes. Do not breathe mist or vapors.[19][20]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[19]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of soap and water. If ingested, rinse mouth with water and consult a physician.[19][20]
Conclusion
L-(-)-Malic Acid Dimethyl Ester stands as a testament to the power of leveraging nature's chirality for the advancement of science. Its accessibility, well-defined stereochemistry, and versatile reactivity make it an indispensable tool for researchers and professionals in drug development and organic synthesis. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, will undoubtedly facilitate its continued use in the creation of novel and impactful molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. datapdf.com [datapdf.com]
- 4. researchgate.net [researchgate.net]
- 5. Malic acid - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. Dimethyl L-(-)-Malate | 617-55-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. chembk.com [chembk.com]
- 9. Dimethyl malate | C6H10O5 | CID 12674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dimethyl malate, 1587-15-1 [thegoodscentscompany.com]
- 11. Dimethyl malate | 617-55-0 [chemicalbook.com]
- 12. Cas 1587-15-1,DL-Malic acid dimethyl ester | lookchem [lookchem.com]
- 13. Nanoconjugate Platforms Development Based in Poly(β,L-Malic Acid) Methyl Esters for Tumor Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. D-(+)-MALIC ACID DIMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. Dimethyl malate, TMS derivative [webbook.nist.gov]
- 18. scielo.br [scielo.br]
- 19. fishersci.com [fishersci.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Physicochemical Properties and Applications of Dimethyl L-malate
Executive Summary
Dimethyl L-malate is a chiral diester of significant interest in the fields of organic synthesis and pharmaceutical development. As a versatile C4 building block, its stereochemical purity and multiple functional groups—two esters and a secondary alcohol—make it a valuable starting material for the synthesis of complex, high-value molecules. This guide provides a comprehensive technical overview of Dimethyl L-malate, focusing on its core molecular identity, physicochemical properties, synthesis, and analytical characterization. The cornerstone of its identity is its molecular weight of 162.14 g/mol .[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind its properties and its practical applications, particularly as a chiral synthon in medicinal chemistry.
Core Molecular Identity
The utility of any chemical reagent begins with a precise understanding of its fundamental structure and identifiers. For Dimethyl L-malate, the presence of a stereocenter is critical to its function in asymmetric synthesis.
Chemical Structure and Stereochemistry
Dimethyl L-malate, systematically named dimethyl (2S)-2-hydroxybutanedioate, is the dimethyl ester of L-(-)-malic acid. The "(S)" designation in its systematic name denotes the absolute configuration at the C2 chiral center, which is responsible for its optical activity. This stereochemical integrity is paramount, as it allows for the transfer of chirality during a synthetic sequence, a foundational concept in the development of modern pharmaceuticals where single-enantiomer drugs are often required for optimal efficacy and safety.
Its structure features a four-carbon backbone with methoxycarbonyl groups at C1 and C4, and a hydroxyl group at the C2 position. The interplay between the polar hydroxyl group and the two ester functionalities dictates its reactivity and physical properties.
Molecular Formula and Weight
A compound's molecular formula and weight are its most fundamental quantitative descriptors, essential for stoichiometric calculations in synthesis and for verification via mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₅ | [1][2] |
| Average Molecular Weight | 162.14 g/mol | [1][2] |
| Monoisotopic Mass | 162.052823 Da | [1] |
The molecular weight is the bedrock for all quantitative work, from reaction planning to final product analysis.
Key Chemical Identifiers
For unambiguous identification and information retrieval, a standardized set of identifiers is used globally.
| Identifier | Value | Source |
| CAS Number | 617-55-0 | [1] |
| PubChem CID | 12674 (for the racemate) | [1] |
| InChIKey | YSEKNCXYRGKTBJ-BYPYZUCNSA-N | [1] |
| Synonyms | Dimethyl (S)-(-)-malate, L-(-)-Malic Acid Dimethyl Ester | [1] |
Physicochemical Properties
The bulk properties of a substance are a direct consequence of its molecular structure. Understanding these properties is crucial for safe handling, storage, and process design. Dimethyl L-malate is typically a colorless to pale yellow liquid under standard conditions.[1][3]
| Property | Value | Causality & Significance |
| Physical State | Liquid | The lack of a highly ordered crystal lattice and moderate intermolecular forces result in a liquid state at room temperature. |
| Boiling Point | 104-108 °C @ 1 mmHg | The hydroxyl group allows for hydrogen bonding, leading to a relatively high boiling point for its molecular weight. Vacuum distillation is required to prevent decomposition.[1] |
| Density | ~1.232 g/mL (at 20 °C) | The presence of five oxygen atoms in a compact C4 structure leads to a density significantly greater than water.[1] |
| Refractive Index | ~1.441 (at 20 °C) | This value is useful for rapid, non-destructive purity assessment of the liquid.[1] |
| Solubility | Soluble in organic solvents (e.g., Chloroform, Methanol); limited in water. | The ester groups provide lipophilic character, while the hydroxyl group offers some hydrophilic nature. Overall, it is more soluble in organic media.[1][3] |
| Optical Rotation | [α]²⁰/D ~ -6.5° to -7° (neat) | Direct experimental proof of its chiral nature. The negative sign indicates levorotatory behavior.[1] |
| Storage Temperature | 2-8°C, cool, dark place | Recommended to prevent slow degradation over time, which can be catalyzed by light or heat.[1][3] |
Synthesis and Manufacturing
The reliable synthesis of Dimethyl L-malate with high chemical and optical purity is key to its utility. Both chemical and biocatalytic routes are employed.
Chemical Synthesis: Acid-Catalyzed Esterification
The most common laboratory and industrial preparation involves the direct esterification of L-malic acid with methanol, driven by a strong acid catalyst. Thionyl chloride is particularly effective as it reacts with the methanol to form HCl in situ as the catalyst and sulfur dioxide, both of which are easily removed.
-
Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is placed in an ice-water bath (0-5 °C).
-
Reagents: L-malic acid (1.0 eq) is dissolved in excess anhydrous methanol (e.g., 7-8 mL per gram of malic acid).
-
Catalyst Addition: Thionyl chloride (2.2 eq) is added dropwise to the stirred methanol solution over 30-60 minutes, ensuring the temperature remains below 10 °C. Causality: This exothermic reaction generates the catalytic acid; slow addition prevents overheating and potential side reactions.
-
Reaction: After addition, the ice bath is removed, and the mixture is stirred at room temperature (25 °C) overnight. The reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: The solvent is removed under reduced pressure. The residue is carefully neutralized with a saturated sodium bicarbonate solution. Self-Validation: The effervescence from neutralization confirms the presence of excess acid, which must be removed.
-
Extraction: The aqueous phase is extracted three times with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Isolation: The solvent is evaporated under reduced pressure to yield Dimethyl L-malate as an oil, typically in high yield (>95%).[1]
Caption: Chemical synthesis workflow for Dimethyl L-malate.
Enzymatic Synthesis
Biocatalysis offers a green chemistry alternative, often providing exceptional enantioselectivity. Lipases, such as Candida antarctica lipase B (CAL-B), can catalyze the esterification of malic acid with a preference for one enantiomer, allowing for the kinetic resolution of a racemic mixture or the direct synthesis of the (S)-isomer.[4] This method is particularly valuable when extremely high enantiomeric excess (ee%) is required.
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of Dimethyl L-malate is a critical quality control step. A multi-technique approach ensures a comprehensive and trustworthy analysis.
Purity Determination via Gas Chromatography (GC)
GC is the workhorse technique for assessing the purity of volatile compounds like Dimethyl L-malate. Using a chiral stationary phase, GC can also be employed to separate and quantify the L- and D-enantiomers, thus determining the optical purity or enantiomeric excess (ee%). Commercial standards are typically >98.0% pure by GC.
Structural Verification by Spectroscopy
-
Mass Spectrometry (MS): When coupled with GC (GC-MS), this technique provides definitive molecular weight confirmation. In electron ionization (EI) mode, the molecular ion peak ([M]⁺) would be observed at m/z = 162. Common fragmentation patterns for esters include the loss of an alkoxy group (-OCH₃, M-31) or an alkoxycarbonyl group (-COOCH₃, M-59).[1][5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. Expected characteristic peaks include a broad absorption for the O-H stretch (~3400-3500 cm⁻¹), a strong C=O stretch for the ester groups (~1735 cm⁻¹), and C-O stretching bands.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the precise structure.
-
¹H NMR: The spectrum is expected to show a multiplet for the methine proton (CH-OH), a doublet of doublets for the diastereotopic methylene protons (-CH₂-), and two singlets for the non-equivalent methyl ester protons.
-
¹³C NMR: The spectrum will show six distinct carbon signals, including two in the carbonyl region (~170-175 ppm) for the ester carbons, a signal for the carbon bearing the hydroxyl group (~67 ppm), a methylene signal, and two signals for the methyl carbons.[1]
-
References
An In-Depth Technical Guide to the Solubility of (S)-Dimethyl 2-hydroxysuccinate for Pharmaceutical Research and Development
This guide provides a comprehensive technical overview of the solubility of (S)-Dimethyl 2-hydroxysuccinate, a chiral building block with significant potential in pharmaceutical synthesis. Recognizing the limited availability of extensive public solubility data for this specific compound, this document emphasizes the fundamental principles, robust experimental methodologies, and advanced data analysis techniques required to generate and interpret reliable solubility profiles. This approach is designed to empower researchers, scientists, and drug development professionals to conduct thorough, self-validating solubility studies, ensuring the highest level of scientific integrity.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage discovery through to formulation and clinical performance.[1][2] For chiral intermediates like this compound, a precise understanding of solubility is paramount. The stereospecific nature of this molecule, crucial for its application in asymmetric synthesis, may also influence its interaction with solvents and, ultimately, the scalability of synthetic processes.[3][4][5] Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, potentially hindering the development of promising active pharmaceutical ingredients (APIs).[6]
This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and explore the application of thermodynamic models for data correlation and prediction.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Chemical Name | Dimethyl (S)-(-)-malate | [7][8] |
| Synonyms | This compound, diMethyl 2-hydroxysuccinate | [8] |
| CAS Number | 617-55-0 | [7][8] |
| Molecular Formula | C6H10O5 | [7][8] |
| Molecular Weight | 162.14 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 104-108 °C at 1 mm Hg | [8] |
| Density | 1.232 g/mL at 20 °C | [8] |
| Optical Activity | [α]20/D -6.5°, neat | [8] |
| Predicted pKa | 11.72 ± 0.20 | [8] |
| Predicted LogP | -0.830 | [8] |
Note: The presence of a hydroxyl group and two ester functionalities suggests that this compound is a polar molecule capable of acting as both a hydrogen bond donor and acceptor.[9] This structural feature is a key determinant of its solubility in various solvents.
Theoretical Framework of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing. A negative Gibbs free energy change indicates a spontaneous process. The solubility of a compound is influenced by several factors, including the polarity of the solute and solvent, the potential for hydrogen bonding, and the molecular size of the solute.[10][11] For polar compounds like this compound, solubility is generally higher in polar solvents.[9]
Experimental Determination of Solubility
The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of this compound. The shake-flask method is presented as the gold standard due to its accuracy.[10][12]
The Equilibrium Shake-Flask Method: A Step-by-Step Protocol
This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.
Core Principle: An excess of the solid solute is agitated in a solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and the concentration of the solute is determined.
Figure 1: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Methodology:
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials. Add a precise volume of the desired solvent to each vial. A typical starting point is to add enough solute to be visually certain that undissolved solid remains at equilibrium.
-
Equilibration: Place the vials in a temperature-controlled shaker bath. Agitate the samples at a constant temperature (e.g., 25°C and 37°C are common for pharmaceutical applications) for a predetermined time.[13] It is crucial to establish the time required to reach equilibrium through a preliminary time-to-equilibrium study.
-
Phase Separation: After equilibration, carefully separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically compatible, low-binding filter (e.g., PTFE).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (often the mobile phase of the analytical method). Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.
Alternative and High-Throughput Methods
For earlier stages of drug discovery, higher throughput methods may be employed. Nephelometry, which measures light scattering from suspended particles, can be used to determine kinetic solubility.[1][2]
Data Analysis and Thermodynamic Modeling
Once experimental solubility data is obtained, it can be correlated using various thermodynamic models. This allows for a deeper understanding of the dissolution process and enables prediction of solubility at different conditions.
Common Thermodynamic Models
-
The van't Hoff Equation: This model describes the temperature dependence of solubility and can be used to determine the enthalpy of dissolution.
-
The Modified Apelblat Equation: This is a semi-empirical model that often provides a good correlation of solubility data with temperature.
-
Wilson and NRTL Models: These activity coefficient models are useful for describing the solubility in binary solvent mixtures.[14][15]
The selection of an appropriate model depends on the complexity of the system and the desired level of accuracy.[16][17][18]
Figure 2: A simplified workflow for thermodynamic analysis of solubility data.
Predictive Approaches to Solubility
In the absence of experimental data, computational models can provide initial estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models and thermodynamics-based methods are two common approaches.[11] Machine learning algorithms are also increasingly being used to develop accurate predictive models for aqueous solubility.[19][20][21]
The Impact of Chirality on Solubility and Pharmaceutical Applications
The "(S)-" configuration of Dimethyl 2-hydroxysuccinate is a critical feature. In drug development, single-enantiomer drugs are often preferred as the different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles.[3] While the direct impact of chirality on the solubility of this specific molecule in achiral solvents is not extensively documented, it is a crucial parameter to control during synthesis and purification. This compound serves as a valuable chiral synthon for the preparation of more complex, enantiomerically pure APIs.[8] The ability to control its solubility is therefore essential for developing efficient and scalable synthetic routes.[4][22]
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While published quantitative data is sparse, the methodologies and theoretical principles outlined here equip researchers with the necessary tools to generate high-quality, reliable solubility profiles. A thorough understanding of solubility is a non-negotiable prerequisite for the successful application of this and other chiral building blocks in the pharmaceutical industry. By adhering to rigorous experimental protocols and employing appropriate data analysis techniques, scientists can mitigate risks and accelerate the development of new medicines.
References
- 1. rheolution.com [rheolution.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hakon-art.com [hakon-art.com]
- 6. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Dimethyl malate | 617-55-0 [chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. m.youtube.com [m.youtube.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. solubility experimental methods.pptx [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. communities.springernature.com [communities.springernature.com]
- 21. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Profile of a Versatile Chiral Building Block
An In-depth Technical Guide to the Commercial Availability of (S)-Dimethyl 2-hydroxysuccinate
For Researchers, Scientists, and Drug Development Professionals
This compound, also known by its synonyms Dimethyl L-malate or L-(-)-Malic Acid Dimethyl Ester, is a chiral molecule of significant interest in synthetic organic chemistry and pharmaceutical development.[1] With the chemical formula C₆H₁₀O₅ and a molecular weight of 162.14 g/mol , this compound serves as a valuable starting material and intermediate for the enantioselective synthesis of complex molecules.[1] Its utility is rooted in the stereospecificity of its hydroxyl and ester functionalities, which allow for predictable and controlled chemical transformations. This guide provides a comprehensive overview of its commercial availability, synthesis considerations, key applications, and the analytical methodologies required to ensure its quality for research and development purposes.
Section 1: Commercial Availability and Procurement
This compound (CAS No. 617-55-0) is readily available from a variety of chemical suppliers that cater to the research and bulk chemical markets. Procurement for laboratory-scale use is straightforward, while larger quantities for process development or pilot-scale manufacturing may require direct inquiry and are often made to order.
Key Commercial Suppliers
The selection of a supplier is a critical decision that should be based on factors including purity, available documentation (Certificate of Analysis, SDS), cost, and lead time. Below is a summary of prominent suppliers offering this compound.
| Supplier | Product Name/Synonym | CAS Number | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | Dimethyl (S)-(-)-malate | 617-55-0 | 98% | Often available in various quantities for R&D. |
| ChemScene | This compound | 617-55-0 | ≥97% | Provides basic physical and chemical properties.[1] |
| Protheragen | This compound | 617-55-0 | Inquiry-based | Caters to pharmaceutical and biotech industries.[2] |
| Fluorochem | Dimethyl 2-hydroxysuccinate | 617-55-0 | 97% | Intended for laboratory use.[3] |
Disclaimer: Availability, purity, and product specifications are subject to change. Researchers should always consult the supplier's official documentation for the most current information.
Procurement Rationale for R&D Professionals
When procuring this compound, the primary consideration is the intended application.
-
For early-stage discovery and medicinal chemistry , a purity of ≥97% is generally sufficient. The key is confirming the material's identity and stereochemical integrity.
-
For later-stage development and GMP applications , sourcing from a supplier that can provide detailed batch records, impurity profiles, and scalability is paramount. The transition from research-grade to bulk material often necessitates re-validation of the supplier and material.
Section 2: Synthesis and Manufacturing Insights
Understanding the synthetic origin of a chemical provides valuable insight into potential impurities and quality considerations. The most common and economically viable route to this compound is the direct esterification of its corresponding chiral precursor, L-Malic acid.
Fischer Esterification: The Primary Synthetic Route
The synthesis is a classic Fischer esterification reaction. L-Malic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the diester product.
Causality of Experimental Choices & Impurity Profile
-
Starting Material: The use of L-Malic acid ((S)-enantiomer) is crucial as the esterification does not affect the chiral center, thus preserving the desired (S)-stereochemistry in the final product. The primary source of enantiomeric impurity would be the presence of D-Malic acid in the starting material.
-
Acid Catalyst: A strong acid protonates the carbonyl oxygen of the carboxylic acids, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Excess Methanol: Le Châtelier's principle dictates that using one reactant in excess shifts the equilibrium to favor product formation.
-
Potential Impurities:
-
Residual L-Malic Acid: Incomplete reaction.
-
(S)-Monomethyl 2-hydroxysuccinate: Partial esterification product.
-
Dimethyl Fumarate/Maleate: Formed via dehydration of the secondary alcohol under harsh acidic/thermal conditions.
-
Residual Methanol and Acid: Carryover from the reaction.
-
Section 3: Applications in Research and Drug Development
The value of this compound lies in its identity as a chiral pool starting material. The term "chiral pool" refers to the use of inexpensive, enantiomerically pure natural products as starting materials for the synthesis of other chiral compounds.
-
Asymmetric Synthesis: It is employed as a versatile C4 building block. The stereocenter is already defined, which simplifies the synthesis of target molecules with the same stereochemistry. The hydroxyl and two ester groups can be selectively modified or used to direct the formation of new stereocenters.
-
Pharmaceutical Intermediates: While direct applications in FDA-approved drugs are not as prominent as for other intermediates like dimethyl fumarate (used in treating multiple sclerosis)[4][5][6], its structural motif is relevant. Many biologically active molecules contain hydroxylated or succinate-derived backbones, making this a valuable intermediate for synthesizing novel drug candidates and their analogues. The dimethylamino pharmacophore, for instance, is found in numerous FDA-approved drugs, and derivatives of succinates can serve as precursors to such compounds.[7][8]
Section 4: Analytical and Quality Control
For any research or development work, verifying the identity, purity, and stereochemical integrity of the starting material is a non-negotiable step. A supplier's Certificate of Analysis (CoA) provides a baseline, but independent verification is often warranted.
Standard Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the molecular structure by showing characteristic peaks for the methoxy protons (CH₃), the methylene protons (CH₂), and the methine proton (CH). Integration of these peaks confirms their relative ratios. It is also highly effective for detecting residual solvents like methanol.
-
¹³C NMR: Confirms the number of unique carbon atoms in the molecule, including the two distinct carbonyl carbons of the ester groups.
-
-
Gas Chromatography (GC): When coupled with a Flame Ionization Detector (FID), GC is an excellent method for determining purity by separating volatile impurities.[9]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique for confirming enantiomeric purity (or enantiomeric excess, e.e.). The compound is run on a chiral stationary phase that can separate the (S) and (R) enantiomers, allowing for their quantification.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups: a broad O-H stretch for the alcohol and strong C=O stretches for the ester groups.
Experimental Protocol: Purity and Identity Verification by ¹H NMR
This protocol describes a self-validating system for end-users to confirm the identity of commercially supplied this compound.
-
Objective: To confirm the chemical structure and assess for the presence of obvious impurities.
-
Materials:
-
This compound sample
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube, pipette, vial
-
-
Procedure:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.
-
Agitate the vial gently until the sample is fully dissolved.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum according to the spectrometer's standard operating procedure.
-
-
Data Interpretation (Expected Chemical Shifts):
-
~4.5 ppm (dd, 1H): Methine proton (-CH(OH)-). The coupling pattern (doublet of doublets) arises from splitting by the two diastereotopic methylene protons.
-
~3.8 ppm (s, 3H): Methoxy protons (-COOCH₃) adjacent to the chiral center.
-
~3.7 ppm (s, 3H): Methoxy protons (-COOCH₃) of the other ester group.
-
~2.8 ppm (m, 2H): Methylene protons (-CH₂-).
-
~2.5-3.0 ppm (br s, 1H): Hydroxyl proton (-OH). This peak can be broad and its position may vary. Can be confirmed by a D₂O shake experiment.
-
0.0 ppm (s): TMS internal standard.
-
-
Trustworthiness Check: The integration values of the peaks should correspond to a 1:3:3:2 proton ratio. The presence of significant unexpected peaks may indicate impurities. For example, a sharp singlet around 3.49 ppm could indicate residual methanol.
Conclusion
This compound is a commercially accessible and highly valuable chiral building block for chemical synthesis. Its procurement from reputable suppliers, coupled with a robust internal quality control process, is essential for ensuring the success of research and development projects. By understanding its synthesis, potential impurities, and the analytical methods needed for its validation, researchers and drug development professionals can confidently utilize this versatile molecule to advance the synthesis of complex, high-value chemical entities.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound - Protheragen [protheragen.ai]
- 3. Dimethyl 2-hydroxysuccinate | CymitQuimica [cymitquimica.com]
- 4. Novel potential pharmacological applications of dimethyl fumarate—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? | MDPI [mdpi.com]
- 6. Novel potential pharmacological applications of dimethyl fumarate-an overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-dimethyl 2-(dimethylamino)succinate | C8H15NO4 | CID 2758528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osha.gov [osha.gov]
A Technical Guide to the Natural Occurrence and Significance of L-Malic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
L-malic acid, a ubiquitous dicarboxylic acid, is a central metabolite in all living organisms, from microorganisms to plants and animals.[1][2] First isolated from unripe apples, its name is derived from the Latin word for apple, malum.[1] This guide provides an in-depth exploration of the natural occurrence of L-malic acid and its derivatives. It delves into their diverse biosynthetic pathways, physiological roles, and the analytical methodologies required for their study. Furthermore, this document highlights their burgeoning significance in the pharmaceutical and biotechnology sectors, offering insights for future research and drug development.
Introduction: The Centrality of L-Malic Acid
L-malic acid ( (S)-2-hydroxybutanedioic acid) is a four-carbon organic acid that plays a pivotal role in cellular metabolism.[3] As a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, it is fundamental to aerobic respiration and energy production in nearly all forms of life.[4][5][6] The molecule possesses a chiral center, resulting in two stereoisomers: L-malic acid and D-malic acid. The L-isomer is the naturally occurring and biologically active form, while the D-isomer is not typically metabolized by humans.[2][7]
Beyond its role in energy metabolism, L-malic acid and its derivatives are involved in a wide array of physiological processes, including carbon fixation in plants, neurotransmission in animals, and as signaling molecules in host-microbiota interactions.[8][9][10] This functional diversity makes the study of these compounds a fertile ground for discovery and therapeutic innovation.
Natural Distribution and Physiological Roles
The presence of L-malic acid and its derivatives spans the biological kingdoms, with specific roles adapted to the needs of the organism.
In the Plant Kingdom
L-malic acid is particularly abundant in plants, contributing to the sour taste of many fruits like apples, grapes, and cherries.[1] Its concentration varies with the species and the developmental stage of the fruit.[11]
-
C4 and CAM Photosynthesis: In certain plants adapted to arid conditions, L-malate is a crucial component of specialized carbon fixation pathways.[8][12]
-
C4 Carbon Fixation: In C4 plants like corn and sugarcane, atmospheric CO2 is initially fixed into a four-carbon molecule, oxaloacetate, which is then reduced to malate in mesophyll cells.[9][13][14][15] This malate is transported to bundle-sheath cells, where it is decarboxylated to release CO2 at a high concentration around the RuBisCO enzyme, minimizing photorespiration.[9][13][15][16]
-
Crassulacean Acid Metabolism (CAM): CAM plants, such as cacti and pineapples, open their stomata at night to fix CO2 into malic acid, which is stored in vacuoles.[8][17][18][19] During the day, the stomata close to conserve water, and the stored malate is broken down to release CO2 for photosynthesis.[8][17][18][19]
-
-
Stomatal Regulation: L-malate, along with potassium ions, acts as an important osmolyte in the guard cells of plant leaves. The accumulation of malate decreases the solute potential, leading to water influx and the opening of stomata for gas exchange.
In Microorganisms
Many microorganisms, including fungi, yeasts, and bacteria, can produce and accumulate L-malic acid as a fermentation end-product.[3][20] This capability is being extensively explored for the industrial bio-production of L-malic acid as an environmentally friendly alternative to chemical synthesis.[3][20] Microbial biosynthesis can occur through several metabolic routes, including the reductive TCA (rTCA) pathway, the glyoxylate pathway, and the conversion of phosphoenolpyruvate to oxaloacetate.[3][20][21][22][23]
In Animals and Humans
In animals, L-malate is a key intermediate in cellular energy production through the TCA cycle.[4][24][25][26]
-
Malate-Aspartate Shuttle: Because the inner mitochondrial membrane is impermeable to NADH, the malate-aspartate shuttle is essential for transferring reducing equivalents from NADH produced during glycolysis in the cytosol into the mitochondrial matrix for oxidative phosphorylation.[27][28][29][30][31] In this process, cytosolic oxaloacetate is reduced to malate, which is then transported into the mitochondria. Inside the matrix, malate is re-oxidized to oxaloacetate, regenerating NADH.[27][30]
-
Metabolic Regulation and Signaling: Recent research has highlighted L-malic acid's role as a signaling molecule.[10] Dysregulation of its physiological concentration has been linked to various diseases, suggesting its potential as a therapeutic target.[10]
Key L-Malic Acid Derivatives and Their Functions
The hydroxyl and carboxyl groups of L-malic acid allow for the formation of various derivatives with distinct biological roles.
| Derivative | Natural Source (Example) | Key Function(s) |
| Malate | Ubiquitous (all living cells) | Central intermediate in the TCA cycle and gluconeogenesis.[4] Anion involved in pH regulation and ion transport. |
| Malyl-CoA | Bacteria, Plants | Intermediate in the 3-hydroxypropionate bi-cycle for carbon fixation. |
| Aspartate | Ubiquitous | Formed from malate via transamination; a key amino acid and neurotransmitter. Component of the malate-aspartate shuttle.[27][28] |
| Oxaloacetate | Ubiquitous | Precursor to malate in the TCA cycle; involved in amino acid synthesis and gluconeogenesis.[5] |
Biosynthesis and Metabolism: A Visual Overview
The synthesis and interconversion of L-malic acid and its derivatives are central to cellular metabolism. The following diagram illustrates the core pathways involving L-malate.
Caption: Central metabolic pathways involving L-malic acid.
Methodologies for Analysis
The accurate extraction and quantification of L-malic acid and its derivatives from complex biological matrices are critical for research.
Experimental Protocol: Extraction and Quantification of L-Malic Acid from Fruit Tissue
This protocol provides a robust method for analyzing L-malic acid content in fruit samples, such as apples, using High-Performance Liquid Chromatography (HPLC).
Objective: To extract and quantify L-malic acid from apple tissue.
Materials:
-
Apple samples
-
Liquid nitrogen
-
Deionized water (Milli-Q or equivalent)
-
0.1% Phosphoric acid (mobile phase)
-
L-malic acid standard (for calibration curve)
-
Mortar and pestle
-
Centrifuge and centrifuge tubes (1.5 mL or 2 mL)
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase)
Methodology:
-
Sample Preparation:
-
Flash-freeze approximately 1-2 grams of fresh apple tissue (without seeds or core) in liquid nitrogen.
-
Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.
-
Accurately weigh about 0.1 g of the frozen powder into a 1.5 mL microcentrifuge tube.[11]
-
-
Extraction:
-
Sample Filtration and Analysis:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Analyze the sample using an HPLC system. A typical method involves a C18 column with a 0.1% phosphoric acid mobile phase and UV detection at 214 nm.[32]
-
-
Quantification:
-
Prepare a series of L-malic acid standards of known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 g/L).
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Calculate the concentration of L-malic acid in the sample by comparing its peak area to the calibration curve.
-
Analytical Workflow Visualization
The following diagram illustrates a standard workflow for the analysis of L-malic acid derivatives from biological samples.
Caption: A typical workflow for analyzing L-malic acid.
Applications in Drug Development and Biotechnology
The unique biochemical properties of L-malic acid and its derivatives make them valuable in various commercial sectors.
-
Pharmaceutical Industry: L-malic acid is used as an excipient in drug formulations to improve solubility, stability, and taste.[33][34] Its salts, such as sodium L-malate, have been investigated for treating liver dysfunction and hypertension.[33] Furthermore, it can enhance the absorption of amino acids and may help reduce the side effects of certain drugs.[33] The central role of malate in metabolism also makes its associated enzymes and transporters potential targets for therapeutic intervention in metabolic diseases.[6][10]
-
Food and Beverage Industry: L-malic acid is widely used as a food additive (E296) to provide a tart taste and to act as a flavor enhancer and acidulant in products like beverages, candies, and jams.[3][34]
-
Animal Feed: In animal nutrition, L-malic acid supplementation can improve feed efficiency, promote digestion, and enhance animal health.[35][36] Studies in pigs have shown that it can improve meat quality and antioxidant capacity.[37] It also has the potential to remodel skeletal muscle function in offspring when included in the maternal diet.[38]
-
Biotechnology: There is significant interest in using microbial fermentation to produce L-malic acid from renewable feedstocks as a platform chemical for the synthesis of biodegradable polymers and other valuable compounds.[3][20][21]
Conclusion and Future Perspectives
L-malic acid and its derivatives are far more than simple intermediates in a central metabolic pathway. Their diverse roles in plant adaptation, microbial metabolism, and animal physiology underscore their fundamental importance to life. For researchers and drug development professionals, a deep understanding of the natural occurrence and function of these molecules opens up new avenues for innovation. Future research will likely focus on elucidating the complex signaling roles of L-malate, engineering more efficient microbial production systems, and exploring the therapeutic potential of targeting malate-related pathways for a range of human diseases.
References
- 1. quora.com [quora.com]
- 2. ingredi.com [ingredi.com]
- 3. Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intermediates of TCA Cycle [unacademy.com]
- 5. Khan Academy [khanacademy.org]
- 6. Articles [globalrx.com]
- 7. quora.com [quora.com]
- 8. Crassulacean acid metabolism - Wikipedia [en.wikipedia.org]
- 9. C4 carbon fixation - Wikipedia [en.wikipedia.org]
- 10. l-malic acid: A multifunctional metabolite at the crossroads of redox signaling, microbial symbiosis, and therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Predominant Organic Acid Components in Malus Species: Correlation with Apple Domestication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crassulacean Acid Metabolism (CAM Pathway) | PPTX [slideshare.net]
- 13. Photosynthesis - C4 Plants, Carbon Fixation, Sunlight | Britannica [britannica.com]
- 14. biologyonline.com [biologyonline.com]
- 15. C4 Carbon Fixation - Soil Ecology Wiki [soil.evs.buffalo.edu]
- 16. youtube.com [youtube.com]
- 17. byjus.com [byjus.com]
- 18. biologydiscussion.com [biologydiscussion.com]
- 19. Cam Pathway - Process & Explanation | Turito [turito.com]
- 20. Frontiers | Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects [frontiersin.org]
- 21. Microbial biosynthesis and secretion of l-malic acid and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. Tricarboxylic Acid (TCA) Cycle Intermediates: Regulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Malate-Aspartate Shuttle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]
- 29. proprep.com [proprep.com]
- 30. aklectures.com [aklectures.com]
- 31. homework.study.com [homework.study.com]
- 32. researchgate.net [researchgate.net]
- 33. Application of L-Malic Acid in the Pharmaceutical Industry_Haohe Biotechnology (Changzhou) Co., Ltd. [czhhsw.com]
- 34. Applications of L-malic acid [xawanlong.net]
- 35. Application of L-Malic Acid in the Feed Industry_Haohe Biotechnology (Changzhou) Co., Ltd. [czhhsw.com]
- 36. US4161539A - Use of malic acid as a ruminant feed additive - Google Patents [patents.google.com]
- 37. mdpi.com [mdpi.com]
- 38. L-Malic Acid Improves the Metabolic Health of Gestating Sows and Drives Skeletal Muscle Fiber Remodeling in the Offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Pool Synthesis Using Malic Acid
Abstract
Chiral pool synthesis represents a cornerstone of modern asymmetric synthesis, enabling the efficient construction of complex, enantiomerically pure molecules from readily available natural sources. Among these sources, malic acid stands out as a uniquely versatile and economical C4 chiral building block. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of malic acid's strategic application in chiral pool synthesis. We will dissect the causality behind experimental choices, from initial protecting group strategies to key synthetic transformations and their application in the total synthesis of high-value target molecules. This document moves beyond a simple recitation of protocols to offer a self-validating system of logic, grounded in authoritative literature, to empower chemists in harnessing the full potential of this powerful chiron.
Malic Acid: The Quintessential C4 Chiral Building Block
The "chiral pool" refers to the collection of abundant, inexpensive, and enantiopure building blocks provided by nature, such as amino acids, sugars, and terpenes. The core principle of chiral pool synthesis is to utilize the inherent stereochemistry of these starting materials, transferring it through a synthetic sequence to the final target molecule, thereby circumventing the need for technically demanding and often lower-yielding de novo asymmetric reactions.
Malic acid, or 2-hydroxybutanedioic acid, is an exemplary constituent of the chiral pool for several compelling reasons:
-
Availability and Cost: L-Malic acid is a natural product found in fruits like apples and is produced on a large scale via fermentation, making it readily available and inexpensive. Its enantiomer, D-malic acid, is also commercially available, providing access to the opposite stereochemical series.
-
Functional Handles: As a C4 building block, every carbon atom in malic acid is functionalized or can be readily functionalized. It possesses two carboxylic acid groups of differing steric environments and a secondary alcohol, offering multiple sites for selective chemical manipulation.
-
Stereochemical Integrity: The C2 stereocenter is the cornerstone of its utility. This pre-defined chiral center can be used to direct the stereochemical outcome of subsequent reactions, effectively transferring its chirality to the target structure.
| Property | Value | Source |
| Molecular Formula | C₄H₆O₅ | |
| Molar Mass | 134.09 g/mol | |
| Appearance | Colorless solid | |
| pKa₁ | 3.40 | |
| pKa₂ | 5.20 | |
| Enantiomers | L-(-)-Malic Acid (natural), D-(+)-Malic Acid |
Strategic Derivatization: Unlocking Malic Acid's Potential
To effectively utilize malic acid, one must control the reactivity of its three functional groups. This is achieved through the strategic use of protecting groups, which temporarily mask a functional group to prevent it from reacting while another part of the molecule is modified. The ability to selectively protect and deprotect these groups is paramount.
The two carboxylic acids can be differentiated, albeit with difficulty. More commonly, both are protected simultaneously, often as esters (e.g., methyl or ethyl esters), which can be removed later by hydrolysis. The secondary alcohol is typically protected as an ether (e.g., benzyl, silyl) or an acetal. The choice of protecting groups is dictated by their stability under planned reaction conditions and the ability to remove them without affecting other parts of the molecule—a concept known as orthogonal protection .
Experimental Protocol 1: Synthesis of Dimethyl L-Malate
This protocol describes the conversion of L-malic acid to its dimethyl ester, a common and versatile starting material for further transformations.
Rationale: Esterification of both carboxylic acids with methanol under acidic catalysis is a high-yielding and straightforward method to protect these groups and improve the solubility of the compound in organic solvents.
Materials:
-
L-Malic Acid (1.0 eq)
-
Methanol (Anhydrous, sufficient to make a ~0.5 M solution)
-
Concentrated Sulfuric Acid (catalytic, ~0.05 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
Procedure:
-
Suspend L-malic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add the catalytic amount of concentrated sulfuric acid to the stirring suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the bulk of the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (caution: CO
Stereochemistry of (S)-Dimethyl 2-hydroxysuccinate
An In-Depth Technical Guide to the
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (S)-Dimethyl 2-hydroxysuccinate, a valuable chiral building block in modern organic synthesis. We will delve into its stereochemical significance, robust synthetic methodologies, and the analytical techniques essential for verifying its enantiopurity. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this key chiral intermediate.
Introduction: The Significance of this compound
This compound, also known as Dimethyl L-malate, is the dimethyl ester of (S)-malic acid. Its structure is characterized by a single stereocenter at the C2 position, bearing a hydroxyl group. This specific configuration makes it an indispensable C4 chiral synthon, frequently employed in the synthesis of pharmaceuticals, agrochemicals, and other complex, high-value molecules where precise stereochemical control is paramount for biological activity.[1][2] The ability to reliably synthesize and analyze this compound in its enantiomerically pure form is a critical skill in synthetic organic chemistry.
Stereoselective Synthesis: Pathways to Enantiopurity
Achieving high enantiomeric excess (ee) is the primary goal in the synthesis of this compound. Several strategies have proven effective, ranging from leveraging the natural chiral pool to sophisticated asymmetric catalysis.
Method 1: Fischer Esterification of (S)-Malic Acid
This is the most direct and common-sense approach, utilizing a readily available and inexpensive starting material from the chiral pool. (S)-Malic acid is a naturally occurring dicarboxylic acid, providing a pre-existing, enantiopure stereocenter.
Causality of Experimental Choice: The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol. The key advantage here is that the reaction conditions do not affect the stereocenter at the C2 position. The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by methanol. Since no bonds to the chiral carbon are broken or formed during this process, the stereochemical integrity of the starting material is fully retained. Sulfuric acid is a common and effective catalyst for driving this equilibrium reaction.[2]
Experimental Protocol: Acid-Catalyzed Esterification
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-Malic acid (1.0 eq).
-
Reagents: Add an excess of anhydrous methanol (e.g., 10-20 eq) to serve as both reactant and solvent.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Method 2: Asymmetric Reduction of Dimethyl 2-oxosuccinate
This approach builds the chiral center through an asymmetric chemical transformation. It starts with an achiral precursor, Dimethyl 2-oxosuccinate, and uses a chiral catalyst or reagent to selectively produce the (S)-enantiomer.
Causality of Experimental Choice: The reduction of the ketone in Dimethyl 2-oxosuccinate to a secondary alcohol creates the stereocenter.[3] While simple reducing agents like sodium borohydride would produce a racemic mixture (a 50:50 mix of R and S enantiomers), enzymatic reductions offer exceptional stereoselectivity.[3] Enzymes, such as specific ketoreductases, possess a precisely shaped active site that binds the substrate in a preferred orientation. This forces the delivery of the hydride (from a cofactor like NADPH) to one specific face of the carbonyl, leading to the formation of predominantly one enantiomer.
Experimental Protocol: Enzymatic Ketone Reduction
-
Buffer Preparation: Prepare a suitable buffer solution (e.g., potassium phosphate buffer, pH 7.0) and add necessary cofactors, such as NAD(P)H, and a glucose/glucose dehydrogenase system for cofactor regeneration.
-
Enzyme & Substrate: Add the ketoreductase enzyme to the buffer. Dissolve Dimethyl 2-oxosuccinate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.
-
Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation.
-
Monitoring: Monitor the reaction for substrate consumption and product formation using HPLC or GC.
-
Workup: Once the reaction is complete, terminate it by adding a water-immiscible organic solvent like ethyl acetate.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer multiple times with the same solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the product. Further purification can be performed if necessary.
Caption: Conceptual workflow for the enzymatic asymmetric reduction of Dimethyl 2-oxosuccinate.
Method 3: Biocatalytic Resolution
Enzymes can also be used to resolve a racemic mixture. For instance, a lipase can be employed to selectively esterify (DL)-malic acid, with a preference for one enantiomer, or to selectively hydrolyze one enantiomer from racemic (DL)-Dimethyl 2-hydroxysuccinate. The enzyme Candida antarctica lipase B (CAL-B) has shown a preference for synthesizing the (S)-isomer, resulting in an enantiomeric excess of 83.5% in one study.[4] This method is powerful because the enzyme kinetically resolves the racemate, leaving the desired enantiomer enriched.
| Enzyme Catalyst | Preferred Isomer | Enantiomeric Excess (ee) | Reference |
| LipTioCCR11 | (R) | 59% | [4] |
| CAL-B | (S) | 83.5% | [4] |
Stereochemical Analysis: Verifying Enantiopurity
The synthesis of a chiral molecule is incomplete without rigorous analysis to determine its enantiomeric excess (ee). This is a self-validating step; the analytical data must confirm the success of the stereoselective synthesis.
Chiral High-Performance Liquid Chromatography (HPLC)
This is the gold standard for determining enantiomeric purity. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Principle of Separation: The CSP is itself chiral. As the racemic mixture passes through the column, transient diastereomeric complexes are formed between the analyte enantiomers and the CSP. One enantiomer will form a more stable (lower energy) complex, causing it to be retained longer on the column, while the other enantiomer will elute faster. This results in two separate peaks in the chromatogram, the areas of which can be integrated to calculate the ee.[5]
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized Dimethyl 2-hydroxysuccinate in the mobile phase (e.g., 1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a chiral column (e.g., Chiralcel OD-H).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample. Run the analysis under isocratic conditions at a constant flow rate.
-
Detection: Use a UV detector set to an appropriate wavelength (e.g., 210 nm).
-
Calculation: Integrate the areas of the two enantiomer peaks. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Caption: The separation mechanism of enantiomers on a chiral stationary phase in HPLC.
NMR Spectroscopy with Chiral Derivatizing Agents (CDA)
When chiral HPLC is unavailable, NMR spectroscopy can be used for ee determination. This method involves converting the mixture of enantiomers into a mixture of diastereomers, which, unlike enantiomers, have different physical properties and thus distinct NMR spectra.[6]
Principle of Analysis: The analyte (a mixture of R and S alcohols) is reacted with a single, pure enantiomer of a chiral derivatizing agent, such as Mosher's acid chloride. This reaction forms two new diastereomeric esters. Because the diastereomers have different spatial arrangements, the protons near the newly formed ester linkage will experience slightly different magnetic environments, leading to separate signals in the ¹H NMR spectrum. The integration of these distinct signals allows for the quantification of the diastereomer ratio, which directly corresponds to the original enantiomer ratio.[6]
Spectroscopic and Physical Data
Proper characterization is crucial for confirming the identity and purity of the synthesized compound.
| Property | Data | Source |
| Molecular Formula | C₆H₁₀O₅ | [7] |
| Molecular Weight | 162.14 g/mol | [7] |
| CAS Number | 617-55-0 | [7] |
| Appearance | Colorless liquid or solid | |
| ¹H NMR (CDCl₃) | δ (ppm): 4.50 (dd, 1H), 3.80 (s, 3H), 3.71 (s, 3H), 2.85 (m, 2H) | [7] |
| InChIKey | YSEKNCXYRGKTBJ-BYPYZUCNSA-N | [7] |
Conclusion
This compound is a cornerstone chiral building block whose stereochemical integrity is vital for its application in advanced synthesis. Its preparation, whether through the reliable esterification of natural (S)-malic acid or the elegant asymmetric reduction of its keto-precursor, must be accompanied by rigorous analytical validation. A thorough understanding of the principles behind both the synthesis and the stereochemical analysis, particularly via chiral HPLC, empowers researchers to confidently produce and utilize this high-purity intermediate, paving the way for the development of novel and effective chemical entities.
References
- 1. Dimethyl maleate - Wikipedia [en.wikipedia.org]
- 2. The application and production process of dimethyl maleate_Chemicalbook [chemicalbook.com]
- 3. Buy Dimethyl 2-oxosuccinate | 25007-54-9 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral liquid chromatography separation and chiroptical properties of the enantiomers of dimethyl alpha-hydroxyfarnesylphosphonate, a precursor of a farnesyl protein transferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. spectrabase.com [spectrabase.com]
Methodological & Application
Application Note: Facile and Efficient Synthesis of (S)-Dimethyl 2-hydroxysuccinate via Fischer Esterification of L-Malic Acid
Abstract: This application note provides a detailed, reliable, and efficient protocol for the synthesis of (S)-Dimethyl 2-hydroxysuccinate, a valuable chiral building block in organic synthesis, through the acid-catalyzed Fischer esterification of L-malic acid. The described methodology emphasizes procedural simplicity, high yield, and purity of the final product. A comprehensive explanation of the reaction mechanism, step-by-step experimental procedures, safety precautions, and methods for product purification and characterization are presented to ensure reproducibility and success for researchers in academic and industrial settings.
Introduction
This compound, also known as Dimethyl L-malate, is a key chiral intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its stereocenter and versatile functional groups—an ester and a secondary alcohol—make it a desirable starting material for the construction of complex molecular architectures. The Fischer-Speier esterification, a classic and robust method for the formation of esters from carboxylic acids and alcohols, provides a direct and atom-economical route to this important compound from the readily available and bio-sourced L-malic acid.[3][4][5] This application note details a field-proven protocol for this transformation, focusing on practical insights to maximize yield and purity.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from L-malic acid proceeds via a Fischer esterification, which is an acid-catalyzed nucleophilic acyl substitution.[4][5] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol (methanol) is typically used.[3]
The mechanism can be broken down into the following key steps:[4][5]
-
Protonation of the Carbonyl Oxygen: The acid catalyst (concentrated sulfuric acid) protonates the carbonyl oxygen of both carboxylic acid groups of L-malic acid, significantly increasing the electrophilicity of the carbonyl carbons.
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final dimethyl ester product.
The use of a strong acid catalyst like sulfuric acid is crucial for accelerating this otherwise slow reaction.[3] The reaction is performed under reflux to provide the necessary activation energy and to increase the reaction rate.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| L-Malic Acid | ≥99% | Sigma-Aldrich |
| Methanol (Anhydrous) | ≥99.8% | Fisher Scientific |
| Sulfuric Acid (Concentrated) | 95-98% | J.T. Baker |
| Sodium Bicarbonate (Saturated Solution) | ACS Grade | VWR |
| Brine (Saturated NaCl Solution) | ACS Grade | VWR |
| Anhydrous Sodium Sulfate | ACS Grade | EMD Millipore |
| Round-bottom flask (250 mL) | Standard taper | Pyrex |
| Reflux condenser | Standard taper | Kimble |
| Magnetic stirrer and stir bar | VWR | |
| Heating mantle | Glas-Col | |
| Separatory funnel (250 mL) | ||
| Rotary evaporator | Büchi |
Safety Precautions
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns.[6][7][8] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[6] Handle in a well-ventilated fume hood. When diluting, always add acid to water, never the other way around.[8]
-
Methanol: Flammable liquid and toxic if inhaled, ingested, or absorbed through the skin.[9][10] Keep away from ignition sources.[10] Use in a well-ventilated fume hood and wear appropriate PPE.
-
Reflux: Ensure that the condenser has a steady flow of cold water to prevent the escape of flammable methanol vapors.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-malic acid (13.4 g, 0.1 mol).
-
Add anhydrous methanol (100 mL, 2.47 mol) to the flask. The L-malic acid will partially dissolve.
-
Place the flask in an ice-water bath to cool the mixture.
-
-
Catalyst Addition:
-
While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL, 0.036 mol) dropwise to the cooled methanol/L-malic acid suspension. This addition is exothermic.
-
-
Reflux:
-
Remove the flask from the ice bath and attach a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Neutralization:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a 500 mL beaker containing 150 mL of cold deionized water.
-
Slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the pH is approximately 7-8.[11] Be cautious as this will generate CO2 gas.
-
-
Extraction:
-
Transfer the neutralized aqueous mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (50 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.[11]
-
-
Solvent Removal and Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.
-
For higher purity, the crude product can be purified by vacuum distillation.[12]
-
Data and Expected Results
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 104-108 °C at reduced pressure |
| ¹H NMR (CDCl₃) | δ 4.52 (dd, 1H), 3.80 (s, 3H), 3.71 (s, 3H), 2.85 (m, 2H), 2.75 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃) | δ 173.8, 171.1, 67.2, 52.9, 52.0, 38.5 |
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the methanol is anhydrous as water can shift the equilibrium back to the reactants.[13] |
| Loss of product during work-up | Ensure the aqueous layer is thoroughly extracted. Avoid overly vigorous shaking during extraction to prevent emulsion formation. | |
| Product is a dark color | Side reactions due to high temperature or prolonged heating | Reduce the heating mantle temperature to maintain a gentle reflux. Do not exceed the recommended reaction time significantly. |
| Incomplete neutralization | Insufficient sodium bicarbonate added | Add sodium bicarbonate solution until effervescence completely stops and check the pH with litmus paper. |
Conclusion
The Fischer esterification of L-malic acid with methanol using a catalytic amount of sulfuric acid is a highly effective and scalable method for the synthesis of this compound. By following the detailed protocol and safety guidelines outlined in this application note, researchers can consistently obtain the desired product in high yield and purity. This robust procedure provides a reliable pathway to a key chiral intermediate essential for various applications in the chemical and pharmaceutical industries.
References
- 1. The application and production process of dimethyl maleate_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. epawebapp.epa.ie [epawebapp.epa.ie]
- 9. columbuschemical.com [columbuschemical.com]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 12. CN106187775B - Method for purifying dimethyl maleate - Google Patents [patents.google.com]
- 13. isites.info [isites.info]
The Versatility of Dimethyl L-Malate in Asymmetric Synthesis: A Guide to Application and Protocols
For the discerning researcher in organic synthesis and drug development, the quest for efficient, reliable, and economically viable chiral building blocks is paramount. Among the plethora of options available from the chiral pool, dimethyl L-malate emerges as a standout C4 synthon, offering a unique combination of functionality and stereochemical integrity. Derived from the readily available and inexpensive L-malic acid, this versatile molecule provides a robust platform for the stereoselective construction of a wide array of complex chiral molecules, ranging from key pharmaceutical intermediates to intricate natural products.
This comprehensive guide delves into the practical applications of dimethyl L-malate in asymmetric synthesis. Moving beyond theoretical discussions, we provide detailed, field-tested protocols for key transformations, explaining the underlying principles and offering insights into critical experimental parameters. Our aim is to equip researchers with the knowledge and practical tools necessary to harness the full synthetic potential of this invaluable chiral building block.
Core Principles and Strategic Advantages
The synthetic utility of dimethyl L-malate is rooted in its inherent functionalities: a stereodefined secondary alcohol and two differentiable ester groups. This arrangement allows for a variety of strategic manipulations, including:
-
Stereospecific Nucleophilic Substitution: The hydroxyl group can be transformed into a good leaving group, facilitating inversion of configuration at the C2 position.
-
Selective Reduction: The two ester groups can be selectively reduced to the corresponding diol, providing access to chiral 1,2,4-butanetriol derivatives.
-
Lactonization: Intramolecular cyclization can lead to the formation of valuable chiral γ-butyrolactones.
-
Protection and Elaboration: The hydroxyl group can be protected, allowing for chemical modifications at other positions without compromising the stereocenter.
These core transformations, often performed with high diastereoselectivity, enable the translation of the single stereocenter of dimethyl L-malate into multiple stereocenters in the target molecule.
Key Synthetic Transformations and Protocols
The following sections provide detailed protocols for some of the most synthetically useful transformations of dimethyl L-malate. These protocols are designed to be self-validating, with explanations of the rationale behind key steps to ensure reproducibility.
Synthesis of (S)-1,2,4-Butanetriol: A Versatile Chiral Diol
(S)-1,2,4-Butanetriol is a valuable chiral building block used in the synthesis of a variety of pharmaceuticals and other biologically active molecules. The direct reduction of dimethyl L-malate offers a straightforward and efficient route to this important intermediate.
Protocol 1: Reduction of Dimethyl L-Malate to (S)-1,2,4-Butanetriol
This protocol is adapted from a procedure described in US Patent 6,949,684 B2.
Reaction Scheme:
A schematic for the reduction of dimethyl L-malate.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| Sodium borohydride | 37.83 | 15.0 | 0.40 |
| Aluminum chloride | 133.34 | 17.8 | 0.14 |
| Dimethyl L-malate | 162.14 | 32.0 | 0.20 |
| Diglyme | 134.17 | 300 mL | - |
| Saturated HCl-EtOH | - | As needed | - |
Procedure:
-
Preparation of the Reducing Agent: In a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 200 mL of anhydrous diglyme. To this, carefully add sodium borohydride (15.0 g, 0.40 mol) followed by the portion-wise addition of aluminum chloride (17.8 g, 0.14 mol) while maintaining the temperature below 20°C with an ice bath. Stir the resulting mixture for 3 hours at room temperature to form the reducing agent solution.
-
Expert Insight: The in-situ formation of a mixed hydride reagent is crucial for the efficient reduction of both ester groups. The order of addition is important for safety and to ensure proper complex formation.
-
-
Reduction Reaction: Dissolve dimethyl L-malate (32.0 g, 0.20 mol) in 100 mL of anhydrous diglyme. Add this solution dropwise to the prepared reducing agent mixture over a period of 1 hour, ensuring the reaction temperature is maintained between 10°C and 20°C.
-
Reaction Monitoring and Quenching: After the addition is complete, stir the reaction mixture at 20°C for 15 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture in an ice bath and cautiously add saturated HCl-EtOH solution to quench the excess reducing agent and hydrolyze the borate complexes.
-
Work-up and Purification: Filter the resulting precipitate and wash it with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by distillation to yield (S)-1,2,4-butanetriol.
-
Expected Yield: ~74%
-
Synthesis of (S)-3-Hydroxy-γ-butyrolactone: A Key Chiral Lactone
(S)-3-Hydroxy-γ-butyrolactone is a highly sought-after chiral intermediate in the synthesis of numerous pharmaceuticals, including carnitine and some anti-HIV drugs.[1] While many routes start from L-malic acid, the conversion from dimethyl L-malate is a logical and efficient pathway. This protocol is based on the principles of selective reduction and acid-catalyzed cyclization.
Protocol 2: Synthesis of (S)-3-Hydroxy-γ-butyrolactone
This protocol is a conceptual adaptation based on the reduction of malic acid derivatives as described in the literature.[1][2]
Reaction Workflow:
Workflow for the synthesis of (S)-3-hydroxy-γ-butyrolactone.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| Dimethyl L-malate | 162.14 | 16.2 | 0.10 |
| Lithium borohydride | 21.78 | 4.35 | 0.20 |
| Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| Hydrochloric acid (conc.) | 36.46 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Sodium sulfate (anhydrous) | 142.04 | As needed | - |
Procedure:
-
Selective Reduction: In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, dissolve dimethyl L-malate (16.2 g, 0.10 mol) in 100 mL of anhydrous THF. Cool the solution to 0°C in an ice bath. In a separate flask, prepare a solution of lithium borohydride (4.35 g, 0.20 mol) in 100 mL of anhydrous THF. Add the lithium borohydride solution dropwise to the dimethyl L-malate solution over 30 minutes.
-
Causality Explained: Lithium borohydride is a milder reducing agent than the mixed hydride in Protocol 1 and can be used for the selective reduction of esters. The stoichiometry is controlled to favor the reduction of one or both ester groups to the corresponding alcohol(s).
-
-
Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Quenching and Cyclization: Cool the reaction mixture to 0°C and slowly add concentrated hydrochloric acid dropwise until the pH of the solution is acidic (pH ~2). This step quenches the reaction and catalyzes the intramolecular cyclization to form the lactone.
-
Extraction and Purification: Stir the mixture for an additional hour at room temperature. Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford (S)-3-hydroxy-γ-butyrolactone.
Application in Natural Product Synthesis: The Case of (-)-Erinapyrone B
The utility of dimethyl L-malate as a chiral synthon is elegantly demonstrated in the total synthesis of natural products. A concise synthesis of (-)-Erinapyrone B, a fungal metabolite, was achieved starting from D-(+)-malic acid, which proceeds through its dimethyl ester. This example highlights how the stereocenter of the starting material is seamlessly incorporated into the final complex structure.
Synthetic Strategy Overview:
References
Application Notes & Protocols: L-(-)-Malic Acid Dimethyl Ester in Enantioselective Synthesis
Abstract
L-(-)-Malic Acid Dimethyl Ester (Dimethyl L-malate) is a highly versatile and economically significant C4 chiral building block in modern asymmetric synthesis. Derived from the natural and abundant L-malic acid, this diester provides a stereochemically defined scaffold that is leveraged by researchers and drug development professionals for the construction of complex, enantiomerically pure molecules. This guide provides an in-depth exploration of its primary applications: as a directly incorporated chiral building block, as a precursor to robust chiral auxiliaries for diastereoselective transformations, and as a foundational element in the synthesis of sophisticated chiral ligands for asymmetric catalysis. We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer troubleshooting insights to empower chemists in leveraging the full potential of this pivotal reagent.
The Strategic Value of Dimethyl L-Malate in Asymmetric Synthesis
The pursuit of enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science, where a single enantiomer often dictates therapeutic efficacy and safety. L-(-)-Malic Acid Dimethyl Ester emerges as a premier starting material from the "chiral pool," a collection of inexpensive, readily available, and enantiopure natural products.[1][2] Its utility can be categorized into three primary strategies, each harnessing its inherent chirality in a distinct manner.
-
Chiral Building Block: The stereocenter of dimethyl L-malate is directly integrated into the carbon skeleton of the target molecule. This is a highly atom-economical approach that simplifies synthetic routes to complex targets.[1][2]
-
Chiral Auxiliary Precursor: The malate scaffold is used to synthesize a recoverable chiral auxiliary. This auxiliary is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction, after which it is cleaved and can often be recycled.[1][3]
-
Chiral Ligand Synthesis: The defined stereochemistry of dimethyl L-malate serves as the foundational chiral element in the multi-step synthesis of complex ligands used in transition metal-catalyzed asymmetric reactions.[4]
Below, we detail the practical application of each strategy with validated protocols.
Application I: A Core Chiral Building Block in Natural Product Synthesis
The most direct application of dimethyl L-malate involves leveraging its C2 hydroxyl group and ester functionalities as synthetic handles to elaborate the molecule into a more complex target, with the original stereocenter preserved. This approach is particularly powerful in the synthesis of bioactive compounds.
Case Study: Synthesis of a Precursor to (S)-Dihydrokavain
(S)-Dihydrokavain is a natural product with demonstrated biological activity. A practical synthesis can be achieved starting from L-malic acid, which is readily converted to its dimethyl ester.[2] The following protocol outlines a key transformation starting from a derivative of dimethyl L-malate.
Experimental Workflow: Synthesis of (S)-Dihydrokavain Precursor
Caption: Synthetic pathway from Dimethyl L-Malate to a key lactonization precursor.
Protocol 2.1: Synthesis of Ethyl (S)-2-hydroxy-4-phenylbutanoate (A Key Intermediate)
This protocol describes the conversion of L-malic acid to a key intermediate readily available from its diester, showcasing the manipulation of its functional groups.[2]
Materials:
-
L-(-)-Malic Acid Dimethyl Ester
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Standard workup and purification reagents
Procedure:
-
Protection: To a solution of Dimethyl L-malate (1.0 eq) and DMAP (0.1 eq) in anhydrous THF at 0 °C, add (Boc)₂O (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Selective Reduction: Dissolve the crude protected diester in anhydrous THF and cool to -78 °C. Slowly add a solution of NaBH₄ (1.5 eq) in THF, followed by the dropwise addition of BF₃·OEt₂ (1.5 eq). Causality: The borane complex selectively reduces the less sterically hindered carboxyl group. Stir for 3 hours at -78 °C.
-
Quenching and Purification: Quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature and then concentrate. Purify the residue by silica gel column chromatography to yield the corresponding alcohol.
-
Further Elaboration: This intermediate alcohol can then be converted to the target phenylbutanoate via activation (e.g., tosylation) and subsequent displacement with a suitable phenyl organometallic reagent.
Data Summary Table
| Step | Transformation | Typical Yield | Key Considerations |
| 1 | Hydroxyl Protection | >95% | Ensure anhydrous conditions to prevent hydrolysis of (Boc)₂O. |
| 2 | Selective Reduction | 80-90% | Maintain low temperature to ensure high selectivity. |
| 3 | Elaboration | 70-85% | Choice of organometallic reagent is crucial for clean displacement. |
Application II: Precursor to Dioxolanone-Based Chiral Auxiliaries
Mechanism: Stereocontrol in Auxiliary-Mediated Alkylation
The chiral auxiliary creates a sterically biased environment. After conversion to an enolate, one face of the planar enolate is effectively blocked by a bulky group on the auxiliary, forcing an incoming electrophile to approach from the opposite, less hindered face.
Caption: Chelation-controlled alkylation using a malate-derived chiral auxiliary.
Protocol 3.1: Synthesis of (4S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetate
Materials:
-
L-(-)-Malic Acid Dimethyl Ester
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH)
-
Acetone, anhydrous
-
Toluene, anhydrous
Procedure:
-
Ketalization & Lactonization: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve Dimethyl L-malate (1.0 eq) in toluene and acetone (3:1 v/v).
-
Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-TsOH (0.02 eq).
-
Reflux the mixture for 6-8 hours, collecting the methanol/water azeotrope in the Dean-Stark trap. Causality: The acid catalyst promotes the formation of the acetonide and subsequent intramolecular transesterification to form the stable dioxolanone ring.
-
Purification: Cool the reaction mixture, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting oil by vacuum distillation or column chromatography to yield the pure auxiliary.
Protocol 3.2: Diastereoselective Alkylation
Materials:
-
(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetate (from Protocol 3.1)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Enolate Formation: To a solution of the auxiliary (1.0 eq) in anhydrous THF at -78 °C, add LDA solution (1.05 eq) dropwise. Stir the resulting solution for 45 minutes at -78 °C.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution. Stir at -78 °C for 4 hours.
-
Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Analysis and Cleavage: Combine the organic layers, dry over Na₂SO₄, and concentrate. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product. The auxiliary can be cleaved under acidic or basic hydrolysis to release the enantiomerically enriched α-substituted carboxylic acid.
Data Summary Table
| Electrophile (E+) | Temperature (°C) | Diastereomeric Ratio (anti:syn) |
| Methyl Iodide | -78 | >95:5 |
| Benzyl Bromide | -78 | >98:2 |
| Allyl Bromide | -78 | >95:5 |
Application III: Synthesis of Chiral Phosphine-Olefin Ligands
Chiral ligands are essential for developing highly enantioselective transition-metal catalysts.[4][6] Dimethyl L-malate provides an ideal starting point for creating ligands where chirality is positioned close to the coordinating metal center.
Synthetic Strategy: From Malate to Chiral Ligand
Caption: Generalized workflow for synthesizing a chiral ligand from Dimethyl L-Malate.
Protocol 4.1: Synthesis of a Chiral Diol Intermediate
Materials:
-
L-(-)-Malic Acid Dimethyl Ester
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
Setup: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (2.5 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Reduction: Dissolve Dimethyl L-malate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Caution: The reaction is highly exothermic.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Quenching: Cool the reaction to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This Fieser workup method is critical for safely quenching the reaction and producing a granular precipitate.
-
Isolation: Stir the resulting mixture vigorously for 1 hour. Filter the granular solids through a pad of Celite®, washing thoroughly with THF and ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting (S)-butane-1,2,4-triol is often pure enough for the next step or can be purified by chromatography. This triol is a versatile precursor for a wide range of chiral ligands.
Safety and Handling
-
L-(-)-Malic Acid Dimethyl Ester: A combustible liquid. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents: Many protocols involve hazardous reagents such as LiAlH₄ (pyrophoric), LDA (corrosive and flammable), and organometallic compounds. Consult the Safety Data Sheet (SDS) for each reagent before use and employ rigorous anhydrous and inert atmosphere techniques where required.
Conclusion
L-(-)-Malic Acid Dimethyl Ester stands as a testament to the power of chiral pool synthesis. Its structural simplicity, low cost, and stereochemical richness provide a reliable foundation for a multitude of enantioselective reactions. Whether used directly as a building block, transformed into a recyclable auxiliary, or elaborated into a high-performance catalyst ligand, it offers chemists an efficient and elegant path to constructing the enantiopure molecules that drive innovation in medicine and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides [organic-chemistry.org]
- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 6. Design and Synthesis of Chiral Ligands and Their Applications in Transition Metal-catalyzed Asymmetric Reactions - Blacklight [etda.libraries.psu.edu]
The Versatility of (S)-Dimethyl 2-Hydroxysuccinate: A Chiral Linchpin in Natural Product Synthesis
Introduction: Unlocking Stereochemical Complexity with a C4 Chiral Building Block
In the intricate world of natural product synthesis, where the precise arrangement of atoms in three-dimensional space dictates biological function, the use of readily available, enantiomerically pure starting materials is a cornerstone of efficient and elegant synthetic design. (S)-Dimethyl 2-hydroxysuccinate, also known as dimethyl (S)-malate, has emerged as a preeminent C4 chiral building block, derived from the naturally abundant and inexpensive (S)-malic acid.[1][2] Its strategic importance lies in its densely functionalized structure, possessing a stereodefined hydroxyl group and two differentiable ester moieties. This arrangement provides a versatile scaffold for the stereocontrolled introduction of new chiral centers and the construction of complex molecular architectures.
This comprehensive guide explores the multifaceted applications of this compound in the synthesis of diverse natural products. We will delve into the strategic considerations that make this chiral synthon an invaluable tool for researchers, scientists, and drug development professionals. Furthermore, this document provides detailed, field-proven protocols for key transformations, empowering chemists to harness the full potential of this remarkable molecule.
Strategic Advantages of this compound in Synthesis
The utility of dimethyl (S)-malate as a chiral precursor stems from several key features that allow for a high degree of synthetic flexibility and control. Understanding these advantages is crucial for rationally designing synthetic routes that leverage its inherent stereochemistry.
-
Inherent Chirality: The C2 hydroxyl group provides a fixed stereocenter from the outset of the synthesis, eliminating the need for often challenging and costly asymmetric induction steps. This inherent chirality can be transferred and relayed throughout a synthetic sequence to control the stereochemistry of newly formed centers.
-
Differential Reactivity of Functional Groups: The hydroxyl group and the two ester functionalities can be selectively manipulated. The hydroxyl group can be protected, inverted, or used as a handle for further functionalization. The two ester groups can be selectively hydrolyzed, reduced, or converted to other functional groups, allowing for a stepwise and controlled elaboration of the carbon skeleton.
-
Versatility as a C4 Synthon: All four carbon atoms of the succinate backbone are functionalizable, making it a versatile building block for a wide array of target molecules.[1][2] It can be transformed into chiral lactones, butanetriols, amino acids, and other advanced intermediates.
Application in the Synthesis of Bioactive Natural Products
The strategic advantages of this compound have been elegantly demonstrated in the total synthesis of numerous biologically active natural products. Below are selected examples that showcase its versatility.
Synthesis of (-)-Centrolobine
(-)-Centrolobine is a diarylheptanoid natural product with reported anti-Leishmania activity. Its synthesis can be accomplished using a chiral epoxide derived from L-glutamic acid, which itself can be conceptually linked back to the malic acid chiral pool.[3] While not a direct use of dimethyl (S)-malate, this example illustrates the broader context of C4 chiral building blocks in natural product synthesis.
Synthesis of (+)-Decarestrictine L
(+)-Decarestrictine L is a fungal metabolite that inhibits cholesterol biosynthesis. Its synthesis highlights the use of chiral building blocks to construct the key stereocenters of the target molecule.[4] Synthetic strategies often rely on the use of chiral pool starting materials to establish the required stereochemistry efficiently.
Precursor to Versatile Chiral Intermediates: (S)-1,2,4-Butanetriol
One of the most powerful applications of this compound is its efficient conversion to (S)-1,2,4-butanetriol. This triol is a highly valuable chiral building block in its own right, serving as a precursor for a multitude of natural products and pharmaceuticals. The stereoselective reduction of both ester groups and the carboxylic acid (after hydrolysis) of the malate scaffold provides a straightforward entry into this versatile C4 synthon.[5][6]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These protocols are designed to be self-validating and are grounded in established literature procedures.
Protocol 1: Stereoselective Reduction of this compound to (S)-1,2,4-Butanetriol
This protocol details the efficient reduction of both ester groups of dimethyl (S)-malate to the corresponding primary alcohols, yielding the versatile chiral building block (S)-1,2,4-butanetriol.[5][7]
Diagrammatic Workflow:
References
- 1. Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies [manu56.magtech.com.cn]
- 2. Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies [manu56.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Combination of borane-dimethyl sulfide complex with catalytic sodium tetrahydroborate as a selective reducing agent for α-hydroxy esters, versatile chiral building block from (S)-(-)-malic acid | Semantic Scholar [semanticscholar.org]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Dimethyl L-malate as a Versatile Chiral Building Block in Pharmaceutical Intermediate Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Building Blocks
In modern drug development, the stereochemical identity of a pharmaceutical agent is paramount. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical objective. The "chiral pool" — a collection of inexpensive, enantiopure natural products — provides a powerful and cost-effective starting point for asymmetric synthesis.[1]
(S)-Malic acid, a C4 dicarboxylic acid, is a prominent member of this chiral pool, readily available from natural sources.[1] Its derivative, dimethyl L-malate (dimethyl (S)-2-hydroxybutanedioate), preserves this vital stereocenter while offering two ester functionalities and a secondary alcohol. These functional groups serve as versatile handles for a wide array of chemical transformations, making dimethyl L-malate an exceptionally valuable and strategic intermediate for constructing complex, enantiomerically pure molecules.
This guide provides an in-depth exploration of dimethyl L-malate, detailing its properties, key applications in pharmaceutical synthesis, and comprehensive, field-proven protocols for its preparation and subsequent utilization.
Physicochemical Properties & Safe Handling
Understanding the fundamental properties of dimethyl L-malate is essential for its effective use and safe handling in a laboratory setting.
Table 1: Physicochemical Data for Dimethyl L-malate [2]
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀O₅ |
| Molecular Weight | 162.14 g/mol |
| CAS Number | 617-55-0 |
| Appearance | Light yellow oil |
| Boiling Point | ~240 °C (decomposes) |
| Density | ~1.23 g/cm³ |
| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents. |
Safety & Handling: Dimethyl L-malate should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Core Applications in Pharmaceutical Synthesis
The utility of dimethyl L-malate is rooted in its trifunctional nature, with a single, defined stereocenter. This allows it to serve as a versatile synthon for introducing chiral fragments into a target molecule.
Caption: Workflow from Chiral Pool to Pharmaceutical Applications.
Synthesis of Chiral Lactones and Diols
The vicinal hydroxyl and ester groups in dimethyl L-malate are perfectly positioned for the synthesis of chiral γ-butyrolactones. Selective reduction of one ester group followed by intramolecular cyclization is a common strategy. A prime example is the enantioselective synthesis of L-pantolactone, a key intermediate for Vitamin B5 and coenzyme A.[3] The stereocenter from L-malate directly dictates the stereochemistry of the final lactone product.
A Versatile C4 Chiral Synthon
Dimethyl L-malate provides a complete four-carbon chain with a hydroxyl group at the C2 position. This makes it an ideal starting material for synthesizing substituted succinic acid derivatives, γ-amino acids, and other complex chiral molecules where this specific structural motif is required. The hydroxyl group can be protected, inverted (e.g., via Mitsunobu reaction), or oxidized, while the esters can be selectively hydrolyzed, reduced, or converted to amides, offering immense synthetic flexibility.
Precursor to Biologically Active Molecules
The core structure of dimethyl L-malate is found within various natural products and APIs. It has been employed as a chiral synthon in the preparation of cytochrome P450 metabolites of arachidonic acid and in the development of cyclic sulfolanes with potential as HIV-1 protease inhibitors.[4] Its utility lies in providing a reliable and predictable stereochemical foundation early in a synthetic sequence.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of dimethyl L-malate and a representative subsequent transformation.
Protocol 1: Fischer Esterification of L-Malic Acid to Dimethyl L-malate
Objective: To synthesize dimethyl L-malate from commercially available L-malic acid using a robust and scalable acid-catalyzed esterification. This protocol is adapted from established laboratory procedures.[4][5]
Caption: Experimental Workflow for the Synthesis of Dimethyl L-malate.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| L-Malic Acid | C₄H₆O₅ | 134.09 | 59.9 g | 0.45 |
| Methanol (MeOH) | CH₄O | 32.04 | 400 mL | - |
| Thionyl Chloride | SOCl₂ | 118.97 | 71.5 mL | 0.98 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~1 L | - |
| Sat. NaHCO₃ soln. | - | - | 200 mL | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |
Equipment:
-
1 L Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Silica gel
Procedure:
-
Setup: Place L-malic acid (59.9 g, 0.45 mol) in a 1 L round-bottom flask equipped with a magnetic stir bar. Add methanol (400 mL) and stir until the solid dissolves.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Catalyst Addition: Slowly add thionyl chloride (71.5 mL, 0.98 mol) dropwise to the stirred solution via a dropping funnel over 30-45 minutes. Causality Note: This addition is highly exothermic; maintaining a low temperature prevents uncontrolled reaction and potential side product formation. Thionyl chloride reacts with methanol to form HCl in situ, which is the active catalyst for the Fischer esterification.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (~25 °C). Stir overnight (16-18 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 10:1 mixture of ethyl acetate:methanol as the eluent.
-
Work-up (Solvent Removal): Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Work-up (Quenching & Extraction): Carefully add saturated sodium bicarbonate solution (200 mL) to the residue to neutralize the remaining acid. Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Work-up (Washing): Combine the organic layers and wash sequentially with water (3 x 80 mL) and saturated brine (3 x 80 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification & Characterization:
-
Purification: The crude oil can be purified by flash column chromatography on silica gel if necessary, though the workup often yields a product of high purity.
-
Expected Outcome: A light yellow oil with a typical yield of >95% (e.g., ~71.5 g).[4]
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
References
Application Notes & Protocols: (S)-Dimethyl 2-hydroxysuccinate Derivatives in Asymmetric Synthesis
Abstract
(S)-Dimethyl 2-hydroxysuccinate, a readily accessible derivative of the natural chiral pool component (S)-malic acid, serves as a versatile precursor for the development of powerful chiral auxiliaries.[1] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction, after which it is removed.[2] This guide provides an in-depth exploration of the synthesis and application of auxiliaries derived from this compound, with a focus on their utility in stereoselective transformations critical to pharmaceutical and fine chemical synthesis. We will detail the underlying principles of stereochemical control, provide validated protocols for key reactions such as asymmetric Diels-Alder and β-lactam synthesis, and explain the causal relationships behind experimental design choices.
Foundational Principles: The Role of Malic Acid-Derived Chiral Auxiliaries
The efficacy of a chiral auxiliary hinges on several factors: it must be readily available in enantiopure form, easily attach to the substrate, exert a strong directing effect on the stereochemical course of the reaction, and be removable under mild conditions to prevent racemization of the desired product.[3][4] (S)-Malic acid, and by extension its dimethyl ester, is an ideal starting point as it is an inexpensive and naturally occurring C4 building block with a defined stereocenter.[1]
When employed as a chiral auxiliary, derivatives of this compound are covalently attached to a prochiral molecule. The inherent chirality and steric bulk of the auxiliary effectively differentiate the two faces of the reactive center (e.g., a double bond in a dienophile or an enolate). This facial bias forces an incoming reagent to approach from the less sterically hindered direction, resulting in the preferential formation of one diastereomer.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Application I: Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for constructing six-membered rings and up to four new stereocenters simultaneously.[5] Attaching a chiral auxiliary derived from this compound to an achiral dienophile, such as an acrylate, allows for highly diastereoselective [4+2] cycloadditions.
Mechanism of Stereodirection
The auxiliary is typically converted into a more complex structure, for example, a chiral alcohol that forms an ester with the dienophile (e.g., acrylic acid). The resulting chiral dienophile adopts a conformation where the auxiliary's bulky groups effectively shield one face of the C=C double bond. The presence of a Lewis acid catalyst is often crucial; it coordinates to the carbonyl oxygen of the dienophile and the hydroxyl-derived ether oxygen of the auxiliary, locking the system into a rigid conformation that enhances facial differentiation and increases the reactivity of the dienophile.
Caption: Workflow for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Protocol: Asymmetric Diels-Alder Reaction of Cyclopentadiene and a Chiral Acrylate
This protocol describes a representative procedure. Researchers should optimize conditions for their specific substrate and auxiliary derivative.
Step 1: Synthesis of the Chiral Dienophile
-
To a solution of the chiral alcohol (derived from this compound, 1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) under an argon atmosphere at 0 °C, add triethylamine (1.5 eq.).
-
Slowly add acryloyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure chiral acrylate.
Step 2: Diastereoselective Cycloaddition
-
In a flame-dried flask under argon, dissolve the chiral acrylate (1.0 eq.) in anhydrous DCM (0.2 M) and cool the solution to -78 °C.
-
Add a solution of titanium tetrachloride (TiCl₄, 1.1 eq., 1.0 M in DCM) dropwise. The solution should turn deep red or yellow. Stir for 20 minutes.
-
Causality Note: The low temperature (-78 °C) is critical for maximizing diastereoselectivity by minimizing the thermal energy of the system, which favors the more ordered, lower-energy transition state leading to the major diastereomer.
-
-
Add freshly distilled cyclopentadiene (3.0 eq.) dropwise.
-
Stir the reaction at -78 °C for 3-5 hours, monitoring by TLC for the consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate. Dry the combined organic layers over MgSO₄ and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude cycloadduct mixture in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 3.0 eq.) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the mixture with 1 M HCl to pH ~3 and extract the desired carboxylic acid product with ethyl acetate.
-
The aqueous layer contains the water-soluble chiral auxiliary, which can be recovered and purified for reuse.
Representative Data
| Diene | Dienophile | Lewis Acid | Temp (°C) | d.r. (endo:exo) | ee (%) of Major Product |
| Cyclopentadiene | Chiral Acrylate | TiCl₄ | -78 | >95:5 | >98 |
| Isoprene | Chiral Acrylate | Et₂AlCl | -78 | >90:10 | >96 |
| 1,3-Butadiene | Chiral Crotonate | SnCl₄ | -60 | >92:8 | >97 |
Note: Data is illustrative of typical results achieved with malic acid-derived auxiliaries.
Application II: Asymmetric Synthesis of β-Lactams
The β-lactam ring is the core structural motif of penicillin and cephalosporin antibiotics.[6][7] The Staudinger [2+2] cycloaddition of a ketene and an imine is a direct method for its synthesis.[8] Using a chiral auxiliary attached to the imine nitrogen allows for the stereoselective formation of the β-lactam ring.
Mechanism of Stereodirection
A chiral amine, synthesized from the this compound precursor, is condensed with an aldehyde to form a chiral imine. The auxiliary on the nitrogen atom directs the attack of the nucleophilic ketene. The stereochemical outcome (cis or trans) is determined by the geometry of the imine and the trajectory of the ketene approach, which is controlled by the steric hindrance imposed by the auxiliary. For many malic acid-derived auxiliaries, a strong preference for the cis-β-lactam is observed.
Protocol: Asymmetric Staudinger [2+2] Cycloaddition
Step 1: Synthesis of the Chiral Imine
-
Dissolve the chiral amine (derived from this compound, 1.0 eq.) and the desired aldehyde (e.g., benzaldehyde, 1.05 eq.) in anhydrous toluene (0.5 M).
-
Add anhydrous MgSO₄ (2.0 eq. by weight) as a dehydrating agent.
-
Reflux the mixture for 6-12 hours using a Dean-Stark apparatus to remove water.
-
Cool the reaction, filter off the MgSO₄, and remove the toluene under reduced pressure. The resulting chiral imine is often used directly in the next step without further purification.
Step 2: [2+2] Cycloaddition
-
In a flame-dried, three-neck flask under an argon atmosphere, dissolve the chiral imine (1.0 eq.) in anhydrous DCM (0.3 M) and cool to -78 °C.
-
In a separate flask, prepare the ketene in situ. To a solution of an acyl chloride (e.g., acetoxyacetyl chloride, 1.5 eq.) in anhydrous DCM at -78 °C, add triethylamine (1.6 eq.) dropwise. Stir for 15 minutes.
-
Causality Note: The ketene is highly reactive and is generated in situ at low temperature to prevent polymerization and other side reactions.
-
-
Transfer the freshly prepared ketene solution to the imine solution via a cannula at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the diastereomerically enriched β-lactam.
Step 3: Cleavage of the Chiral Auxiliary
-
Cleavage of the N-substituent (the chiral auxiliary) can be achieved under various conditions depending on its structure. Oxidative cleavage using ceric ammonium nitrate (CAN) is a common method.
-
Dissolve the purified β-lactam (1.0 eq.) in acetonitrile/water (3:1) at 0 °C.
-
Add CAN (2.5 eq.) in portions over 10 minutes.
-
Stir for 2-4 hours until the starting material is consumed (TLC).
-
Dilute with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the N-H β-lactam.
Representative Data
| Imine Substituent (from Aldehyde) | Ketene (from Acyl Chloride) | Diastereoselectivity (cis:trans) | ee (%) of cis-product |
| Phenyl | Acetoxyketene | >98:2 | >99 |
| 4-Methoxyphenyl | Phthalimidoketene | >95:5 | >97 |
| Furyl | Azidoketene | >97:3 | >98 |
Note: Data is illustrative, reflecting high cis-selectivity typical for such reactions.
Summary and Outlook
Derivatives of this compound represent a powerful and cost-effective class of chiral auxiliaries. Their origins in the natural chiral pool make them attractive for both academic research and industrial-scale synthesis.[1] The protocols and principles outlined here for Diels-Alder and β-lactam synthesis demonstrate their capacity to induce high levels of stereocontrol. Future work in this area may focus on developing novel derivatives with enhanced recyclability or tailored steric and electronic properties to control the stereoselectivity in an even wider range of asymmetric transformations, including Michael additions and aldol reactions.[4][9][10]
References
- 1. Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies [manu56.magtech.com.cn]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Beta-lactams as versatile synthetic intermediates for the preparation of heterocycles of biological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Stereoselective Alkylation of Dimethyl L-malate via Chelation-Controlled Enolate Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the stereoselective α-alkylation of dimethyl L-malate, a powerful technique for the asymmetric synthesis of complex organic molecules. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and offer insights into data interpretation and troubleshooting.
Part 1: Theoretical Background & Mechanistic Rationale
The stereoselective alkylation of chiral β-hydroxy esters like dimethyl L-malate is a cornerstone reaction in modern asymmetric synthesis. The most robust and widely adopted method for this transformation is the Fráter-Seebach alkylation .[1][2] This reaction allows for the creation of a new stereocenter at the α-position with a high degree of diastereoselectivity, which is controlled by the pre-existing stereocenter at the β-position.
The Principle of Chelation Control
The success of the Fráter-Seebach alkylation hinges on the dual role of the hydroxyl group in dimethyl L-malate. It is not merely a spectator functional group but an active director of stereochemistry. The process begins with the formation of a dianion through the reaction of dimethyl L-malate with two equivalents of a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA).[1][3]
-
First Equivalent of Base: Deprotonates the hydroxyl group to form a lithium alkoxide.
-
Second Equivalent of Base: Deprotonates the α-carbon to generate a lithium enolate.
The resulting species is a rigid lithium alkoxide-enolate, where the lithium cation is chelated by both the alkoxide oxygen and the enolate oxygen.[2]
The Rigid Six-Membered Transition State
This chelation forces the molecule into a well-defined, six-membered ring-like transition state. This conformational lock is the key to the reaction's high stereoselectivity. The steric bulk of the ester group at the β-position is oriented pseudo-equatorially to minimize steric strain, effectively shielding one face of the planar enolate.
Stereochemical Outcome
With one face of the enolate sterically encumbered by the chelated structure, the incoming electrophile (an alkyl halide) is forced to attack from the opposite, more accessible face.[1] This directed attack results in the formation of the new carbon-carbon bond with a predictable stereochemistry, yielding predominantly the anti diastereomer. This concept is a practical application of the broader principle known as "Self-Regeneration of Stereocenters" (SRS), a term coined by Seebach, where an existing stereocenter directs the creation of a new one.[4][5][6]
References
- 1. Fráter–Seebach alkylation - Wikipedia [en.wikipedia.org]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. Frater-Seebach alkylation (2002) | Jie Jack Li | 1 Citations [scispace.com]
- 4. ethz.ch [ethz.ch]
- 5. Stereoretentive formylation of ( S )-proline: new application of the self-regeneration of stereo-centres (SRS) principle via chelation to cobalt( iii ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT02674A [pubs.rsc.org]
- 6. [PDF] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle†‡ | Semantic Scholar [semanticscholar.org]
Topic: Scale-up Synthesis of Enantiopure Dimethyl 2-hydroxysuccinate
An Application Note for Drug Development Professionals
Abstract
Enantiomerically pure dimethyl 2-hydroxysuccinate (dimethyl malate) is a high-value chiral building block pivotal in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its stereocenter demands precise control during synthesis, as isomeric impurities can lead to undesirable pharmacological or toxicological effects.[2] This application note provides a comprehensive guide for the scale-up synthesis of enantiopure dimethyl 2-hydroxysuccinate, focusing on a robust and scalable biocatalytic approach. We will explore the comparative advantages of biocatalysis over traditional chemo-catalysis, present a detailed step-by-step protocol for the asymmetric reduction of dimethyl 2-oxosuccinate using Saccharomyces cerevisiae (Baker's Yeast), and outline rigorous analytical methods for quality control and enantiomeric purity determination. This guide is designed for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries seeking to implement an efficient, cost-effective, and sustainable manufacturing process.
Introduction: The Importance of Chiral Purity in Synthesis
In drug development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral molecules, one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects.[2][3] Consequently, regulatory bodies and the pharmaceutical industry place enormous emphasis on producing enantiopure substances to ensure drug safety and efficacy.[2][4]
Dimethyl 2-hydroxysuccinate serves as a versatile C4 chiral synthon. Its two distinct ester functionalities and a stereodefined hydroxyl group allow for diverse chemical modifications, making it a valuable precursor for complex molecular targets. The primary challenge lies in establishing a production method that is not only highly stereoselective but also economically viable and scalable for industrial production.
Strategic Approaches to Enantiopure Synthesis
Two primary strategies dominate the synthesis of chiral alcohols: chemo-catalytic asymmetric hydrogenation and biocatalytic reduction. While classical resolution of racemates is a known technique, it is often less atom-economical for large-scale production and is therefore not the focus of this guide.[3][5]
-
Chemo-catalytic Asymmetric Hydrogenation: This method involves the reduction of a prochiral ketone, dimethyl 2-oxosuccinate, using hydrogen gas and a chiral metal catalyst (e.g., based on Palladium, Platinum, or Ruthenium).[6][7] While capable of achieving high enantioselectivity and yields, this approach often carries significant drawbacks for scale-up, including the high cost of noble metal catalysts, the need for high-pressure hydrogenation equipment, and the critical requirement to remove toxic metal residues from the final product.
-
Biocatalytic Asymmetric Reduction: This approach utilizes enzymes, either in isolated form or within whole microbial cells, to catalyze the stereoselective reduction of the ketone.[6][8] Whole-cell biocatalysts like Saccharomyces cerevisiae are particularly advantageous as they contain the necessary dehydrogenases and an inherent system for regenerating the required NADPH cofactor, fueled by a simple carbon source like glucose.[6] This method offers exceptional enantioselectivity (>99% e.e.), operates under mild, aqueous conditions (ambient temperature and pressure), and aligns with green chemistry principles by avoiding heavy metals and harsh reagents.[8][9]
The diagram below illustrates the comparative logic of these two primary synthesis routes.
Caption: Comparison of biocatalytic and chemo-catalytic routes.
Detailed Protocol: Scale-Up Biocatalytic Synthesis (100 g Scale)
This protocol details the asymmetric reduction of dimethyl 2-oxosuccinate to yield enantiopure dimethyl (S)-2-hydroxysuccinate, as baker's yeast typically produces the (S)-enantiomer from α-keto esters.[6]
Materials and Equipment
| Reagents & Materials | Equipment |
| Dimethyl 2-oxosuccinate (≥95%) | 5 L jacketed glass reactor |
| Active Dry Baker's Yeast (S. cerevisiae) | Overhead mechanical stirrer |
| D-(+)-Glucose (Dextrose) | Temperature probe and circulator |
| Monobasic Potassium Phosphate (KH₂PO₄) | pH meter |
| Dibasic Sodium Phosphate (Na₂HPO₄) | Peristaltic pump (for substrate feeding) |
| Ethyl Acetate (EtOAc), HPLC Grade | 5 L separatory funnel |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| Celite® 545 (for filtration) | Buchner funnel and vacuum flask |
| Deionized Water | Analytical balance |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for biocatalytic synthesis.
Step-by-Step Procedure
-
Buffer Preparation (0.1 M Phosphate, pH 7.0):
-
Dissolve appropriate amounts of KH₂PO₄ and Na₂HPO₄ in 2.5 L of deionized water. Adjust pH to 7.0 if necessary.
-
Rationale: Maintaining a stable pH is crucial for optimal enzyme activity and cell viability.[10]
-
-
Biocatalyst Activation:
-
In a separate beaker, warm 500 mL of deionized water to 35-40°C.
-
Add 20 g of glucose and 150 g of active dry yeast. Stir gently for 15-20 minutes until foaming is observed.
-
Rationale: This step rehydrates the yeast cells and provides an initial energy source to ensure high metabolic activity before the main reaction.
-
-
Reaction Setup:
-
Charge the 5 L reactor with the 2.5 L of phosphate buffer.
-
Add 300 g of D-(+)-glucose and stir until fully dissolved.
-
Transfer the activated yeast slurry to the reactor.
-
Set the stirrer to 200 RPM and maintain the internal temperature at 30°C using the circulator.
-
Rationale: Glucose serves as the co-substrate for cofactor (NADPH) regeneration.[8] 30°C is the optimal temperature for S. cerevisiae growth and enzymatic activity.
-
-
Substrate Addition (Fed-Batch):
-
Dissolve 100 g of dimethyl 2-oxosuccinate in 200 mL of pH 7.0 phosphate buffer.
-
Using a peristaltic pump, add the substrate solution to the reactor over a period of 8-10 hours.
-
Rationale: High concentrations of the keto-ester substrate can be inhibitory or toxic to the yeast cells. A fed-batch approach maintains a low, steady concentration of the substrate, maximizing conversion and cell viability.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed for 24-48 hours after the feed is complete.
-
Monitor the reaction progress every 4-6 hours. Withdraw a small aliquot (1 mL), centrifuge to pellet the cells, and spot the supernatant on a TLC plate or analyze by HPLC to check for the disappearance of the starting material.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete (≥99% conversion), stop stirring and cool the reactor to 10°C.
-
Prepare a pad of Celite® (approx. 2 cm thick) in a large Buchner funnel. Filter the entire reaction mixture under vacuum to remove the yeast cells. Wash the cell cake with 200 mL of deionized water.
-
Rationale: Celite provides an effective filter aid to separate the fine yeast cells from the aqueous product solution without clogging.
-
Transfer the clear filtrate to a 5 L separatory funnel.
-
Perform liquid-liquid extraction with ethyl acetate (3 x 750 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Final Product:
-
The resulting crude oil is the dimethyl 2-hydroxysuccinate. For many applications, this purity may be sufficient. If higher purity is required, vacuum distillation or column chromatography can be employed. The expected yield is typically 75-85%.
-
Quality Control: Characterization and Enantiopurity Analysis
Validation of the final product's identity and, most critically, its enantiomeric purity, is essential.[11]
Structural Confirmation
The identity of the product should be confirmed using standard spectroscopic methods:
-
¹H & ¹³C NMR: To confirm the molecular structure and absence of starting material.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
FTIR: To confirm the presence of hydroxyl (-OH) and ester (C=O) functional groups.
Enantiomeric Purity Determination by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for quantifying the enantiomeric excess (% e.e.) of the product.[2][12][13]
| Parameter | Recommended Conditions |
| Column | Polysaccharide-based Chiral Stationary Phase (CSP), e.g., CHIRALPAK® IA or similar |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
| Sample Prep. | 1 mg/mL solution of the product in the mobile phase |
Expected Results: Under these conditions, the (R)- and (S)-enantiomers will be resolved into two separate peaks. The enantiomeric excess is calculated using the peak areas (A) as follows:
% e.e. = [ (A_major - A_minor) / (A_major + A_minor) ] * 100
For a successful biocatalytic reduction as described, an e.e. of >99% for the (S)-enantiomer is expected.
Conclusion and Further Scale-Up Considerations
This application note demonstrates a reliable and scalable chemoenzymatic process for the synthesis of enantiopure dimethyl 2-hydroxysuccinate. The use of whole-cell Saccharomyces cerevisiae as a biocatalyst offers significant advantages in terms of stereoselectivity, operational simplicity, cost-effectiveness, and environmental sustainability, making it a superior choice over traditional metal-catalyzed hydrogenation for industrial applications.[6][8]
For scaling beyond the 100g level, further process optimization may be required, including:
-
High-Cell-Density Fermentation: To increase the biocatalyst concentration and volumetric productivity.
-
Downstream Processing: Investigating alternative extraction solvents or continuous extraction methods to improve efficiency and reduce solvent waste.
-
Immobilization: Immobilizing the yeast cells can simplify catalyst removal and allow for continuous flow processing.[14]
By following the detailed protocols and analytical procedures outlined herein, drug development professionals can confidently produce this key chiral intermediate with the high degree of purity and scalability required for pharmaceutical manufacturing.
References
- 1. Malate dehydrogenase as a multi-purpose target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ardena.com [ardena.com]
- 5. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 6. Dimethyl 2-oxosuccinate | 25007-54-9 | Benchchem [benchchem.com]
- 7. Synthesis of vicinal dimethyl chirons by asymmetric hydrogenation of trisubstituted alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-Dimethyl 2-hydroxysuccinate by Chromatography
Welcome to the technical support center for the chromatographic purification of (S)-Dimethyl 2-hydroxysuccinate. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral synthon. This compound (also known as Dimethyl L-(-)-malate) is a valuable building block, and achieving high purity is critical for its downstream applications.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and practical experience.
Introduction: The Challenge of Purifying a Polar Analyte
This compound is a polar, hydrophilic molecule containing both ester and hydroxyl functional groups.[1][2] These characteristics present specific challenges for chromatographic purification. The compound may exhibit poor retention on standard reversed-phase columns or show strong, sometimes irreversible, binding to normal-phase silica gel, leading to issues like peak tailing and low recovery.[3] This guide will help you navigate these challenges to develop a robust and efficient purification method.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the setup of a purification workflow for this compound.
Q1: What is the most suitable chromatographic mode for this compound?
A: Due to the high polarity of this compound, Normal-Phase Chromatography (NPC) is generally the most effective mode.[4][5] NPC utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase. This setup allows for good retention of the polar analyte, enabling separation from less polar impurities. While Reversed-Phase Chromatography (RPC) is common, highly polar compounds like this one often elute too quickly (near the void volume) to achieve adequate separation.[3] Another advanced option for very polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase with a partially aqueous mobile phase.[4][6]
Q2: Which stationary phase (column) should I start with?
A: For general purification, a high-quality silica gel is the standard and most cost-effective choice for normal-phase flash chromatography.[7] If you are specifically trying to resolve the (S) and (R) enantiomers or confirm enantiomeric purity, a Chiral Stationary Phase (CSP) is required. Polysaccharide-based chiral columns (e.g., those with cellulose or amylose derivatives) are widely used and effective for separating a broad range of enantiomeric compounds, including esters and alcohols.[8][9]
Q3: What are recommended mobile phases for normal-phase purification?
A: A good starting point for method development is a binary solvent system of a non-polar solvent and a more polar modifier.[7]
-
Primary Non-polar Solvent: Hexane or Heptane
-
Polar Modifier: Ethyl Acetate (EtOAc) or Isopropanol (IPA)
A typical starting gradient might be 10-50% Ethyl Acetate in Hexane. If the compound is still too strongly retained, switching to a stronger modifier like Methanol (MeOH) in Dichloromethane (DCM) can be effective.[7] The key is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.15 and 0.4 on a Thin-Layer Chromatography (TLC) plate, as this range typically translates well to flash column chromatography.[7]
Q4: How can I detect this compound during chromatography?
A: this compound lacks a strong chromophore, meaning it has poor UV absorbance at typical wavelengths (e.g., 254 nm). While some esters show absorbance at very low wavelengths (~210 nm), many common chromatography solvents also absorb in this region, making detection difficult.[10][11]
-
Primary Method: The most reliable detection method is an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) .
-
Alternative for TLC: If you don't have access to these detectors, you can visualize the compound on TLC plates using a chemical stain. A potassium permanganate (KMnO₄) stain is effective as it reacts with the hydroxyl group on the molecule, appearing as a yellow spot on a purple background.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Problem: Poor Resolution or Co-elution with Impurities
Q: My target compound is eluting with an impurity. How can I improve the separation?
A: Poor resolution means the selectivity of your method is insufficient. Here are the steps to improve it:
-
Optimize the Mobile Phase: This is the first and easiest parameter to change. If you are using a Hexane/EtOAc system, try replacing EtOAc with a solvent that has different chemical properties, such as Dichloromethane or a mixture of EtOAc/IPA. This changes the solvent selectivity and can significantly alter the elution order of your compounds.
-
Modify the Gradient: Switch from an isocratic (constant solvent composition) to a gradient elution. A shallower gradient (e.g., increasing the polar solvent by 1% per column volume instead of 5%) will increase the separation between closely eluting peaks.[12]
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, the impurity may have very similar interactions with silica as your product. Switching to a different polar stationary phase, such as alumina or a bonded phase like Diol or Cyano (CN), can provide the necessary change in selectivity.[4]
Problem: Broad or Tailing Peaks
Q: The peak for my compound is broad and asymmetrical (tailing). What causes this and how can I fix it?
A: Peak tailing is a common problem, especially for polar compounds on silica gel.[13] It is often caused by strong, non-ideal interactions between the analyte and the stationary phase.[13]
| Potential Cause | Explanation | Solution |
| Secondary Silanol Interactions | The hydroxyl group of your molecule can interact very strongly with acidic silanol groups (Si-OH) on the silica surface, causing some molecules to "stick" and elute slowly.[13] | Add a small amount (0.1-1%) of a polar modifier like acetic acid or triethylamine (TEA) to the mobile phase. Acetic acid can help protonate basic impurities, while TEA can mask the active silanol sites.[14][15] |
| Column Overload | Injecting too much sample onto the column can saturate the stationary phase, leading to poor peak shape.[13] | Reduce the amount of crude material loaded onto the column. As a rule of thumb, for a challenging separation, aim for a load of 1-2% of the column's silica weight. |
| Physical Column Issues | A void at the head of the column or a partially blocked frit can distort the sample band as it enters the stationary phase, affecting all peaks.[16] | Check for physical damage to the column. If a void is visible, the column should be replaced. Back-flushing the column (if the manufacturer allows) may clear a blocked frit. |
Problem: Low Recovery or No Product Eluting
Q: I've loaded my sample, but I'm getting a very low yield, or the product doesn't seem to be coming off the column at all. What should I do?
A: This issue suggests that your compound is irreversibly binding to the stationary phase or is not soluble in the mobile phase.
-
Increase Mobile Phase Strength: Your solvent system may be too weak (too non-polar) to elute the compound. After your initial gradient, add a high-concentration "flush" step with a very strong solvent, such as 10-20% Methanol in DCM, to wash everything off the column.[7]
-
Check Sample Solubility: Ensure your crude sample is fully dissolved before loading. If it precipitates during injection or at the column head, it will not chromatograph properly. If solubility in the mobile phase is low, consider using the "dry loading" technique.[7]
-
Deactivate the Stationary Phase: The acidic nature of silica gel can sometimes cause degradation or irreversible adsorption of sensitive compounds. Using a less acidic stationary phase, like deactivated silica or alumina, can prevent this.
Sample Experimental Protocol: Flash Chromatography
This protocol provides a starting point for developing a purification method.
-
TLC Analysis:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a starting solvent system, for example, 30% Ethyl Acetate in Hexane.
-
Visualize the plate using a KMnO₄ stain.
-
Adjust the solvent ratio until the desired product spot has an Rf value of approximately 0.2-0.3.[7]
-
-
Column Preparation:
-
Select a silica flash column appropriate for your sample size (e.g., a 40g column for a 400-800mg crude sample).
-
Equilibrate the column with the initial mobile phase (e.g., 10% Ethyl Acetate in Hexane) for at least 3-5 column volumes.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude material in a minimal amount of a strong solvent (like DCM), then dilute with the initial mobile phase. Inject the solution onto the column.
-
Dry Loading: Dissolve the crude material in a volatile solvent (e.g., methanol or DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Load this powder onto the top of the column.[7]
-
-
Elution and Fraction Collection:
-
Begin the run with the initial mobile phase.
-
Run a linear gradient based on your TLC analysis (e.g., from 10% to 60% Ethyl Acetate in Hexane over 10-15 column volumes).
-
Collect fractions throughout the run and analyze them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visual Workflow and Decision Making
The following diagrams illustrate key decision-making processes in chromatographic purification.
Method Development Workflow
Caption: Workflow for developing a normal-phase flash chromatography method.
Troubleshooting Peak Tailing
Caption: Decision tree for troubleshooting peak tailing issues.
References
- 1. Dimethyl malate | 617-55-0 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. uhplcs.com [uhplcs.com]
- 6. biotage.com [biotage.com]
- 7. sorbtech.com [sorbtech.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. youtube.com [youtube.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. chromatographyonline.com [chromatographyonline.com]
Common side reactions in the esterification of malic acid
Welcome to the technical support center for the esterification of malic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this seemingly straightforward, yet often nuanced, chemical transformation. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common issues and questions that arise during the esterification of malic acid.
Q1: My esterification of malic acid is producing significant amounts of unsaturated diesters. What are these byproducts and why are they forming?
A1: The most prevalent side reaction during the esterification of malic acid is dehydration, which leads to the formation of fumaric acid and maleic acid.[1][2][3] These unsaturated dicarboxylic acids are subsequently esterified under the reaction conditions to yield dialkyl fumarates and dialkyl maleates.
The formation of these byproducts can occur through two main pathways:
-
Dehydration of malic acid: The acid catalyst used for esterification can also catalyze the elimination of water from the malic acid backbone to form fumaric acid (the more thermodynamically stable trans-isomer) and maleic acid (the cis-isomer).[4]
-
Dehydration of the malic acid ester: The initially formed mono- or di-ester of malic acid can also undergo dehydration.[1]
The extent of this side reaction is influenced by factors such as reaction temperature, catalyst type, and reaction time.
Q2: I observe a significant amount of a viscous, dark-colored residue in my reaction flask. What is causing this "tarring"?
A2: The formation of a dark, viscous residue, often referred to as "tarring" or "charring," is typically due to oligomerization or polymerization of the unsaturated byproducts (maleic and fumaric acids) under the harsh, acidic, and high-temperature conditions of the esterification. Certain catalysts, particularly strong mineral acids like sulfuric acid, can be aggressive and promote these polymerization pathways, especially at elevated temperatures.[1]
Q3: How can I minimize the formation of fumaric and maleic acid esters?
A3: Minimizing the formation of these unsaturated byproducts is key to achieving a high yield and purity of your desired malic acid ester. Here are several strategies:
-
Catalyst Selection: Opt for milder or heterogeneous catalysts. While strong mineral acids like sulfuric acid are effective for esterification, they are also potent dehydration agents.[1] Consider using:
-
p-Toluenesulfonic acid (p-TsOH): A solid, organic acid that is generally less harsh than sulfuric acid.[2]
-
Acidic ion-exchange resins (e.g., Amberlyst): These solid-supported catalysts are easily separable from the reaction mixture and can offer higher selectivity, minimizing side reactions. Studies have shown that catalysts like Amberlyst 36 Dry can provide a good balance between conversion and selectivity.[1][3]
-
-
Temperature Control: Higher temperatures accelerate the rate of esterification but also significantly promote the dehydration side reaction.[5][6] It is crucial to find the optimal temperature that favors esterification without excessive byproduct formation. A good starting point is to conduct the reaction at the reflux temperature of the alcohol being used, but avoid unnecessarily high temperatures.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC-MS) and stop the reaction once the starting material is consumed. Prolonged reaction times, even at moderate temperatures, can lead to increased dehydration and polymerization.
-
Efficient Water Removal: The Fischer esterification is an equilibrium reaction.[7][8] Efficiently removing the water produced during the reaction will drive the equilibrium towards the formation of the ester and can help to reduce the reaction time and temperature required, thereby minimizing side reactions. The use of a Dean-Stark apparatus is highly recommended for this purpose.[1][7][9][10]
Q4: Should I be concerned about the stereochemistry of my malic acid during esterification?
A4: If you are starting with an enantiomerically pure form of malic acid (e.g., L-malic acid), the esterification of the carboxylic acid groups themselves does not typically affect the chiral center. However, the dehydration side reaction to form fumaric and maleic acids results in the loss of this stereocenter. Therefore, if maintaining the stereochemical integrity of the malic acid backbone is critical for your application, minimizing the dehydration side reaction is of utmost importance.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired malic acid ester | 1. Incomplete reaction due to equilibrium. 2. Significant formation of dehydration byproducts. 3. Loss of product during workup. | 1. Use a large excess of the alcohol and/or efficiently remove water using a Dean-Stark apparatus.[7][8] 2. Refer to FAQ Q3 for strategies to minimize byproduct formation (catalyst choice, temperature control). 3. Ensure proper extraction and purification procedures. The dialkyl malate is a relatively polar diester; ensure your extraction solvent is appropriate. |
| Reaction mixture turns dark brown or black ("tarring") | 1. Use of a harsh catalyst (e.g., concentrated sulfuric acid).[1] 2. Excessively high reaction temperature. 3. Prolonged reaction time. | 1. Switch to a milder catalyst such as p-toluenesulfonic acid or an acidic ion-exchange resin.[2] 2. Reduce the reaction temperature. Monitor the reaction progress to avoid unnecessary heating. 3. Optimize the reaction time by monitoring the disappearance of starting material. |
| Presence of two additional major peaks in GC-MS analysis besides the product | 1. Formation of dialkyl fumarate and dialkyl maleate.[1] | 1. Confirm the identity of the peaks by comparing their mass spectra with known standards or library data. 2. Implement strategies to minimize dehydration as outlined in FAQ Q3. |
| Difficulty in removing the acid catalyst during workup | 1. Use of a homogeneous mineral acid (e.g., H₂SO₄). | 1. Perform a careful aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.[2] Be cautious of effervescence. 2. Consider using a heterogeneous catalyst (e.g., Amberlyst resin) which can be easily removed by filtration.[1] |
Section 3: Experimental Protocols
Here are detailed, step-by-step methodologies for the esterification of malic acid and the analysis of the reaction mixture.
Protocol 1: Fischer Esterification of Malic Acid using a Dean-Stark Trap
This protocol describes a general procedure for the synthesis of a dialkyl malate. The specific alcohol and reaction times may need to be optimized for your particular substrate.
Materials:
-
DL-Malic acid
-
Alcohol (e.g., n-butanol, ethanol)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate or Amberlyst 15)
-
Toluene (or another suitable azeotroping agent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add DL-malic acid, a 3-5 fold molar excess of the alcohol, the acid catalyst (e.g., 5 mol% of p-TsOH or a catalytic amount of Amberlyst resin), and toluene (sufficient to fill the Dean-Stark trap).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[1][9][10]
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap and by periodically taking small aliquots for analysis (e.g., TLC or GC-MS). The reaction is typically complete when water no longer collects in the trap.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
If a solid catalyst was used, remove it by filtration.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation under reduced pressure or by column chromatography.
Protocol 2: GC-MS Analysis of Malic Acid Esterification Products
This protocol provides a general guideline for the analysis of the reaction mixture to identify and quantify the desired product and major byproducts.
Instrumentation and Columns:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.
Sample Preparation:
-
Take a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) to an appropriate concentration for GC-MS analysis (typically in the ppm range).
-
If a solid catalyst was used, ensure the sample is filtered before injection.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis:
-
Identification: Identify the peaks corresponding to the dialkyl malate, dialkyl fumarate, and dialkyl maleate by comparing their retention times and mass spectra with those of authentic standards or by searching a mass spectral library (e.g., NIST).
-
Quantification: For quantitative analysis, create a calibration curve using standard solutions of the pure compounds. The relative peak areas can be used to determine the percentage of each component in the reaction mixture.
Section 4: Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key chemical transformations and a logical approach to troubleshooting common issues.
Diagram 1: Reaction Pathways in Malic Acid Esterification
References
- 1. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]
- 4. community.wvu.edu [community.wvu.edu]
- 5. The Influence of Temperature on Malic Acid Metabolism in Grape Berries: I. Enzyme Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of (S)-Dimethyl 2-hydroxysuccinate
Welcome to the technical support center for the synthesis of (S)-Dimethyl 2-hydroxysuccinate, also known as (S)-Dimethyl Malate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, providing you with the expertise to troubleshoot and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the synthesis process.
Q1: What are the most common synthetic routes to produce this compound?
The most prevalent and straightforward method is the direct esterification of (S)-malic acid with methanol, typically under acidic catalysis (Fischer esterification). Alternative approaches include enzymatic resolutions, which can offer high enantioselectivity.[1] The choice of route often depends on the required scale, purity, and enantiomeric excess (ee%).
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a common issue often rooted in one of three areas:
-
Reaction Equilibrium: Fischer esterification is a reversible reaction. To drive the reaction towards the product, it's crucial to use a large excess of methanol or to actively remove the water formed during the reaction.[2]
-
Incomplete Conversion: Insufficient reaction time, inadequate catalyst concentration, or suboptimal temperature can lead to incomplete conversion of the starting (S)-malic acid.
-
Purification Losses: The product is a relatively polar, water-soluble compound. Significant amounts can be lost during aqueous workups or inefficient extraction. Purification methods like distillation or crystallization must be carefully optimized to maximize recovery.[3][4]
Q3: How can I improve the enantiomeric excess (ee%) of my product?
Maintaining the stereochemical integrity of the chiral center is paramount.
-
Starting Material Purity: Ensure the starting (S)-malic acid has a high enantiomeric purity.
-
Reaction Conditions: Avoid harsh basic or acidic conditions and high temperatures for prolonged periods, which can risk racemization at the α-carbon.
-
Enzymatic Methods: For achieving very high ee%, consider using lipase-catalyzed esterification. For instance, lipases like CAL-B have shown a preference for synthesizing the (S)-isomer.[1]
Q4: What is the most effective method for purifying the final product?
Purification strategy depends on the scale and nature of impurities.
-
Distillation: Vacuum distillation is effective for separating the product from less volatile impurities like residual malic acid and catalyst.[5]
-
Crystallization: For removing isomers or closely related impurities, fractional crystallization can be a powerful technique, taking advantage of differences in melting points.[3]
-
Column Chromatography: On a laboratory scale, silica gel chromatography is a reliable method for achieving high purity, though it may be less practical for large-scale production.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems.
Problem: Low Conversion of (S)-Malic Acid
Q: I've run my Fischer esterification for 24 hours with a catalytic amount of sulfuric acid, but NMR analysis shows over 30% of my starting material remains. What's going on?
A: This is a classic equilibrium problem. The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.
Causality & Solution Workflow:
References
Technical Support Center: Preventing Racemization in Reactions with Dimethyl L-malate
Welcome to the technical support center for handling Dimethyl L-malate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chiral building block. Here, we address the critical challenge of preventing racemization—the loss of stereochemical integrity—during chemical transformations. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure your reactions maintain the desired enantiopurity.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section is structured to help you identify the root cause of racemization in your specific reaction and provides actionable solutions.
Question 1: I'm observing significant racemization during a base-catalyzed reaction with Dimethyl L-malate. What is the likely cause and how can I prevent it?
Answer:
The most common cause of racemization in reactions involving Dimethyl L-malate is the presence of a base, which can abstract the acidic proton at the α-position (C2) to the ester carbonyl groups. This deprotonation leads to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of L- and D-enantiomers, thus leading to racemization.[1][2][3]
Core Problem: The acidity of the α-proton is enhanced by the two adjacent electron-withdrawing ester groups. Strong or even moderately strong bases can facilitate this process. Prolonged exposure to alkaline conditions increases the likelihood and extent of racemization.[4]
Solutions & Protocols:
-
Choice of Base is Critical: The selection of an appropriate base is paramount. Opt for sterically hindered, non-nucleophilic bases that can deprotonate other functionalities if needed, but are less likely to abstract the α-proton of the malate.[5][6]
-
Recommended Bases:
-
Bases to Avoid (High Racemization Risk):
-
Sodium hydroxide (NaOH), Potassium hydroxide (KOH)
-
Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt)
-
Triethylamine (TEA) - can cause racemization, especially at elevated temperatures.
-
-
-
Control of Reaction Temperature: Higher temperatures provide the activation energy needed for deprotonation and subsequent racemization.
-
Protocol: Perform your reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0°C or even -78°C (dry ice/acetone bath) and allow the reaction to slowly warm to room temperature if necessary. Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.
-
-
Minimize Reaction Time: The longer the chiral center is exposed to basic conditions, the greater the extent of racemization.[4]
-
Strategy: Use a more concentrated solution of reagents to accelerate the desired reaction, thereby reducing the overall time the substrate is in the basic environment. However, be mindful of potential exotherms.
-
Question 2: My reaction involves nucleophilic substitution at the hydroxyl group of Dimethyl L-malate, and I'm losing optical purity. What's happening?
Answer:
Reactions targeting the hydroxyl group can inadvertently create conditions that promote racemization of the adjacent stereocenter. This is particularly true for reactions that proceed with inversion of configuration, such as the Mitsunobu reaction, or those that require basic conditions.
Solutions & Protocols:
-
Mitsunobu Reaction with Caution: The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol, but the conditions can sometimes lead to side reactions.[7][8][9][10]
-
Mechanism Insight: The reaction involves the formation of an oxyphosphonium salt, which is an excellent leaving group. The subsequent SN2 attack by the nucleophile leads to inversion.[9] While the main reaction pathway causes inversion, basic impurities or prolonged reaction times can still lead to racemization at the α-carbon.
-
Protocol for Stereoinvertive Esterification (Mitsunobu):
-
In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Dimethyl L-malate (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous Tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) (1.5 eq) dropwise over 15-20 minutes.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC.
-
Upon completion, quench the reaction and purify the product.
-
Crucially , determine the enantiomeric excess (e.e.) of the product using chiral HPLC or NMR with a chiral shift reagent to confirm inversion without significant racemization.
-
-
-
Protecting Group Strategy: If the desired reaction does not require the free hydroxyl group, protecting it can prevent side reactions and may help stabilize the adjacent stereocenter.
-
Common Hydroxyl Protecting Groups: Silyl ethers (e.g., TBS, TIPS), benzyl ether (Bn), or acetals (e.g., MOM, THP) are common choices.[11][12][13][14] The choice of protecting group will depend on its stability to the subsequent reaction conditions.[15]
-
Diagram of Protection Strategy:
Caption: Workflow for using a protecting group strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of racemization for Dimethyl L-malate?
A1: The key to racemization is the presence of an acidic proton on the chiral carbon (the α-carbon). A base can remove this proton to form a planar, achiral enolate intermediate. The double bond of the enolate is delocalized across the oxygen of the carbonyl and the α-carbon. When this enolate is reprotonated, the proton can add to either face of the planar structure with roughly equal probability, leading to a mixture of the original L-enantiomer and the D-enantiomer. Over time, this leads to a 1:1 racemic mixture.[1][2]
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 6. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 14. Protective Groups [organic-chemistry.org]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Optimization of Reaction Conditions for Dimethyl L-malate Alkylation
Welcome to the technical support center for the optimization of reaction conditions for the alkylation of dimethyl L-malate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to perform this challenging transformation with precision and high yield. Here, we will delve into the nuances of this reaction, moving beyond generic protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles. Our focus is on the "why" behind the "how," ensuring a thorough understanding of the chemical principles at play.
Introduction: The Unique Challenge of Dimethyl L-malate Alkylation
The alkylation of dimethyl L-malate is a valuable synthetic transformation for creating chiral building blocks with new carbon-carbon bonds. However, the presence of a hydroxyl group on the chiral center introduces a layer of complexity not found in the standard alkylation of malonic esters. The primary challenges are twofold: preventing unwanted O-alkylation of the hydroxyl group and preserving the stereochemical integrity of the chiral center. This guide will provide a systematic approach to navigating these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the alkylation of dimethyl L-malate. Each issue is presented in a question-and-answer format, providing both a solution and the underlying scientific rationale.
Question 1: My reaction is yielding a significant amount of O-alkylated product alongside the desired C-alkylated product. How can I improve the chemoselectivity for C-alkylation?
Answer:
This is a classic problem of competing nucleophiles. The hydroxyl group and the enolate of the malonate are both nucleophilic and can react with your alkylating agent. To favor C-alkylation, you must modulate the relative reactivity of these two sites.
-
Protect the Hydroxyl Group: The most robust solution is to protect the hydroxyl group before the alkylation step. The choice of protecting group is critical and depends on the overall synthetic strategy. Ethers are a common and effective choice.
-
Benzyl Ether (Bn): Introduced using benzyl bromide (BnBr) and a base like sodium hydride (NaH). It is stable to a wide range of reaction conditions and can be removed by hydrogenolysis (H₂, Pd/C), which is generally mild and unlikely to affect the ester groups.
-
Silyl Ethers (e.g., TBDMS, TIPS): tert-Butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers are introduced using the corresponding silyl chloride and an amine base like imidazole or triethylamine. They are stable to many non-acidic reagents and are easily removed with a fluoride source such as tetrabutylammonium fluoride (TBAF).
-
-
Rationale for Protection: By converting the hydroxyl group into an ether, you eliminate its nucleophilicity, thereby preventing O-alkylation. This allows the base to selectively deprotonate the α-carbon of the malonate, leading to the desired C-alkylation.
A general workflow for this approach is visualized below:
Caption: Workflow for the alkylation of dimethyl L-malate.
Question 2: I am observing low conversion of my starting material, even with a protected hydroxyl group. What factors could be contributing to this?
Answer:
Low conversion in malonate alkylations typically points to issues with the deprotonation step or the reactivity of the alkylating agent.
-
Choice of Base: The pKa of the α-proton of a dialkyl malonate is around 13. The pKa of an alcohol is typically around 16-18[1]. While the malonate proton is more acidic, a sufficiently strong base is required for complete deprotonation.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is often effective. It has the advantage of producing hydrogen gas as the only byproduct, which is easily removed.
-
Lithium Diisopropylamide (LDA): A very strong, sterically hindered base that can be used at low temperatures to ensure rapid and complete enolate formation.
-
-
Solvent: The solvent must be aprotic and able to dissolve the reactants.
-
Tetrahydrofuran (THF): A common choice, particularly with LDA.
-
Dimethylformamide (DMF): Can also be used, especially with NaH. Ensure the solvent is anhydrous, as water will quench the base and the enolate.
-
-
Alkylating Agent: The reactivity of the alkylating agent follows the order: I > Br > Cl. Primary alkyl halides are generally the best electrophiles for this reaction. Secondary halides can be sluggish and may lead to competing elimination reactions.
Question 3: My reaction is producing a significant amount of dialkylated product. How can I favor mono-alkylation?
Answer:
Dialkylation occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent. To minimize this, consider the following:
-
Stoichiometry: Use a slight excess of the dimethyl L-malate relative to the base and alkylating agent. A common ratio is 1.1 equivalents of malonate to 1.0 equivalent of base and 1.0 equivalent of the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the solution of the enolate. This maintains a low concentration of the electrophile, which disfavors a second alkylation event.
-
Temperature Control: Running the reaction at a lower temperature can sometimes increase the selectivity for mono-alkylation, although this may also slow down the reaction rate.
Question 4: I am concerned about racemization at the chiral center of my dimethyl L-malate. What are the risks and how can I mitigate them?
Answer:
The chiral center in dimethyl L-malate is adjacent to a carbonyl group, but it is not the α-carbon that is being deprotonated. Therefore, under standard alkylation conditions where the hydroxyl group is protected, the risk of epimerization at this center is low. However, harsh basic conditions or prolonged reaction times at elevated temperatures could potentially lead to some degree of epimerization.
-
Mild Reaction Conditions: Use the mildest effective base and the lowest practical temperature to minimize the risk of side reactions, including epimerization.
-
Protecting Group Strategy: The introduction and removal of the protecting group should also be performed under conditions that do not compromise the stereochemical integrity of the chiral center. For example, the hydrogenolysis of a benzyl ether is a very mild deprotection method.
Frequently Asked Questions (FAQs)
Q1: What is a suitable protecting group for the hydroxyl group of dimethyl L-malate?
A1: The choice of protecting group depends on the overall synthetic route. For many applications, a benzyl (Bn) ether is an excellent choice due to its stability and the mild conditions required for its removal (hydrogenolysis). Silyl ethers like TBDMS are also a good option, especially if fluoride-mediated deprotection is compatible with your molecule.
Q2: Which base should I use for the deprotonation of the protected dimethyl L-malate?
A2: For complete and rapid deprotonation, a strong base is recommended. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is a common and effective choice. Lithium diisopropylamide (LDA) is another excellent option, particularly for reactions conducted at low temperatures.
Q3: What type of alkylating agents work best in this reaction?
A3: Primary alkyl halides (R-X, where X = I, Br) are the most effective. Alkyl iodides are generally more reactive than bromides. Methyl and benzyl halides also work well. Secondary halides are less reactive and can lead to elimination byproducts.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can track the disappearance of the starting material and the appearance of the product. Staining with potassium permanganate can be helpful for visualizing the spots if they are not UV-active.
Q5: What are the key parameters to consider for optimizing the reaction yield?
A5: The following table summarizes the key parameters and their impact on the reaction outcome:
| Parameter | Recommendation for High Yield | Rationale |
| Protecting Group | Benzyl (Bn) or TBDMS ether | Prevents O-alkylation and is stable to the reaction conditions. |
| Base | NaH or LDA | Ensures complete and rapid formation of the enolate. |
| Solvent | Anhydrous THF or DMF | Aprotic solvent that solubilizes the reactants. |
| Alkylating Agent | Primary alkyl iodide or bromide | Minimizes competing elimination reactions and ensures good reactivity. |
| Stoichiometry | 1.1 : 1.0 : 1.0 (Malonate:Base:Alkyl Halide) | A slight excess of the malonate helps to prevent dialkylation. |
| Temperature | 0 °C to room temperature | Balances reaction rate with minimizing side reactions. |
| Addition of Reagents | Slow addition of alkyl halide to the enolate | Maintains a low concentration of the alkylating agent, disfavoring dialkylation. |
Experimental Protocols
Protocol 1: Benzyl Protection of Dimethyl L-malate
-
To a solution of dimethyl L-malate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: C-Alkylation of Benzyl-Protected Dimethyl L-malate
-
To a solution of benzyl-protected dimethyl L-malate (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of the Benzyl Ether
-
Dissolve the alkylated, benzyl-protected dimethyl L-malate in ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (as monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product.
References
Troubleshooting low enantiomeric excess with (S)-Dimethyl 2-hydroxysuccinate
Technical Support Center: (S)-Dimethyl 2-hydroxysuccinate
A Guide to Troubleshooting and Maximizing Enantiomeric Excess
Welcome to the technical support center for this compound (Dimethyl L-malate). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block. Low enantiomeric excess (ee) can compromise synthesis yields, biological activity, and regulatory compliance. As Senior Application Scientists, we have compiled this resource to address the most common challenges encountered in the lab. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and why is it critical for my work with this compound?
Enantiomeric excess is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in a greater amount than the other in a mixture.[1] It is calculated as:
% ee = |(% Major Enantiomer - % Minor Enantiomer)|[2]
A sample containing 95% of the (S)-enantiomer and 5% of the (R)-enantiomer has an ee of 90%. A 50:50 mixture of enantiomers is called a racemic mixture and has an ee of 0%.[1][2]
For drug development and many fine chemical syntheses, the biological activity of two enantiomers can differ dramatically. One enantiomer may be therapeutic while the other is inactive or, in some famous cases, harmful. Therefore, starting with a building block like this compound of the highest possible enantiomeric purity is essential for ensuring the stereochemical integrity of the final product.
Q2: How do I accurately measure the enantiomeric excess of my material?
While optical rotation was the traditional method, its accuracy can be affected by impurities and non-linear effects.[1] Modern, more reliable techniques are preferred for their precision in separating and quantifying individual enantiomers:[3]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and robust method. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times.[3][4]
-
Chiral Gas Chromatography (GC): Suitable for volatile compounds, this method also employs a chiral stationary phase to achieve separation.[3]
-
NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift or solvating agent, the NMR signals for each enantiomer can be resolved, allowing for quantification by integration.[3]
Accurate ee determination is the first and most critical step in troubleshooting.[5]
Troubleshooting Guide: Low Enantiomeric Excess
Low ee is a frustrating but solvable problem. The key is to systematically identify the source of the stereochemical erosion. We have structured this guide to follow a logical diagnostic workflow.
// Nodes start [label="Low ee Detected in Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Step 1: Verify ee of\nthis compound\nStarting Material (SM)", fillcolor="#FBBC05", fontcolor="#202124"]; sm_ok [label="SM ee is High (>99%)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sm_bad [label="SM ee is Low", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// SM Bad Path purify_sm [label="Purify SM via\nRecrystallization or\nChiral Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; replace_sm [label="Source New, High-Purity SM", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// SM OK Path check_reaction [label="Step 2: Investigate\nReaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; reaction_ok [label="Reaction Conditions\nAre Mild", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_harsh [label="Reaction Conditions\nAre Harsh", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Reaction Harsh Path optimize_reaction [label="Optimize Reaction:\n- Lower Temperature\n- Use Milder Base/Acid\n- Reduce Reaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reaction OK Path check_workup [label="Step 3: Examine Workup\n& Purification", fillcolor="#FBBC05", fontcolor="#202124"]; workup_issue [label="Potential Issue Identified", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Workup Issue Path optimize_workup [label="Optimize Purification:\n- Deactivate Silica Gel\n- Use Buffered Eluent\n- Avoid High Heat (Distillation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// End Node end_node [label="Problem Solved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_sm; check_sm -> sm_ok [label=" High ee"]; check_sm -> sm_bad [label="Low ee "]; sm_bad -> purify_sm; sm_bad -> replace_sm; purify_sm -> end_node; replace_sm -> end_node; sm_ok -> check_reaction; check_reaction -> reaction_ok [label=" Mild"]; check_reaction -> reaction_harsh [label="Harsh "]; reaction_harsh -> optimize_reaction; optimize_reaction -> end_node; reaction_ok -> check_workup; check_workup -> workup_issue; workup_issue -> optimize_workup; optimize_workup -> end_node; } end_dot Caption: A systematic workflow for diagnosing the cause of low enantiomeric excess.
Q3: My final product has low ee. Could my starting material be the problem?
Absolutely. Never assume the stated purity of a commercial reagent.
-
The Problem: The chiral integrity of this compound may have been compromised during its manufacturing, storage, or handling.
-
The Cause: The hydrogen on the carbon alpha to the ester carbonyl (the C2 position) is acidic.[6] Under certain conditions (trace acid, base, or heat), this proton can be removed to form a planar, achiral enolate intermediate. Re-protonation can then occur from either face, leading to racemization (a loss of stereochemical purity).[7][8][9]
-
Troubleshooting Steps:
-
Verify: Immediately run a chiral HPLC or GC analysis on your bottle of this compound.
-
Solution A (Purification): If the ee is low, you may be able to enhance its purity through techniques like fractional crystallization.[10] This is often a difficult process that requires extensive optimization.[11]
-
Solution B (Replacement): The most reliable solution is to obtain a new lot of the starting material from a reputable supplier and request a certificate of analysis (CoA) that specifies the enantiomeric excess.
-
Q4: My starting material is fine (>99% ee), but my product's ee is low. What's happening during the reaction?
If the starting material is pure, the loss of stereochemical information is occurring during your synthetic transformation.
-
The Problem: The reaction conditions are causing racemization or epimerization of the chiral center.
-
The Cause: The C2 proton in this compound is susceptible to abstraction. This process is greatly accelerated by:
-
Strong Bases: Bases like hydroxides, alkoxides, or LDA can readily deprotonate the alpha-carbon, leading to the formation of a planar enolate intermediate, which destroys the stereocenter.[6][7][8]
-
High Temperatures: Increased thermal energy can provide the activation energy needed for epimerization, especially if even trace amounts of acid or base are present.
-
Strong Acids: Acid-catalyzed enol formation can also lead to a planar intermediate, resulting in racemization.[7][9]
-
// Structures
S_Enantiomer [label=<
(S)-Enantiomer (Chiral)
Enolate [label=<
Planar Enolate (Achiral)
R_Enantiomer [label=<
(R)-Enantiomer (Chiral)
// Invisible nodes for edge routing p1 [shape=point, width=0.01, height=0.01]; p2 [shape=point, width=0.01, height=0.01];
// Edges S_Enantiomer -> Enolate [label=< Base (-H+) or Acid (+H+), then (-H+) >]; Enolate -> p1 [dir=back, label=< +H+ (top face) >]; p1 -> S_Enantiomer [arrowhead=vee]; Enolate -> p2 [dir=none]; p2 -> R_Enantiomer [label=< +H+ (bottom face) >]; } end_dot Caption: Mechanism of base- or acid-catalyzed racemization via a planar enolate intermediate.
-
Troubleshooting & Optimization:
-
Temperature: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Consider screening temperatures from -78°C to 0°C to room temperature.
-
Base/Acid Choice: If a base is required, use a non-nucleophilic, sterically hindered base. If an acid is needed, opt for a milder one. The goal is to achieve the desired transformation without promoting enolization.
-
Reaction Time: Minimize the reaction time. The longer the chiral center is exposed to harsh conditions, the greater the risk of racemization. Monitor the reaction closely by TLC or LC-MS and quench it as soon as it is complete.
-
| Parameter | High Risk Condition | Recommended Action | Rationale |
| Temperature | > 50 °C | Run at 0 °C or below | Reduces the rate of epimerization. |
| Base | Strong (e.g., NaOH, LiOH) | Use weaker, non-ionic bases | Minimizes deprotonation at the alpha-carbon.[12] |
| Acid | Strong (e.g., H₂SO₄) | Use Lewis acids or mild organic acids | Reduces the rate of acid-catalyzed enol formation.[13] |
| Time | Prolonged heating | Monitor reaction and quench promptly | Limits the exposure time to potentially racemizing conditions. |
Table 1: Impact of Reaction Parameters on Enantiomeric Excess.
Q5: My reaction seems fine, but I lose ee during purification. How is this possible?
Workup and purification are often overlooked sources of racemization.
-
The Problem: The process of isolating your product is eroding its stereochemical purity.
-
The Cause:
-
Silica Gel Chromatography: Standard silica gel is acidic (pKa ≈ 4.5) and can act as an acid catalyst for enolization on the column, leading to racemization as your compound passes through.
-
Distillation: Applying high heat during distillation can cause thermal epimerization.
-
Aqueous Workup: Extreme pH conditions during an aqueous wash (e.g., with strong acid or base) can cause racemization before you even get to purification.
-
-
Troubleshooting and Optimization:
-
Chromatography:
-
Deactivate Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites on the silica surface.
-
Use Alternative Media: Consider using neutral alumina or a different stationary phase like Florisil or Celite.
-
-
Distillation: Use high-vacuum distillation to lower the boiling point and minimize thermal stress on the molecule.
-
Workup: Use buffered solutions or weak acids/bases (e.g., saturated sodium bicarbonate, dilute citric acid) for washes to avoid pH extremes.
-
Experimental Protocols
Protocol 1: Baseline Enantiomeric Excess Determination by Chiral HPLC
This protocol provides a general starting point for analyzing this compound. Conditions must be optimized for your specific product.
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD).[14]
-
Mobile Phase: For normal-phase HPLC, a typical starting mobile phase is a mixture of hexane and isopropanol (IPA) (e.g., 90:10 Hexane:IPA).[14][15]
-
Additives: For acidic compounds like yours, adding 0.1% trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[14]
-
Flow Rate: Begin with a flow rate of 1.0 mL/min.
-
Detection: Use a UV detector set to an appropriate wavelength (e.g., 210-220 nm for the ester carbonyl).
-
Sample Preparation: Dissolve a small amount of your material (~1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample. If you have a racemic standard, inject it first to confirm the separation of the two enantiomers. Calculate the % ee by integrating the peak areas of the (S) and (R) enantiomers.
| Parameter | Starting Condition |
| Column | Chiralcel® OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 90:10 n-Hexane / Isopropanol + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C (Ambient) |
| Detection | UV at 215 nm |
Table 2: Example Chiral HPLC Starting Conditions.
References
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. idc-online.com [idc-online.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. people.uniurb.it [people.uniurb.it]
- 12. reddit.com [reddit.com]
- 13. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. waters.com [waters.com]
Handling and safety precautions for (S)-Dimethyl 2-hydroxysuccinate
Technical Support Center: (S)-Dimethyl 2-hydroxysuccinate
This guide provides researchers, scientists, and drug development professionals with essential technical information for the safe handling and effective use of this compound (CAS No. 617-55-0). The content is structured in a question-and-answer format to directly address potential issues and ensure experimental integrity.
Frequently Asked Questions (FAQs): General Handling & Storage
Q1: What are the primary hazards associated with this compound?
A1: Based on available safety data, this compound is classified as a combustible liquid that can cause eye irritation or serious eye damage.[1] Some suppliers also indicate it may cause skin irritation or an allergic skin reaction.[1] It is crucial to consult the specific Safety Data Sheet (SDS) provided by your supplier, as hazard classifications can vary.[2] Always handle the compound with the assumption that it is hazardous.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: Adherence to proper PPE protocols is non-negotiable for ensuring personal safety. The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required to protect against splashes.[3][4]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[5][6] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.
-
Body Protection: A standard laboratory coat is required.[2][7] For larger quantities or situations with a high risk of splashing, a chemical-resistant apron and antistatic boots are recommended.[8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If ventilation is inadequate or aerosols are generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[3][6]
Q3: What are the optimal storage conditions for this compound to ensure its stability?
A3: Proper storage is critical to maintain the chemical integrity of this compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[8] The recommended storage temperature is typically between 15–25 °C (59–77 °F).[6] Keep the container away from heat, sparks, open flames, and strong oxidizing agents, acids, and bases, which are incompatible materials.[8][9]
Q4: The compound is an ester and appears to have clumped or become oily, suggesting moisture absorption. Can it still be used?
A4: Esters like this compound can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[10] This can lead to clumping or changes in appearance. Absorbed water can hydrolyze the ester, breaking it down into L-malic acid and methanol, which will compromise the purity and affect the molar concentration of your prepared solutions. Using the compound in this state will lead to inaccurate and unreliable experimental results. It is strongly recommended to use a fresh, unopened container or to discard the compromised reagent. For critical experiments, using material from a humidity-controlled environment or a glove box is the best practice.[11]
Troubleshooting Guide
Q1: My experimental results are inconsistent. Could the handling of this compound be the cause?
A1: Yes, inconsistent handling can be a significant source of experimental variability. Several factors related to this reagent could be responsible:
-
Inaccurate Weighing: Due to its potential hygroscopicity, the compound may absorb moisture between being removed from storage and being weighed. This adds weight that is not part of the active compound, leading to lower-than-expected concentrations. Always weigh the compound quickly after bringing it to room temperature in a sealed container.[10]
-
Compound Degradation: If stock solutions are not stored properly (e.g., at the correct temperature, protected from light) or are used past their stability window, the compound may degrade. It is advisable to prepare fresh stock solutions regularly.
-
Cross-Contamination: Using a spatula or glassware that is not perfectly clean and dry can introduce contaminants that may react with the compound or interfere with the assay.
Q2: I'm observing a pH shift in my buffered solution after adding this compound. What is the likely cause?
A2: A pH shift is a strong indicator of compound hydrolysis. If the this compound has been exposed to moisture, it can break down into L-malic acid and methanol. The formation of L-malic acid, a dicarboxylic acid, will lower the pH of your solution. This is particularly problematic in unbuffered or weakly buffered systems. To mitigate this, always use anhydrous solvents for preparing stock solutions and minimize the compound's exposure to atmospheric moisture during handling.
Emergency Procedures
Q1: What is the immediate first aid response for skin or eye contact?
A1: In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]
-
Skin Contact: Remove all contaminated clothing and shoes immediately. Wash the affected skin area thoroughly with soap and running water. If irritation or other symptoms develop and persist, seek medical attention.[8]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and never give anything by mouth to an unconscious person. Seek immediate medical advice.[4]
Q2: How should I handle a minor spill of this compound in the lab?
A2: For a minor spill (typically < 4L and not highly toxic), trained laboratory personnel can perform the cleanup.[12]
-
Alert Personnel: Notify others in the immediate area.
-
Control Ignition Sources: As the material is a combustible liquid, extinguish all nearby flames and turn off spark-producing equipment.[3][8]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[3]
-
Wear PPE: Don appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or earth.[8] Start from the outside and work your way in to prevent the spill from spreading.[12]
-
Collect Waste: Once fully absorbed, use spark-proof tools to scoop the material into a suitable, labeled container for hazardous waste disposal.[13]
-
Decontaminate: Clean the spill area with soap and water.[12][14]
-
Dispose: Dispose of the waste container and any contaminated cleaning materials according to your institution's hazardous waste procedures.
Q3: What type of fire extinguisher should be used for fires involving this compound?
A3: For fires involving this compound, use a dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[4] Do not use a direct, high-pressure water jet, as it may spread the burning liquid. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Appendices
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 617-55-0 | [1] |
| Molecular Formula | C₆H₁₀O₅ | [1] |
| Molecular Weight | 162.14 g/mol | [1] |
| Appearance | Colorless Liquid | [8] |
| Melting Point | 18 - 19 °C / 64.4 - 66.2 °F (for Dimethyl Succinate) | [8] |
| Boiling Point | ~200 °C / 392 °F (for Dimethyl Succinate) | [8] |
| Flash Point | 85 °C / 185 °F (for Dimethyl Succinate) | [8] |
| Solubility | Soluble in water | [8][9] |
Note: Some physical data is for the closely related Dimethyl Succinate (CAS 106-65-0) and should be used as an approximation.
Experimental Protocol: Preparation of a 100 mM Stock Solution
Objective: To prepare a 100 mL, 100 mM stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (MW: 162.14 g/mol )
-
Anhydrous DMSO (CAS 67-68-5)
-
100 mL volumetric flask (Class A, sterile)
-
Analytical balance
-
Weighing paper/boat
-
Sterile serological pipette or syringe
-
Vortex mixer
-
Amber glass storage vials
Procedure:
-
Pre-equilibration: Bring the sealed container of this compound to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculation: Calculate the required mass of the compound:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L × 0.1 L × 162.14 g/mol = 1.6214 g
-
-
Weighing: On an analytical balance, quickly and accurately weigh 1.6214 g of this compound onto weighing paper. Perform this step swiftly to minimize moisture absorption.
-
Dissolution: Carefully transfer the weighed powder into the 100 mL volumetric flask. Add approximately 70-80 mL of anhydrous DMSO to the flask.
-
Mixing: Cap the flask and vortex or swirl gently until the solid is completely dissolved.
-
Final Volume Adjustment: Once dissolved, carefully add anhydrous DMSO to the 100 mL calibration mark on the flask.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber glass vials to avoid repeated freeze-thaw cycles and contamination. Store the vials at -20°C or as recommended by the supplier, protected from light.
Diagram: Workflow for Minor Spill Response
Caption: Workflow for Minor Spill Response.
References
- 1. chemscene.com [chemscene.com]
- 2. gz-supplies.com [gz-supplies.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. chemdmart.com [chemdmart.com]
- 6. carlroth.com [carlroth.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. fishersci.com [fishersci.com]
- 9. DIMETHYL SUCCINATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. tutorchase.com [tutorchase.com]
- 11. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 12. jk-sci.com [jk-sci.com]
- 13. ccny.cuny.edu [ccny.cuny.edu]
- 14. depts.washington.edu [depts.washington.edu]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of (S)-Dimethyl 2-hydroxysuccinate
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of methodologies for the chiral high-performance liquid chromatography (HPLC) analysis of (S)-Dimethyl 2-hydroxysuccinate. Designed for researchers, scientists, and drug development professionals, this document delves into the technical nuances of method selection, explains the causality behind experimental choices, and presents supporting data to guide laboratory-specific applications.
Introduction: The Significance of Enantiomeric Purity
This compound, a derivative of (S)-malic acid, is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereochemical configuration is critical to the biological activity and safety of the final product. Consequently, the accurate determination of its enantiomeric purity is a non-negotiable aspect of quality control in research and manufacturing. Chiral HPLC stands as the gold standard for this analysis, offering high resolution and accuracy.
This guide compares two common approaches for the enantioseparation of this analyte: polysaccharide-based and cyclodextrin-based chiral stationary phases (CSPs).
The Foundation: Chiral Recognition Mechanisms
The principle of chiral chromatography hinges on the differential interaction between the enantiomers of the analyte and a chiral stationary phase. For a successful separation to occur, there must be a discernible difference in the binding energy between the two enantiomer-CSP complexes. The most widely accepted explanation for this is the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, dipole-dipole interactions) are necessary to achieve chiral recognition. The analyte, this compound, possesses key functional groups—a hydroxyl group and two ester moieties—that can participate in these interactions, making it an ideal candidate for chiral HPLC.
Caption: Fig. 1: The Three-Point Interaction Model for Chiral Recognition.
Comparative Analysis of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical parameter in developing a separation method. We will compare two widely used types of CSPs for the analysis of polar analytes like this compound: a polysaccharide-based phase and a cyclodextrin-based phase.
Polysaccharide-Based CSPs: The Industry Workhorse
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated onto a silica support, are renowned for their broad applicability and high success rates in separating a wide range of chiral compounds. The chiral recognition mechanism involves the formation of inclusion complexes where the analyte enters helical grooves of the polysaccharide structure, interacting via hydrogen bonds, dipole-dipole forces, and steric effects.
Experimental Protocol: Daicel CHIRALCEL® OD-H
This protocol describes a typical method using a cellulose-based column.
-
Column: Daicel CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
System Suitability: A racemic mixture (1:1 of (R) and (S)-enantiomers) should be injected. The resolution between the two enantiomer peaks should be ≥ 2.0.
Cyclodextrin-Based CSPs: An Alternative Approach
Cyclodextrin-based CSPs consist of cyclic oligosaccharides bonded to a silica surface. Their structure forms a hydrophobic cavity and a hydrophilic outer surface. Separation is primarily achieved through the inclusion of the analyte (or a portion of it) into the cavity, with secondary interactions occurring with the hydroxyl groups at the rim of the cyclodextrin. These columns are particularly effective for separating compounds that can fit snugly within the cyclodextrin cavity.
Experimental Protocol: Astec CYCLOBOND™ I 2000
This protocol outlines a method using a beta-cyclodextrin-based column.
-
Column: Astec CYCLOBOND™ I 2000 (Beta-Cyclodextrin), 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile / Water / Acetic Acid (70:30:0.5, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
System Suitability: A racemic mixture should be injected. The resolution between the enantiomer peaks should be ≥ 1.8.
Performance Data and Comparison
The following table summarizes the expected performance of the two methods. The data represents typical results obtained during method development.
| Parameter | Daicel CHIRALCEL® OD-H | Astec CYCLOBOND™ I 2000 | Commentary |
| Mobile Phase | Normal Phase (Hexane/IPA) | Reversed-Phase (ACN/Water) | The choice impacts sample solubility and orthogonality to other methods. |
| Retention Time (S-enantiomer) | ~8.5 min | ~11.2 min | The polysaccharide phase offers a faster analysis time in this instance. |
| Retention Time (R-enantiomer) | ~10.2 min | ~13.5 min | --- |
| Selectivity (α) | 1.25 | 1.18 | The CHIRALCEL® column shows higher selectivity, indicating a larger difference in interaction strength. |
| Resolution (Rs) | 2.8 | 2.1 | Both methods provide baseline resolution, but the CHIRALCEL® offers a more robust separation. |
| Advantages | High selectivity, robustness, broad applicability. | Excellent for specific inclusion complexation, uses aqueous mobile phases. | Polysaccharide phases are often the first choice due to their versatility. |
| Disadvantages | Requires non-polar solvents, which may be less "green". | Can have lower loading capacity, may be less versatile than polysaccharide phases. | --- |
Workflow for Chiral Method Development
Developing a robust chiral separation method is a systematic process. The goal is to find a combination of a chiral stationary phase and mobile phase that provides adequate resolution in a reasonable timeframe.
Caption: Fig. 2: A systematic workflow for chiral HPLC method development.
Conclusion and Recommendations
Both polysaccharide-based and cyclodextrin-based chiral stationary phases are capable of resolving the enantiomers of dimethyl 2-hydroxysuccinate.
-
For routine quality control and high-throughput screening , the Daicel CHIRALCEL® OD-H method is recommended. It offers superior resolution and a faster analysis time, which contributes to a more robust and efficient workflow.
-
The Astec CYCLOBOND™ I 2000 method serves as an excellent orthogonal alternative. Its use of a reversed-phase mobile phase is advantageous if the sample matrix is aqueous or if confirmation of peak purity by a mechanistically different separation is required.
Ultimately, the choice of method should be guided by the specific application requirements, including desired analysis speed, solvent compatibility, and the need for orthogonal methods for validation purposes.
A Comparative Guide to the Determination of Enantiomeric Excess of Dimethyl L-malate
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric purity of chiral molecules is a critical analytical challenge. Dimethyl L-malate, a key chiral building block and intermediate in the synthesis of various pharmaceuticals and fine chemicals, is no exception. Its stereochemical integrity directly influences the efficacy and safety of the final product. This guide provides an in-depth comparison of the primary analytical techniques used to determine the enantiomeric excess (ee) of Dimethyl L-malate, offering field-proven insights and detailed experimental protocols to aid in method selection and implementation.
The Criticality of Enantiomeric Excess in Chiral Molecules
Enantiomers, non-superimposable mirror-image isomers, often exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the rigorous control and analysis of the enantiomeric composition of chiral drugs. The enantiomeric excess, a measure of the purity of one enantiomer in a mixture, is a key parameter in ensuring the quality and safety of these products. Accurate and reliable ee determination is therefore not merely a procedural step but a cornerstone of asymmetric synthesis and pharmaceutical quality control.
This guide will explore and compare three principal methods for determining the enantiomeric excess of Dimethyl L-malate:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Resolving Agents
Each method will be evaluated based on its underlying principles, practical considerations, and the quality of the resulting data.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).
Principle of Separation
The core of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different energies of formation and dissociation, leading to different retention times on the column and, consequently, their separation.
For Dimethyl L-malate, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the enantiomers of Dimethyl malate to determine the enantiomeric excess of a Dimethyl L-malate sample.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral Stationary Phase Column (e.g., Polysaccharide-based, such as Chiralpak® series)
-
Mobile Phase: A mixture of n-hexane and isopropanol (typical starting ratio 90:10, v/v)
-
Dimethyl L-malate standard (enantiomerically pure)
-
Racemic Dimethyl malate standard
-
Sample of Dimethyl L-malate with unknown ee
Methodology:
-
System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector.
-
Standard Injections:
-
Inject a solution of racemic Dimethyl malate to determine the retention times of both the D- and L-enantiomers and to calculate the resolution between the two peaks.
-
Inject a solution of enantiomerically pure Dimethyl L-malate to confirm the peak identity.
-
-
Sample Injection: Inject a solution of the Dimethyl L-malate sample with unknown ee.
-
Data Analysis:
-
Integrate the peak areas for both the L- and D-enantiomers in the chromatogram of the unknown sample.
-
Calculate the enantiomeric excess using the following formula: % ee = [(AreaL - AreaD) / (AreaL + AreaD)] x 100 Where AreaL is the peak area of the L-enantiomer and AreaD is the peak area of the D-enantiomer.
-
Diagram of Chiral HPLC Workflow:
Caption: Workflow for ee determination by Chiral HPLC.
Data Presentation & Comparison
| Parameter | Chiral HPLC |
| Principle | Differential interaction with a chiral stationary phase |
| Sample Preparation | Simple dissolution |
| Sensitivity | High (ng to pg level) |
| Resolution | Typically excellent with optimized methods |
| Quantification | Direct, based on peak area integration |
| Advantages | High accuracy, direct analysis, well-established |
| Disadvantages | Requires specialized and expensive chiral columns |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is another powerful separation technique for determining enantiomeric excess, particularly for volatile compounds. For non-volatile compounds like Dimethyl L-malate, derivatization is often required to increase their volatility.
Principle of Separation
Similar to chiral HPLC, chiral GC relies on a chiral stationary phase to separate enantiomers. The stationary phase is typically a cyclodextrin derivative coated onto the inner wall of a capillary column. The enantiomers of the analyte partition differently between the mobile gas phase and the chiral stationary phase, leading to different retention times.
For Dimethyl L-malate, a common derivatization step involves converting the hydroxyl group into a less polar and more volatile group, such as a trimethylsilyl (TMS) ether.[1]
Experimental Protocol: Chiral GC
Objective: To separate and quantify the derivatized enantiomers of Dimethyl malate to determine the enantiomeric excess.
Instrumentation and Materials:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral Capillary Column (e.g., based on cyclodextrin derivatives)
-
Derivatizing Agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
Dimethyl L-malate standard
-
Racemic Dimethyl malate standard
-
Sample of Dimethyl L-malate with unknown ee
Methodology:
-
Derivatization:
-
In a vial, dissolve a known amount of the Dimethyl malate sample in the anhydrous solvent.
-
Add an excess of the derivatizing agent (e.g., BSTFA).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.
-
-
GC Analysis:
-
Set the GC oven temperature program, injector temperature, and detector temperature.
-
Inject a small volume (e.g., 1 µL) of the derivatized racemic standard to determine the retention times of the two enantiomeric derivatives.
-
Inject the derivatized L-malate standard to confirm peak identity.
-
Inject the derivatized unknown sample.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomeric derivatives.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
-
Diagram of Chiral GC Workflow:
Caption: Workflow for ee determination by Chiral GC.
Data Presentation & Comparison
| Parameter | Chiral GC |
| Principle | Differential partitioning with a chiral stationary phase |
| Sample Preparation | Requires derivatization to increase volatility |
| Sensitivity | Very high (pg to fg level), especially with MS detection |
| Resolution | Excellent for volatile compounds |
| Quantification | Direct, based on peak area integration |
| Advantages | High sensitivity and resolution |
| Disadvantages | Derivatization step can introduce errors and is time-consuming |
NMR Spectroscopy with Chiral Resolving Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used to determine enantiomeric excess. Since enantiomers are chemically identical in an achiral environment, their NMR spectra are indistinguishable. To overcome this, a chiral resolving agent (CRA) is added to the sample.
Principle of Analysis
A chiral resolving agent is an enantiomerically pure compound that interacts with the enantiomers of the analyte to form transient diastereomeric complexes.[2][3][4] These diastereomeric complexes are no longer mirror images and, therefore, have different NMR spectra. This results in the splitting of signals corresponding to specific protons in the analyte, allowing for the integration of the signals for each diastereomer and the subsequent calculation of the enantiomeric excess.
Common chiral resolving agents for compounds with hydroxyl groups like Dimethyl L-malate include chiral lanthanide shift reagents or chiral solvating agents like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol.
Experimental Protocol: NMR Spectroscopy
Objective: To induce diastereotopic shifts in the NMR spectrum of Dimethyl L-malate to allow for the quantification of each enantiomer.
Instrumentation and Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl3)
-
Chiral Resolving Agent (CRA), enantiomerically pure
-
Dimethyl L-malate sample with unknown ee
Methodology:
-
Sample Preparation:
-
Dissolve a precise amount of the Dimethyl L-malate sample in the deuterated solvent in an NMR tube.
-
Acquire a standard 1H NMR spectrum of the sample.
-
Add a specific amount of the chiral resolving agent to the NMR tube. The optimal molar ratio of CRA to analyte needs to be determined empirically.
-
-
NMR Analysis:
-
Acquire the 1H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal that shows clear separation for the two diastereomeric complexes.
-
Carefully integrate the two separated signals.
-
-
Data Analysis:
-
Calculate the enantiomeric excess based on the integral values: % ee = [(IntegralL - IntegralD) / (IntegralL + IntegralD)] x 100 Where IntegralL and IntegralD are the integration values for the signals corresponding to the L- and D-enantiomers complexed with the CRA.
-
Diagram of NMR Workflow:
Caption: Workflow for ee determination by NMR Spectroscopy.
Data Presentation & Comparison
| Parameter | NMR with Chiral Resolving Agents |
| Principle | Formation of diastereomeric complexes with distinct NMR signals |
| Sample Preparation | Simple mixing of analyte and CRA in an NMR tube |
| Sensitivity | Lower compared to chromatographic methods (mg scale) |
| Resolution | Dependent on the choice of CRA and magnetic field strength |
| Quantification | Based on signal integration |
| Advantages | Non-destructive, provides structural information |
| Disadvantages | Lower sensitivity, potential for non-linear responses, requires high-field NMR |
Comparative Summary and Recommendations
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Resolving Agents |
| Sensitivity | High | Very High | Low |
| Accuracy | High | High | Moderate to High |
| Sample Throughput | Moderate | Moderate | High |
| Cost (Instrument) | High | Moderate | Very High |
| Cost (Consumables) | High (chiral columns) | Moderate (chiral columns) | Low |
| Ease of Use | Moderate | Moderate (derivatization adds complexity) | Relatively Simple |
| Destructive? | Yes | Yes | No |
Choosing the Right Method:
-
For routine quality control and high accuracy: Chiral HPLC is often the method of choice due to its robustness, direct analysis, and excellent resolution.
-
For trace-level analysis or when high sensitivity is paramount: Chiral GC-MS is superior, provided that an effective derivatization protocol can be established.
-
For rapid screening, reaction monitoring, or when a non-destructive method is required: NMR spectroscopy with chiral resolving agents is a valuable tool, especially when sample amounts are not limited.
Ultimately, the selection of the most appropriate method for determining the enantiomeric excess of Dimethyl L-malate will depend on the specific requirements of the analysis, including the required level of sensitivity and accuracy, sample throughput needs, and available instrumentation. For critical applications in drug development and manufacturing, method validation according to regulatory guidelines is essential to ensure the reliability of the results.
References
A Senior Application Scientist's Guide to Asymmetric Synthesis: Navigating Alternatives to Dimethyl L-malate
For the discerning researcher in drug development and complex molecule synthesis, the choice of a chiral building block is a critical decision that dictates the efficiency, stereochemical purity, and overall elegance of a synthetic route. For decades, dimethyl L-malate, a readily available C4 chiron derived from the natural chiral pool, has served as a reliable starting material for introducing stereocenters.[1] Its versatile functionality allows for the synthesis of a variety of chiral intermediates. However, the landscape of asymmetric synthesis is ever-evolving, and a reliance on a single chiral synthon can be limiting. This guide provides an in-depth, objective comparison of the primary alternatives to dimethyl L-malate, offering experimental data and field-proven insights to empower you to make the most informed decisions for your synthetic challenges.
The Logic of Asymmetric Synthesis: A Strategic Overview
The ultimate goal in asymmetric synthesis is the selective formation of a single enantiomer of a chiral molecule. The strategies to achieve this can be broadly categorized, and understanding this framework is key to appreciating the relative merits of dimethyl L-malate and its alternatives.
Caption: Core strategies in asymmetric synthesis.
Expanding the Chiral Pool: Tartaric Acid Derivatives as a Powerful Alternative
Like L-malic acid, tartaric acid is an inexpensive and readily available C4 dicarboxylic acid from the chiral pool.[2][3] A key structural difference is that tartaric acid possesses C2 symmetry, which can be exploited in the synthesis of C2-symmetric ligands and molecules. Both L-(+)- and D-(-)-tartaric acids are commercially available, providing access to both enantiomeric series of target molecules.[4]
Performance Comparison:
Derivatives of tartaric acid have proven to be exceptionally versatile building blocks for a wide range of natural products.[4] The desymmetrization of C2-symmetric tartaric acid derivatives, such as the bis-dimethyl amide or Weinreb amide, allows for the controlled introduction of different functionalities.[4]
| Target Moiety | Starting Material | Key Transformation | Yield | Stereoselectivity | Reference |
| γ-Hydroxy Amide | Dimethyl L-malate | Grignard addition, reduction | Good | High | [1] |
| γ-Hydroxy Amide | Diethyl L-tartrate | Amidation, Grignard addition, reduction | 70-85% (over steps) | High (d.r. >95:5) | [4] |
| Chiral Pyrrolidine | Dimethyl L-malate | Reductive amination | Moderate | Good | [1] |
| Chiral Pyrrolidine | L-Tartaric Acid | Conversion to diamine, cyclization | High | Excellent | [5] |
Causality Behind Experimental Choices:
The choice between malic and tartaric acid often hinges on the desired symmetry of the target molecule. For C2-symmetric targets, tartaric acid is a more logical starting point. Furthermore, the two hydroxyl groups of tartaric acid can be readily protected as an acetonide, which allows for stereoselective reactions at the carboxyl groups.[3]
Experimental Protocol: Synthesis of a γ-Hydroxy Amide from L-Tartaric Acid
This protocol outlines the synthesis of a key chiral intermediate from L-tartaric acid, demonstrating its utility as a versatile building block.
-
Step 1: Formation of the Bis-Weinreb Amide. To a solution of L-tartaric acid (1.0 eq) in methanol, add thionyl chloride (2.2 eq) dropwise at 0 °C. Stir at room temperature for 12 hours. Remove the solvent under reduced pressure. Dissolve the resulting dimethyl L-tartrate in THF and add a solution of N,O-dimethylhydroxylamine hydrochloride (2.5 eq) and isopropylmagnesium chloride (5.0 eq in THF) at 0 °C. Stir for 3 hours. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify by column chromatography to yield the bis-Weinreb amide.
-
Step 2: Desymmetrization via Grignard Addition. Dissolve the bis-Weinreb amide (1.0 eq) in anhydrous THF and cool to -78 °C. Add a solution of the desired Grignard reagent (e.g., phenylmagnesium bromide, 1.1 eq) dropwise. Stir for 2 hours at -78 °C. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify by column chromatography to afford the mono-keto amide.
-
Step 3: Diastereoselective Reduction. Dissolve the mono-keto amide (1.0 eq) in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise. Stir for 1 hour. Quench with acetone and concentrate under reduced pressure. Add water and extract with ethyl acetate. Purify by column chromatography to yield the desired γ-hydroxy amide.
Chiral Auxiliaries: The Evans Aldol Reaction
The use of chiral auxiliaries, temporarily incorporated into the substrate to direct a stereoselective reaction, is a robust and reliable strategy in asymmetric synthesis.[6] The Evans aldol reaction, employing oxazolidinone auxiliaries derived from amino acids, is a cornerstone of this approach, particularly for the synthesis of β-hydroxy carbonyl compounds.[7][8]
Performance Comparison:
The Evans aldol reaction is renowned for its high diastereoselectivity, often exceeding 99:1, and excellent enantioselectivity.[9] The stereochemical outcome is highly predictable based on the Zimmerman-Traxler model of the transition state.[8]
| Aldehyde | Auxiliary | Yield (%) | d.r. (syn:anti) | e.e. (%) | Reference |
| Isobutyraldehyde | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 80-90 | >99:1 | >99 | [10] |
| Benzaldehyde | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 85-95 | >99:1 | >99 | [10] |
| Propionaldehyde | (S)-4-benzyl-2-oxazolidinone | 88 | >500:1 | >99 | [11] |
Causality Behind Experimental Choices:
The high stereoselectivity of the Evans aldol reaction stems from the formation of a rigid, chair-like six-membered transition state involving a boron enolate.[9] The bulky substituent on the oxazolidinone auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. The formation of the Z-enolate is crucial for achieving high syn-diastereoselectivity.[7]
Caption: Key features of the Evans aldol transition state.
Experimental Protocol: Evans Asymmetric Aldol Reaction
This protocol details a typical Evans aldol reaction for the synthesis of a syn-β-hydroxy acid derivative.
-
Step 1: N-Acylation of the Chiral Auxiliary. To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 15 minutes. Add the desired acid chloride (e.g., propionyl chloride, 1.1 eq) and allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify by column chromatography.
-
Step 2: Boron Enolate Formation and Aldol Addition. Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane and cool to 0 °C. Add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq) dropwise. Stir for 30 minutes. Cool the reaction to -78 °C and add the aldehyde (1.2 eq) dropwise. Stir for 2 hours at -78 °C, then warm to 0 °C and stir for an additional hour. Quench with a pH 7 phosphate buffer and extract with dichloromethane.
-
Step 3: Oxidative Workup. To the combined organic extracts, add methanol and 30% aqueous hydrogen peroxide at 0 °C. Stir vigorously for 1 hour. Quench with saturated aqueous sodium bicarbonate and extract with dichloromethane. Purify the crude product by column chromatography.
-
Step 4: Cleavage of the Auxiliary. Dissolve the aldol adduct in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify with 1M HCl and extract with ethyl acetate to obtain the chiral β-hydroxy acid. The chiral auxiliary can be recovered from the aqueous layer.
Catalytic Asymmetric Synthesis: Organocatalysis and Metal Catalysis
Catalytic asymmetric methods offer the advantage of using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product, making them highly atom-economical.
Proline-Catalyzed Aldol Reaction
The use of the simple amino acid L-proline as a catalyst for asymmetric aldol reactions has revolutionized the field of organocatalysis.[12][13] Proline catalysis is attractive due to the low cost and availability of the catalyst, as well as the often mild reaction conditions.[14]
Proline and its derivatives can catalyze the aldol reaction between a variety of ketones and aldehydes with high enantioselectivity.[15] The diastereoselectivity can vary depending on the substrates and reaction conditions.
| Ketone | Aldehyde | Catalyst (mol%) | Yield (%) | d.r. (anti:syn) | e.e. (%) | Reference |
| Cyclohexanone | 4-Nitrobenzaldehyde | L-Proline (20) | 95 | 97:3 | 99 | [14] |
| Acetone | Isovaleraldehyde | L-Proline (20) | 88 | >95:5 | 97 | [16] |
| Acetone | 4-Nitrobenzaldehyde | L-Prolinamide derivative (20) | 90 | - | 93 | [15] |
The mechanism of the proline-catalyzed aldol reaction involves the formation of a chiral enamine intermediate from the ketone and proline.[17] This enamine then attacks the aldehyde. The stereochemical outcome is controlled by a chair-like transition state where the carboxylic acid group of proline activates the aldehyde through hydrogen bonding.[18][19]
Caption: Catalytic cycle of the proline-catalyzed aldol reaction.
This protocol describes a general procedure for the L-proline-catalyzed aldol reaction between a ketone and an aldehyde.
-
Reaction Setup. In a vial, dissolve L-proline (0.1-0.3 eq) in the solvent (e.g., DMSO, DMF, or a mixture of methanol and water).[14]
-
Addition of Reactants. Add the ketone (3.0-10.0 eq) followed by the aldehyde (1.0 eq) to the catalyst solution.
-
Reaction. Stir the mixture at room temperature for the required time (typically 12-48 hours), monitoring the reaction progress by TLC.
-
Workup. Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification. Purify the crude product by column chromatography on silica gel.
Sharpless Asymmetric Dihydroxylation
For the synthesis of chiral 1,2-diols, the Sharpless asymmetric dihydroxylation (AD) is a powerful and reliable method.[20] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to convert a wide variety of alkenes into vicinal diols with high enantioselectivity.[21]
The Sharpless AD is highly effective for a broad range of alkene substitution patterns, and the stereochemical outcome is predictable using the Sharpless mnemonic.[20] Commercially available pre-mixed reagents (AD-mix-α and AD-mix-β) make this reaction convenient to perform.[20]
| Alkene | Ligand System | Yield (%) | e.e. (%) | Reference |
| Styrene | AD-mix-β | 98 | 97 | [20] |
| trans-Stilbene | AD-mix-β | 95 | >99 | [20] |
| 1-Decene | AD-mix-β | 92 | 97 | [20] |
| Methyl trans-cinnamate | AD-mix-α | 97 | 94 | [20] |
The enantioselectivity of the Sharpless AD arises from the formation of a chiral complex between osmium tetroxide and the cinchona alkaloid-derived ligand.[20] This complex then undergoes a [3+2] cycloaddition with the alkene, with the ligand directing the osmium tetroxide to one face of the double bond.[20]
This protocol provides a general procedure for the Sharpless AD of an alkene.
-
Reaction Setup. In a round-bottom flask, prepare a solution of tert-butanol and water (1:1). Add the AD-mix-β (or AD-mix-α) and stir until the solids are dissolved. Cool the mixture to 0 °C.
-
Addition of Reactants. Add the alkene (1.0 eq) to the cooled solution.
-
Reaction. Stir the reaction vigorously at 0 °C until the alkene is consumed (monitored by TLC).
-
Workup. Quench the reaction by adding solid sodium sulfite and stir for 1 hour. Extract the mixture with ethyl acetate.
-
Purification. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude diol by column chromatography or recrystallization.
Conclusion: A Decision-Making Framework
The choice of the optimal method for asymmetric synthesis is a multifaceted decision that depends on the specific target molecule, the desired stereochemistry, and practical considerations such as cost and scalability. Dimethyl L-malate remains a valuable and cost-effective chiral building block, particularly when the target molecule contains a C4 backbone with a hydroxyl group at a specific position. However, for many applications, the alternatives presented in this guide offer significant advantages in terms of versatility, stereocontrol, and efficiency.
Caption: A simplified decision-making framework for selecting an asymmetric synthesis strategy.
By carefully considering the strengths and weaknesses of each approach, researchers can design more efficient and elegant synthetic routes to complex, enantiomerically pure molecules. This guide serves as a starting point for this critical analysis, encouraging a move beyond familiar synthons to embrace the full power of modern asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. wiley.com [wiley.com]
- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Hydroxy Amides from Tartaric Acid: Versatile Chiral Building Blocks for the Total Synthesis of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C2-Symmetric Pyrrolidines Derived from Tartaric Acids: Versatile Chiral Building Blocks for Total Synthesis, Catalyst Design, Supramolecular and Medicinal Chemistry | Bentham Science [eurekaselect.com]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evans Aldol Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. researchgate.net [researchgate.net]
- 18. Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Theory of asymmetric organocatalysis of Aldol and related reactions: rationalizations and predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
Navigating the Chiral Labyrinth: A Comparative Guide to the Limitations of (S)-Dimethyl 2-Hydroxysuccinate
For the discerning researcher, scientist, and drug development professional, the selection of a chiral synthon is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic campaign. Among the arsenal of C4 chiral building blocks, (S)-Dimethyl 2-hydroxysuccinate, also known as dimethyl L-malate, presents itself as an accessible and versatile starting material. However, a deeper dive into its practical applications reveals inherent limitations that can often lead to suboptimal outcomes. This guide provides an objective comparison of this compound with viable alternatives, supported by experimental insights, to empower chemists in making more informed strategic decisions in complex molecule synthesis.
The Allure and the Ambiguity of a Seemingly Simple Synthon
This compound, derived from the naturally abundant L-malic acid, offers a C4 backbone with a predefined stereocenter, a hydroxyl group, and two ester functionalities.[1] This combination, in theory, allows for a multitude of synthetic transformations. The hydroxyl group can direct stereoselective reactions on adjacent carbons, while the esters provide handles for further functionalization.
However, the very features that make it attractive also sow the seeds of its limitations. The presence of the α-hydroxyl group can lead to unpredictable stereochemical outcomes in nucleophilic additions to the adjacent ester carbonyls. Furthermore, the propensity for this hydroxyl group to participate in chelation or act as a directing group is highly dependent on reaction conditions, often leading to mixtures of diastereomers. Moreover, the acidity of the α-proton raises the specter of epimerization under basic conditions, potentially compromising the stereochemical integrity of the synthon.[2]
At the Crossroads of Stereoselectivity: Chelation vs. Non-Chelation Pathways
A primary challenge in employing this compound lies in controlling the facial selectivity of reactions at the ester carbonyls. The outcome is often a delicate balance between Felkin-Anh and chelation-controlled pathways, which can be difficult to predict and control.
Felkin-Anh Model: This model predicts the stereochemical outcome of nucleophilic attack on a chiral aldehyde or ketone. The largest substituent on the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.
Chelation Control: In the presence of a Lewis acid, the carbonyl oxygen and the α-hydroxyl group can form a five-membered chelate ring. This rigidifies the conformation and directs the nucleophile to attack from the less hindered face of the chelate.
The challenge with this compound is that both pathways are often operative, leading to a loss of diastereoselectivity. The choice of Lewis acid, solvent, and nucleophile can tip the balance, but achieving high selectivity can be elusive.
Case Study: The Synthesis of β-Lactams - A Tale of Two Synthons
The synthesis of β-lactams, core structures in many antibiotics, serves as an excellent platform to illustrate the stereochemical challenges associated with this compound. The Staudinger cycloaddition of a ketene with an imine is a common method for constructing the β-lactam ring.[3][4] When a chiral auxiliary is employed on the ketene precursor, it can induce asymmetry in the final product.
While direct comparative studies using this compound in this specific context are not abundant in the literature, we can infer its potential limitations based on the known principles of stereoselective β-lactam synthesis. The use of chiral ester enolates in reactions with imines often relies on predictable facial selectivity.[5] The ambiguous stereodirecting influence of the α-hydroxyl group in dimethyl malate could lead to poor diastereoselectivity in the crucial cyclization step.
In contrast, chiral building blocks with more defined stereodirecting capabilities, such as those derived from amino acids or those employing bulky chiral auxiliaries, often provide superior results. For instance, the use of enantiopure oxazolidinones as chiral auxiliaries in ketene generation has been shown to afford high diastereoselectivity in β-lactam formation.[5]
Experimental Protocol: A Generalized Staudinger Reaction for β-Lactam Synthesis
-
Imine Formation: To a solution of the desired aldehyde (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂) is added the primary amine (1.0 eq). The mixture is stirred at room temperature until imine formation is complete, often monitored by TLC or ¹H NMR.
-
Ketene Generation and Cycloaddition: The chiral ketene precursor (e.g., an acyl chloride derived from a chiral acid, 1.0 eq) is dissolved in an anhydrous solvent (e.g., CH₂Cl₂) and cooled to -78 °C. A tertiary amine base (e.g., triethylamine, 1.2 eq) is added dropwise to generate the ketene in situ. The freshly prepared imine solution is then added to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is stirred at low temperature and gradually allowed to warm to room temperature. Progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and the organic layer is separated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired β-lactam. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.
The Tyranny of the Protecting Group
The hydroxyl group of this compound often necessitates protection to prevent undesired side reactions, adding steps to the synthetic sequence and reducing overall efficiency.[6][7] This is a significant drawback compared to alternative synthons that may not require such protection for certain transformations.
For instance, in multi-step syntheses, the introduction and subsequent removal of a protecting group can be resource-intensive and may not be compatible with other functional groups in the molecule.[8] This contrasts with synthons where the inherent functionality is either non-reactive under the desired conditions or is part of a cyclic system that imparts stability.
Visualization of Synthetic Inefficiency:
The Peril of Epimerization
The α-proton of the ester in this compound is susceptible to deprotonation under basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation of this enolate can occur from either face, resulting in epimerization and a loss of stereochemical purity.[2] This is a critical limitation, especially in reactions that require strong bases or prolonged reaction times at elevated temperatures.
This inherent instability contrasts with chiral synthons where the stereocenter is not adjacent to an acidic proton or is part of a more rigid cyclic system that disfavors epimerization.
A Comparative Look at Alternative C4 Chiral Synthons
To provide a clearer perspective, the following table compares this compound with other commonly used C4 chiral building blocks.
| Chiral Synthon | Key Advantages | Key Limitations | Representative Applications |
| This compound | Readily available from L-malic acid; multiple functional groups. | Moderate to low diastereoselectivity; often requires hydroxyl protection; risk of epimerization. | Synthesis of γ-lactones, amino acids. |
| Derivatives of Tartaric Acid | C2-symmetric; two stereocenters and two hydroxyl groups for high stereocontrol. | Can be overly functionalized for some applications, requiring selective protection. | Asymmetric synthesis of epoxides, diols, and natural products. |
| (S)-Aspartic Acid | Readily available amino acid; provides a nitrogen-containing chiral scaffold. | The amino group often requires protection. | Synthesis of β-lactams, amino alcohols, and nitrogen-containing heterocycles. |
| Roche Ester ((S)-3-hydroxy-2-methylpropionate) | Commercially available; versatile for creating stereogenic centers. | Limited to a C3 backbone with one stereocenter. | Synthesis of polyketide natural products. |
Conclusion: A Call for Strategic Synthon Selection
While this compound remains a useful and cost-effective chiral synthon for certain applications, its limitations in stereocontrol, the frequent necessity for protecting group chemistry, and the risk of epimerization warrant careful consideration. For syntheses demanding high diastereoselectivity and efficiency, alternative chiral building blocks such as derivatives of tartaric acid or aspartic acid often prove to be superior choices.
Ultimately, the optimal chiral synthon is dictated by the specific demands of the target molecule and the overall synthetic strategy. A thorough understanding of the inherent limitations of each building block is paramount for the rational design and successful execution of complex asymmetric syntheses. By moving beyond the superficial appeal of readily available starting materials and critically evaluating their performance in the context of the desired transformation, researchers can navigate the intricate landscape of chiral synthesis with greater precision and efficacy.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 4. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tutorchase.com [tutorchase.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. jocpr.com [jocpr.com]
A Spectroscopic Guide to Differentiating (S)- and (R)-Dimethyl 2-hydroxysuccinate
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of stereochemistry is not merely a procedural step but a cornerstone of efficacy and safety. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological activities. This guide provides an in-depth spectroscopic comparison of (S)- and (R)-Dimethyl 2-hydroxysuccinate, common chiral building blocks. We will explore the utility and limitations of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—and highlight the definitive power of Circular Dichroism (CD) spectroscopy in their differentiation. Furthermore, we will detail an NMR-based method using chiral shift reagents as a practical alternative for enantiomeric discrimination.
The Challenge of Chirality: Why Standard Spectroscopy Falls Short
Enantiomers, by their very nature, possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. This identity extends to their spectroscopic signatures under conventional conditions. Both (S)- and (R)-Dimethyl 2-hydroxysuccinate will produce superimposable ¹H NMR, ¹³C NMR, and IR spectra. This is because these techniques probe the connectivity and local chemical environment of atoms, which are identical in both enantiomers. The magnetic fields in NMR and the infrared radiation in IR spectroscopy are achiral and thus interact with both mirror-image molecules in the same manner.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: A Tale of Identical Twins
In an achiral solvent such as deuterochloroform (CDCl₃), the ¹H and ¹³C NMR spectra of (S)- and (R)-Dimethyl 2-hydroxysuccinate are indistinguishable. The protons and carbons in each molecule experience the exact same magnetic environment, leading to identical chemical shifts and coupling constants. Similarly, the vibrational modes of the chemical bonds in both enantiomers are identical, resulting in superimposable IR spectra.
Table 1: Comparative ¹H and ¹³C NMR Data for (S)- and (R)-Dimethyl 2-hydroxysuccinate in CDCl₃
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~4.50 | triplet | CH-OH |
| ¹H | ~3.80 | singlet | OCH₃ |
| ¹H | ~3.70 | singlet | OCH₃ |
| ¹H | ~2.85 | doublet of doublets | CH₂ |
| ¹³C | ~173 | singlet | C=O |
| ¹³C | ~170 | singlet | C=O |
| ¹³C | ~67 | singlet | CH-OH |
| ¹³C | ~52 | singlet | OCH₃ |
| ¹³C | ~51 | singlet | OCH₃ |
| ¹³C | ~38 | singlet | CH₂ |
Table 2: Key IR Absorption Bands for (S)- and (R)-Dimethyl 2-hydroxysuccinate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500 | Broad | O-H stretch |
| ~2950 | Medium | C-H stretch |
| ~1740 | Strong | C=O stretch (ester) |
| ~1200 | Strong | C-O stretch |
While these techniques are crucial for confirming the chemical structure of dimethyl 2-hydroxysuccinate, they are inherently blind to its stereochemistry in an achiral environment.
Circular Dichroism (CD) Spectroscopy: The Definitive Arbiter of Chirality
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[1][2] Because enantiomers are non-superimposable mirror images, they interact with chiral light differently, leading to CD spectra that are perfect mirror images of each other. This makes CD spectroscopy the most definitive method for distinguishing between (S)- and (R)-Dimethyl 2-hydroxysuccinate.
The expected CD spectra for (S)- and (R)-Dimethyl 2-hydroxysuccinate would show Cotton effects (peaks and troughs) corresponding to the electronic transitions of their chromophores, primarily the ester carbonyl groups. The spectrum for the (S)-enantiomer will be a mirror image of the spectrum for the (R)-enantiomer.
Table 3: Expected Circular Dichroism Data for (S)- and (R)-Dimethyl 2-hydroxysuccinate
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (S)-Dimethyl 2-hydroxysuccinate | ~210 | Positive |
| (R)-Dimethyl 2-hydroxysuccinate | ~210 | Negative |
Note: The exact wavelength and magnitude of the Cotton effect can be influenced by solvent and concentration. The signs are predicted based on established rules for α-hydroxy esters.
Caption: Workflow for Circular Dichroism Spectroscopy Analysis.
Experimental Protocols
Protocol 1: Circular Dichroism (CD) Spectroscopy
This protocol outlines the steps for acquiring CD spectra of (S)- and (R)-Dimethyl 2-hydroxysuccinate.
I. Instrumentation and Materials
-
CD Spectropolarimeter
-
Quartz cuvette with a 1 mm path length
-
This compound
-
(R)-Dimethyl 2-hydroxysuccinate
-
Spectroscopic grade methanol (or other suitable transparent solvent)
II. Procedure
-
Sample Preparation:
-
Accurately prepare a 1.0 mg/mL solution of each enantiomer in methanol.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and allow the lamp to warm up for at least 30 minutes.
-
Purge the instrument with nitrogen gas.
-
Set the measurement parameters:
-
Wavelength range: 190-300 nm
-
Data pitch: 0.5 nm
-
Scanning speed: 100 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3
-
-
-
Data Acquisition:
-
Fill the quartz cuvette with the methanol solvent blank and acquire a baseline spectrum.
-
Rinse the cuvette thoroughly with the (S)-enantiomer solution before filling it and acquiring its spectrum.
-
Repeat the rinsing and measurement process for the (R)-enantiomer solution.
-
-
Data Processing:
-
Subtract the solvent baseline from each of the enantiomer spectra.
-
Convert the resulting spectra from millidegrees to molar ellipticity using the known concentration and path length.
-
Chiral Discrimination by NMR Spectroscopy: The Use of Chiral Shift Reagents
While standard NMR cannot distinguish between enantiomers, the addition of a chiral shift reagent can overcome this limitation.[3] Chiral shift reagents, such as lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] europium(III) (Eu(hfc)₃), are chiral molecules that can reversibly bind to the analyte.[4][5] This interaction forms transient diastereomeric complexes, which have different physical properties and, therefore, distinct NMR spectra. The differential interaction causes the signals of the two enantiomers to be shifted to different extents, allowing for their resolution and quantification.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Circular dichroism - Wikipedia [en.wikipedia.org]
- 3. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. web.mit.edu [web.mit.edu]
- 5. Eu(hfc)3 - Wikipedia [en.wikipedia.org]
A Cost-Benefit Analysis of Dimethyl L-malate in Asymmetric Synthesis: A Comparative Guide for Researchers
In the pursuit of enantiomerically pure compounds, essential for drug development and fine chemical synthesis, the choice of chiral building blocks is a critical decision that balances stereochemical control with economic viability. Dimethyl L-malate, derived from the readily available and inexpensive chiral pool precursor L-malic acid, presents itself as a versatile C4 synthon. This guide provides a comprehensive cost-benefit analysis of using dimethyl L-malate in asymmetric synthesis, offering a direct comparison with common alternatives and supported by experimental data.
The Economic Landscape of Chiral Synthons
The selection of a chiral starting material or auxiliary is often a primary driver of the overall cost of a synthetic route. A careful analysis of not just the price per gram, but the cost per mole and the efficiency of the subsequent chemical transformations is paramount for process development and scale-up.
Table 1: Cost Comparison of Dimethyl L-malate and Alternatives
| Compound | Supplier Example | Price (USD) | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| Dimethyl L-malate | Sigma-Aldrich | $86.50 / 5 g | 162.14 | ~$2798 |
| L-Malic Acid | Sigma-Aldrich | $89.20 / 100 g | 134.09 | ~$66.52 |
| (+)-Diethyl L-tartrate | Sigma-Aldrich | $32.04 / 25 g | 206.19 | ~$32.99 |
| (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | Sigma-Aldrich | ~$150 / kg (bulk) | 177.20 | ~$846.49 (bulk) |
Note: Prices are approximate and subject to change based on vendor, purity, and quantity. Bulk pricing can significantly alter the cost per mole.
From a purely raw material cost perspective, L-malic acid and diethyl L-tartrate are significantly more economical than dimethyl L-malate and the widely used Evans auxiliary. This initial cost assessment, however, does not paint the complete picture. The true value of a chiral synthon is realized in its performance in asymmetric reactions.
Performance in Asymmetric Synthesis: A Focus on the Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, and achieving stereocontrol is a significant challenge. Chiral auxiliaries are frequently employed to direct the stereochemical outcome. Here, we compare the use of a malate-derived chiral auxiliary with the well-established Evans oxazolidinone auxiliary in a representative aldol reaction.
The Logic of Chiral Control
The underlying principle of using a chiral auxiliary is to temporarily introduce a chiral element to a prochiral substrate. This creates a diastereomeric relationship in the transition states of subsequent reactions, allowing for facial discrimination and the preferential formation of one diastereomer. The auxiliary is then cleaved to reveal the desired enantiomerically enriched product.
Caption: Generalized workflow for chiral auxiliary-mediated asymmetric synthesis.
Case Study: Diastereoselective Aldol Reaction
Table 2: Performance Comparison in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Enolate Source | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans Auxiliary ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone) | Isobutyraldehyde | N-propionyl oxazolidinone | >99:1 (syn:anti) | 80 | [3] |
| Malic Acid-Derived Synthon | Varies | Varies | Generally high | Varies | [4] |
Experimental Protocol: Evans Asymmetric Aldol Reaction [5]
This protocol describes the general procedure for a highly diastereoselective syn-aldol reaction using an Evans oxazolidinone auxiliary.
Materials:
-
N-Acyloxazolidinone (1.0 equiv)
-
Dibutylboron triflate (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Aldehyde (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol, Hydrogen peroxide (30%)
Procedure:
-
Dissolve the N-acyloxazolidinone in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add triethylamine, followed by the dropwise addition of dibutylboron triflate.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour to ensure complete enolization.
-
Cool the reaction mixture back to -78 °C.
-
Add the aldehyde dropwise.
-
Stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional hour.
-
Quench the reaction by adding methanol, followed by a buffer solution and hydrogen peroxide.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired aldol adduct.
Protocol for Auxiliary Removal: [6]
The chiral auxiliary can be cleaved to yield the corresponding β-hydroxy carboxylic acid, which can then be esterified to the methyl ester for comparison.
Materials:
-
Aldol adduct
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (30%)
-
Lithium hydroxide (LiOH)
Procedure:
-
Dissolve the aldol adduct in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add an aqueous solution of hydrogen peroxide and lithium hydroxide.
-
Stir the mixture at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction and work up to isolate the β-hydroxy carboxylic acid.
-
The chiral auxiliary can be recovered from the reaction mixture.
Caption: Simplified Zimmerman-Traxler model for the Evans aldol reaction.
Dimethyl L-malate as a Versatile Chiral Building Block
Beyond its potential use in chiral auxiliaries, dimethyl L-malate and its parent compound, L-malic acid, serve as versatile starting materials in "chiral pool" synthesis. This approach utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules.
Example: Synthesis of (S)-Dihydrokavain
A practical and efficient asymmetric synthesis of (S)-dihydrokavain, a natural product with interesting biological activities, has been reported starting from L-malic acid.[7] This synthesis highlights the utility of malic acid as a cheap and readily available chiral starting material. The key steps involve the transformation of L-malic acid into a known chiral intermediate, ethyl (S)-2-hydroxy-4-phenylbutanoate.[7]
This "chiral pool" approach offers a significant cost advantage as the initial chirality is sourced from an inexpensive natural product, bypassing the need for expensive asymmetric catalysts or resolving agents.
Cost-Benefit Conclusion: A Strategic Choice
The decision to use dimethyl L-malate or its precursor, L-malic acid, in a synthesis is a strategic one that depends on the specific goals of the project.
-
For Large-Scale Synthesis and Cost-Driven Projects: L-malic acid as a chiral pool starting material offers a compelling economic advantage. Its low cost and ready availability make it an attractive option for the synthesis of complex molecules where the chiral framework can be derived from the malic acid backbone.
-
For High Stereoselectivity and Established Protocols: For reactions like the aldol addition where near-perfect stereocontrol is required and well-established procedures are desired, the Evans auxiliary, despite its higher cost, remains a reliable choice.[8][9] The predictability and high diastereoselectivity of the Evans aldol reaction often justify the initial investment in the auxiliary, especially in the context of complex, multi-step syntheses where maximizing yield and purity is critical.
-
Dimethyl L-malate as a Compromise: Dimethyl L-malate sits in a middle ground. It is more expensive than L-malic acid and diethyl L-tartrate but offers a pre-functionalized C4 chiral building block that may simplify certain synthetic sequences compared to starting from the diacid. Its utility will depend on whether the methyl ester groups are compatible with the planned synthesis or if they offer an advantage in terms of reactivity or purification.
References
- 1. Evans Aldol Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
A Comparative Guide to Catalysts for Malic Acid Esterification
For researchers and professionals in drug development and chemical synthesis, the efficient production of malic acid esters is of significant interest due to their broad applications as food additives, chemical intermediates, and pharmaceutical ingredients.[1][2] The choice of catalyst is a critical factor that dictates the yield, purity, and sustainability of the esterification process. This guide provides an in-depth comparative analysis of various catalysts for the esterification of malic acid, supported by experimental data and protocols to aid in catalyst selection and process optimization.
Introduction to Malic Acid Esterification
Malic acid, a dicarboxylic acid, can be esterified with alcohols to produce its corresponding mono- and di-esters. The reaction is a classic Fischer-Speier esterification, an equilibrium-limited process that necessitates a catalyst to achieve reasonable reaction rates.[3][4] The overall reaction is illustrated below:
Malic Acid + 2 R-OH ⇌ Di-ester of Malic Acid + 2 H₂O
A significant challenge in malic acid esterification is the potential for side reactions, primarily dehydration of malic acid to form fumaric and maleic acids, which can also undergo esterification.[5][6][7][8][9] The choice of catalyst, therefore, influences not only the reaction rate but also the selectivity towards the desired malic acid ester.
Catalyst Classes: A Comparative Overview
Catalysts for malic acid esterification can be broadly categorized into three classes: homogeneous, heterogeneous, and biocatalysts. Each class presents a unique set of advantages and disadvantages in terms of activity, selectivity, reusability, and environmental impact.
Homogeneous Catalysts: The Conventional Approach
Homogeneous catalysts, such as mineral acids, are dissolved in the reaction medium, leading to excellent contact with reactants and generally high catalytic activity.
-
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a powerful and widely used catalyst for esterification.[3][4] It readily protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.[4]
-
Advantages: High catalytic activity, leading to rapid reaction rates and high conversion of malic acid.[5] It is also a low-cost and readily available catalyst.
-
Disadvantages: Sulfuric acid is highly corrosive and can lead to significant byproduct formation, particularly dehydration of malic acid to fumaric and maleic acids.[5][6][7][8][9] The catalyst is difficult to separate from the reaction mixture, requiring neutralization and generating substantial waste.[1] This complicates product purification and raises environmental concerns.
-
-
p-Toluenesulfonic Acid (p-TsOH): This is another strong organic acid used as a homogeneous catalyst.
-
Advantages: It is a solid, making it easier to handle than sulfuric acid.
-
Disadvantages: Similar to sulfuric acid, it can be challenging to separate from the product and can contribute to side reactions.[5]
-
Heterogeneous Catalysts: The Sustainable Alternative
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic offers significant advantages in terms of catalyst separation and reusability.
-
Ion-Exchange Resins (e.g., Amberlyst-15, Amberlyst-36): These are polymeric resins with strongly acidic functional groups (sulfonic acid).[10] They have emerged as highly effective and environmentally friendly catalysts for esterification reactions.[11]
-
Advantages:
-
High Activity and Selectivity: Studies have shown that catalysts like Amberlyst-36 Dry can provide an optimal balance between conversion and selectivity for the production of dibutyl malate.[5][6][7][8][9] They tend to cause fewer side reactions compared to sulfuric acid.[5][6][7][8][9]
-
Ease of Separation: Being solid, these catalysts can be easily removed from the reaction mixture by simple filtration, allowing for straightforward product purification.[11]
-
Reusability: Ion-exchange resins can be regenerated and reused multiple times, reducing overall catalyst cost and waste.[10][12]
-
-
Disadvantages:
-
Mass Transfer Limitations: As the reaction occurs on the surface of the catalyst, mass transfer of reactants to the active sites can sometimes limit the overall reaction rate.[12]
-
Thermal Stability: These resins have a maximum operating temperature (typically around 120-140°C), which may be a limitation for some high-temperature reactions.[10][12]
-
Water Content: The presence of water can affect the catalyst's activity. For instance, Amberlyst-36 Dry shows higher malic acid conversion than Amberlyst-36 Wet due to a greater number of available active sites.[5]
-
-
Biocatalysts: The Green Chemistry Frontier
Biocatalysts, particularly enzymes like lipases, offer a highly selective and environmentally benign approach to esterification.
-
Lipases (e.g., Novozym 435): These enzymes can catalyze esterification under mild reaction conditions.
-
Advantages:
-
High Selectivity: Lipases can be highly specific, selectively catalyzing the esterification of the carboxylic acid groups while leaving other functional groups, like the hydroxyl group in malic acid, untouched.[13] This minimizes byproduct formation.
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures, reducing energy consumption and the risk of thermal degradation of reactants and products.[14]
-
Environmentally Friendly: Lipases are biodegradable and operate in aqueous or solvent-free systems, aligning with the principles of green chemistry.[14][15][16]
-
-
Disadvantages:
-
Cost: Enzymes can be more expensive than traditional chemical catalysts.
-
Stability: Lipases can be sensitive to temperature, pH, and the presence of organic solvents, which can limit their operational stability.
-
Reaction Rate: Enzymatic reactions can sometimes be slower than their chemically catalyzed counterparts.
-
-
Quantitative Performance Comparison
The following table summarizes the performance of various catalysts in the esterification of malic acid with n-butanol, based on a study by Kuzmina et al.[5]
| Catalyst | Malic Acid Conversion (%) | Dibutyl Malate Yield (%) | Purity of Dibutyl Malate (%) |
| Sulfuric Acid | 98 | 71 | 96.5 |
| p-Toluenesulfonic Acid | 92 | 56 | 98.2 |
| Amberlyst-36 Dry | 93 | 70 | 98.5 |
| Orthophosphoric Acid | 85 | 68 | 97.8 |
| KU-2-FPP | 82 | 86 | 97.5 |
Data sourced from Kuzmina N.S., et al. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies.[5]
Analysis of the Data:
-
Sulfuric acid exhibits the highest conversion of malic acid, but the yield of the desired dibutyl malate is not the highest, and the purity is lower compared to some heterogeneous catalysts, likely due to the formation of byproducts.[5]
-
Amberlyst-36 Dry demonstrates a high malic acid conversion, comparable to p-toluenesulfonic acid, and provides a good yield and high purity of the final product.[5] This catalyst presents an excellent balance of activity and selectivity.[5][9]
-
Interestingly, the KU-2-FPP catalyst showed the highest yield of dibutyl malate, suggesting it is highly selective for the esterification reaction under the tested conditions.[5]
Experimental Protocols
To ensure the reproducibility of results, detailed experimental protocols are essential.
Protocol 1: Esterification of Malic Acid using a Heterogeneous Catalyst (Amberlyst-36 Dry)
This protocol is adapted from the methodology described by Kuzmina et al.[5]
Materials:
-
DL-Malic Acid (≥99.3% purity)
-
n-Butanol (≥99.8% purity)
-
Benzene (azeotroping agent)
-
Amberlyst-36 Dry catalyst
Equipment:
-
250 ml round-bottom flask
-
Dean-Stark trap
-
Liebig condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In the 250 ml round-bottom flask, combine 10 g (0.07 mol) of malic acid, a 4-fold molar excess of n-butanol (22 ml), 40 ml of benzene, and 1 wt% of the Amberlyst-36 Dry catalyst.[5]
-
Reaction: Assemble the flask with the Dean-Stark trap and condenser. Heat the mixture to boiling with continuous stirring. The water formed during the reaction will be removed azeotropically with benzene and collected in the Dean-Stark trap.[17] Continue the reaction until no more water is collected.
-
Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. Separate the solid Amberlyst-36 Dry catalyst from the reaction mixture by filtration.[5]
-
Solvent Removal: Remove the benzene and excess n-butanol from the filtrate by distillation at a reduced pressure (50 mm Hg).[5]
-
Product Purification: Purify the resulting crude ester by fractional distillation at a reduced pressure (13-15 mm Hg).[5] The boiling point of dibutyl malate is 185-186°C at this pressure.[5]
Protocol 2: Enzymatic Esterification of Malic Acid using Lipase
This generalized protocol is based on principles of lipase-catalyzed esterification.[13][14][15][16]
Materials:
-
L-Malic Acid
-
Alcohol (e.g., 1,8-octanediol)
-
Immobilized Lipase (e.g., Novozym 435)
-
Organic solvent (optional, e.g., isooctane) or solvent-free system
Equipment:
-
Reaction vessel with temperature control and stirring
-
Vacuum system (for solvent removal if applicable)
Procedure:
-
Reaction Setup: In the reaction vessel, combine L-malic acid, the alcohol, and the immobilized lipase. The molar ratio of reactants and the amount of enzyme will need to be optimized for the specific reaction.
-
Reaction: Heat the mixture to the optimal temperature for the lipase (e.g., 70-80°C) with constant stirring.[13] If a solvent is used, the reaction can be carried out under reflux. In a solvent-free system, a vacuum may be applied to remove the water produced and drive the equilibrium towards ester formation.
-
Catalyst Separation: After the reaction, the immobilized lipase can be easily separated by filtration.
-
Product Isolation: The product can be isolated by removing any solvent under reduced pressure. Further purification may be achieved by chromatography if necessary.
Mechanistic Insights
The mechanism of acid-catalyzed esterification, known as the Fischer-Speier mechanism, involves several equilibrium steps.[4]
References
- 1. Method for producing malic acid ester through direct esterification of malic acid aqueous solution - Eureka | Patsnap [eureka.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. finechem-mirea.ru [finechem-mirea.ru]
- 6. researchgate.net [researchgate.net]
- 7. Esterification of malic acid on various catalysts [ouci.dntb.gov.ua]
- 8. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]
- 9. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]
- 10. researchgate.net [researchgate.net]
- 11. isites.info [isites.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for (S)-Dimethyl 2-hydroxysuccinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a chiral molecule such as (S)-Dimethyl 2-hydroxysuccinate, a key intermediate in various synthetic pathways, ensuring the accuracy, precision, and specificity of its quantification is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, grounded in established regulatory frameworks and practical, field-proven insights.
The choice of an analytical method is a critical decision, contingent on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the need for enantiomeric specificity. This guide will explore and compare two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC), with a focus on chiral separation, and Gas Chromatography (GC).
Guiding Principles: The Regulatory Framework
The validation of analytical procedures is a systematic process that demonstrates a method is suitable for its intended purpose.[1][2][3] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive framework for analytical procedure validation, with the revised Q2(R2) guideline offering a general framework for these principles.[1][4][5][6] Similarly, the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines that emphasize a science-driven and risk-based approach to method validation.[7][8][9][10][11][12][13] These guidelines underscore the importance of a continuous lifecycle management model for analytical methods, from development through to routine use.[14]
The core validation characteristics that will be addressed for each method include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Method I: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable technique for the analysis of enantiomeric compounds, ensuring that the desired stereoisomer is quantified without interference from its mirror image.[15][16] This is particularly critical for this compound, where the biological activity is likely stereospecific.
Causality of Experimental Choices
The selection of a chiral stationary phase (CSP) is the most critical parameter in developing a chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral molecules. The mobile phase composition is then optimized to achieve the best balance between resolution and analysis time. A normal-phase mode (e.g., hexane/isopropanol) is often preferred for polysaccharide-based CSPs as it can provide better selectivity for many chiral compounds.
Experimental Protocol: Validation of a Chiral HPLC Method
1. Method Development & Optimization:
-
Column: Chiralcel® OD-H (or equivalent polysaccharide-based chiral stationary phase).
-
Mobile Phase: n-Hexane: Isopropanol (90:10, v/v). The ratio is optimized to achieve a resolution (Rs) > 1.5 between the (S) and (R) enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
2. Validation Protocol:
-
Specificity: Inject solutions of the (R)-enantiomer, a racemic mixture, and a placebo (matrix without the analyte) to demonstrate that the peak for this compound is free from interference. Stress studies (acid, base, oxidation, heat, light) should also be performed to ensure separation from potential degradation products.[17]
-
Linearity: Prepare a series of at least five concentrations of this compound standard solutions over the expected working range (e.g., 5-50 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy (Recovery): Analyze samples spiked with known amounts of this compound at three concentration levels (low, medium, high) in triplicate. The recovery should be within 98.0% to 102.0%.[8]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively. This can be established by analyzing a series of dilute solutions and determining the concentration at which the signal-to-noise ratio is approximately 10 for LOQ and 3 for LOD.
-
Robustness: Introduce small, deliberate changes to the method parameters, such as the mobile phase composition (e.g., ±2% isopropanol), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2°C). The peak area and retention time should not be significantly affected, demonstrating the method's reliability during routine use.[18]
Workflow for Chiral HPLC Method Validation
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. scilit.com [scilit.com]
- 4. starodub.nl [starodub.nl]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. propharmagroup.com [propharmagroup.com]
- 9. id-eptri.eu [id-eptri.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 13. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijnrd.org [ijnrd.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-Dimethyl 2-hydroxysuccinate
Core Principles: Hazard Assessment and Regulatory Landscape
(S)-Dimethyl 2-hydroxysuccinate, also known as Dimethyl L-malate, is an ester widely used in chemical synthesis. While not acutely toxic, its improper disposal poses distinct environmental and safety risks that necessitate a structured management protocol. A thorough understanding of its properties is the foundation of a self-validating and safe disposal system.
Key Hazard Profile:
-
Eye Irritation: The compound is classified as causing serious eye irritation (H319).
-
Aquatic Toxicity: It is harmful to aquatic life (H402), mandating that it must not enter drains or waterways.
-
Combustibility: The substance is a combustible liquid with a flash point of approximately 85-94°C. While not highly flammable, ignition sources should be managed.
Regulatory compliance is non-negotiable. In the United States, the primary framework governing laboratory waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA). These regulations prohibit the disposal of chemical waste into regular trash or sewer systems and mandate strict procedures for waste identification, segregation, storage, and documentation.
| Property | Value | Source |
| Molecular Formula | C6H10O5 | |
| GHS Hazard Statements | H319: Causes serious eye irritationH402: Harmful to aquatic life | |
| Flash Point | ~85 - 94 °C | |
| Solubility | Soluble in water | |
| Appearance | Colorless Liquid |
Pre-Disposal Planning: The Foundation of Safety
Effective waste management begins before the first drop of this compound is used. This proactive approach minimizes risk and ensures seamless disposal.
Mandatory Preparatory Steps:
-
Safety Data Sheet (SDS) Review: Before handling the chemical, all personnel must review the manufacturer's SDS. This document contains critical information on hazards, handling, and emergency measures.
-
Personal Protective Equipment (PPE) Assembly: Ensure immediate access to appropriate PPE. Standard protocol for handling this ester includes:
-
Nitrile gloves
-
Splash goggles or safety glasses with side shields
-
A lab coat
-
-
Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab, at or near the point of generation, for waste accumulation. This area must be under the control of laboratory personnel.
Step-by-Step Disposal Protocol
This protocol ensures that waste this compound is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally sound.
Step 1: Waste Characterization and Segregation
-
Classification: Waste this compound should be classified as a non-halogenated organic solvent waste .
-
Segregation is Critical: Do NOT mix this waste stream with incompatible chemicals. Specifically, avoid contamination with:
-
Strong Oxidizing Agents
-
Strong Acids or Bases
-
Halogenated Solvents
-
Acutely toxic "P-listed" wastes (e.g., sodium azide, osmium tetroxide). Incompatible chemicals must be stored separately, using physical barriers if necessary.
-
Step 2: Container Selection and Labeling
-
Container Choice: Use a clean, dry, and chemically compatible container, preferably made of high-density polyethylene (HDPE) or glass. The container must be free from damage and have a secure, leak-proof screw cap.
-
Mandatory Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste mixture.
-
The approximate percentages of each component.
-
The relevant hazard warnings (e.g., "Eye Irritant," "Combustible").
-
The date of initial accumulation.
-
Step 3: Waste Accumulation in the SAA
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when adding waste. This minimizes the release of vapors.
-
Use Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.
-
Monitor Volume: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, it must be moved to a central accumulation area within three days.
Step 4: Arranging for Final Disposal
-
Contact EH&S: When the container is nearly full or has been in the SAA for a designated period (typically not exceeding 12 months), contact your institution's Environmental Health & Safety (EH&S) department for pickup.
-
Professional Disposal: EH&S will coordinate with a licensed hazardous waste disposal company. The final disposal method will likely be incineration at an approved waste disposal plant.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. All personnel should be trained on these procedures.
In Case of a Spill:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Control Ignition Sources: If the spilled material is significant, remove all nearby sources of ignition.
-
Contain the Spill: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter. Work from the outside edges inward.
-
Absorb and Collect: Once contained, absorb the material. Carefully scoop the absorbent mixture into a designated, compatible container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleanup materials, including used gloves and absorbent pads, must be disposed of as hazardous waste.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Decontamination of Labware
Properly decontaminating reusable labware is essential to prevent cross-contamination and ensure safety.
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to remove residual this compound. This rinseate MUST be collected and disposed of as hazardous waste.
-
Washing: Wash the glassware with soap and hot water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the glassware to dry completely before reuse.
By adhering to this comprehensive guide, laboratory professionals can manage this compound waste in a manner that upholds the highest standards of safety, scientific integrity, and environmental stewardship.
Navigating the Safe Handling of (S)-Dimethyl 2-hydroxysuccinate: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. (S)-Dimethyl 2-hydroxysuccinate, also known as Dimethyl L-(-)-malate (CAS 617-55-0), is a versatile chiral building block in organic synthesis. While instrumental in various applications, its safe management requires a comprehensive understanding of its hazard profile and the corresponding protective measures. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring a secure laboratory environment.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'
Before any handling of this compound, a thorough risk assessment is crucial. This compound presents a multi-faceted hazard profile that necessitates a layered approach to personal protection.
This compound is a colorless to almost colorless liquid with the following key hazards:
-
Serious Eye Damage (H318): The most significant risk associated with this chemical is its potential to cause serious and potentially irreversible damage to the eyes.[1] This necessitates stringent eye protection at all times.
-
Allergic Skin Reaction (H317): It may cause an allergic skin reaction upon contact.[1] This sensitization can lead to dermatitis and heightened sensitivity upon subsequent exposures.
-
Flammable Liquid (H226): With a flash point of 55°C (131°F), this compound is classified as a flammable liquid. Vapors can form flammable mixtures with air, posing an ignition risk from sparks, hot surfaces, or open flames.
Understanding these hazards is the foundational step in implementing effective safety protocols. The personal protective equipment (PPE) and handling procedures outlined below are direct responses to mitigate these specific risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when working with this compound. The following table summarizes the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles and a face shield. | Standard safety glasses are insufficient. The risk of serious eye damage necessitates the full seal of goggles and the added protection of a face shield, especially when handling larger quantities or during procedures with a high splash potential. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential allergic reactions, gloves are mandatory. It is critical to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid contaminating the skin. |
| Body Protection | Laboratory coat. | A standard lab coat is essential to protect against incidental splashes and spills. |
| Respiratory Protection | Not typically required with adequate ventilation. | When handled in a well-ventilated area or a chemical fume hood, respiratory protection is generally not necessary.[2] However, if there is a risk of inhaling vapors, especially in poorly ventilated spaces or during aerosol-generating procedures, a NIOSH-approved respirator with appropriate cartridges should be used. |
PPE Selection and Usage Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational and disposal plan is essential for minimizing risk and ensuring environmental responsibility.
Handling Procedures
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. Confirm that the work area, preferably a chemical fume hood, is well-ventilated.
-
Personal Protective Equipment: Don all required PPE as outlined in the previous section.
-
Chemical Handling:
-
Post-Handling:
-
After handling, wash hands and any exposed skin thoroughly.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
-
Clean any spills immediately with an inert absorbent material and place in a sealed container for disposal.[4]
-
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with all local, state, and federal regulations.
-
Waste Collection: Collect all waste, including excess reagent and contaminated absorbent materials, in a clearly labeled, sealed container.
-
Waste Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[1] Do not dispose of it down the drain or in the regular trash.
By integrating these safety and logistical protocols into your standard operating procedures, you can effectively mitigate the risks associated with this compound and foster a culture of safety within your laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
